Transcainide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88296-62-2 |
|---|---|
Molecular Formula |
C22H35N3O2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-hydroxycyclohexyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H35N3O2/c1-16-8-7-9-17(2)20(16)23-21(27)22(24(3)4)12-14-25(15-13-22)18-10-5-6-11-19(18)26/h7-9,18-19,26H,5-6,10-15H2,1-4H3,(H,23,27)/t18-,19-/m1/s1 |
InChI Key |
MFKCGXDCHAFQQZ-RTBURBONSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)[C@@H]3CCCC[C@H]3O)N(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCCC3O)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-(2-hydroxycyclohexyl)-4-piperidinecarboxamide R 54718 transcainide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Synthesis of Transcainide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcainide is a potent antiarrhythmic agent, classified as a Class I sodium channel blocker. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed examination of its synthesis. Furthermore, it delves into the mechanism of action, detailing its interaction with voltage-gated sodium channels, supported by experimental data and visualizations of the signaling pathway and synthetic route. This document is intended to serve as a core reference for researchers and professionals involved in cardiovascular drug discovery and development.
Molecular Structure and Properties
This compound, systematically named 4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-hydroxycyclohexyl]piperidine-4-carboxamide, is a complex derivative of lidocaine. Its molecular and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₅N₃O₂ | [1] |
| Molecular Weight | 373.5 g/mol | [1] |
| IUPAC Name | 4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-hydroxycyclohexyl]piperidine-4-carboxamide | [1] |
| CAS Number | 88296-62-2 | [1] |
| Synonyms | R 54,718, Transcainidum, Transcainida | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in methanol, ethanol, and chloroform | |
| Melting Point | 118-120 °C (for a related piperidinecarboxamide) | [2] |
Synthesis of this compound
A potential logical workflow for the synthesis is outlined below:
Caption: Logical workflow for the synthesis of this compound.
Postulated Synthetic Scheme
A likely synthetic pathway for this compound is depicted below. This scheme is based on established chemical reactions for the formation of similar amide and amine functionalities.
Caption: Postulated reaction scheme for the synthesis of this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps in the synthesis of this compound, based on general procedures for similar chemical transformations.
Step 1: Synthesis of 4-(Dimethylamino)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide (Intermediate)
-
Materials: 4-(Dimethylamino)piperidine-4-carboxylic acid, 2,6-dimethylaniline, N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-(Dimethylamino)piperidine-4-carboxylic acid and HOBt in anhydrous DCM under an inert atmosphere.
-
Add 2,6-dimethylaniline to the solution.
-
Cool the mixture to 0°C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Materials: 4-(Dimethylamino)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide, trans-2-bromocyclohexanol, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
To a solution of the intermediate from Step 1 in acetonitrile, add trans-2-bromocyclohexanol and potassium carbonate.
-
Reflux the mixture for 48 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Mechanism of Action: Sodium Channel Blockade
This compound exerts its antiarrhythmic effect by blocking voltage-gated sodium channels, particularly the Nav1.5 isoform prevalent in cardiac tissue. The interaction is complex, exhibiting two distinct modes of open-channel block with differing voltage sensitivities.[3]
Signaling Pathway
The primary signaling pathway affected by this compound is the propagation of the cardiac action potential, which is dependent on the influx of sodium ions through voltage-gated sodium channels.
Caption: Mechanism of this compound action on a voltage-gated sodium channel.
Experimental Evidence
Electrophysiological studies, such as voltage-clamp experiments on isolated cardiomyocytes or heterologous expression systems (e.g., Xenopus oocytes), are crucial for characterizing the effects of this compound.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To characterize the voltage-dependent block of a specific sodium channel isoform (e.g., Nav1.5) by this compound.
-
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject cRNA encoding the desired sodium channel α and β subunits into the oocytes.
-
Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Using a voltage-clamp amplifier, hold the membrane potential at a negative resting potential (e.g., -80 mV).
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline currents and then perfuse the chamber with varying concentrations of this compound.
-
Measure the reduction in peak sodium current at each concentration and voltage step.
-
-
Data Analysis:
-
Construct dose-response curves to determine the IC₅₀ of this compound.
-
Analyze the voltage-dependence of the block by comparing the fractional block at different membrane potentials.
-
-
Key Findings from such experiments would likely include:
-
A concentration-dependent reduction in the peak sodium current in the presence of this compound.
-
A shift in the voltage-dependence of channel inactivation.
-
Evidence of use-dependent block, where the degree of inhibition increases with the frequency of channel activation.
Data Presentation
The quantitative data from experimental studies on this compound can be summarized for comparative analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₅N₃O₂ |
| Molecular Weight | 373.5 g/mol |
| Predicted LogP | 4.5 |
| pKa (predicted) | 9.5 (most basic) |
Table 2: Electrophysiological Parameters of this compound Block (Hypothetical Data)
| Parameter | Value | Conditions |
| IC₅₀ (tonic block) | 15 µM | Holding potential -100 mV |
| IC₅₀ (use-dependent block) | 2.5 µM | 10 Hz stimulation |
| Voltage-dependence of block | e-fold per 80 mV | |
| Onset of block (τ) | 50 ms | at +20 mV |
| Recovery from block (τ) | 2 s | at -100 mV |
Conclusion
This compound is a structurally complex and potent sodium channel blocker with a distinct mechanism of action. This guide has provided a detailed overview of its molecular characteristics, a plausible synthetic pathway with hypothetical experimental protocols, and an in-depth look at its interaction with voltage-gated sodium channels. The provided visualizations and structured data aim to facilitate a deeper understanding of this compound for researchers in the field of cardiovascular pharmacology and medicinal chemistry. Further research to elucidate the precise synthetic route and obtain crystallographic data would be invaluable for the continued development and optimization of this class of antiarrhythmic agents.
References
- 1. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]
- 2. Voltage clamp - Wikipedia [en.wikipedia.org]
- 3. This compound causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Journey: A Technical Guide to the Pharmacokinetics and Metabolism of Transcainide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature lacks specific pharmacokinetic and metabolic data for Transcainide. This guide leverages data from its parent compound, lidocaine, to provide a representative overview of the anticipated preclinical behavior of this compound. All data presented herein pertains to lidocaine and should be interpreted as a surrogate for this compound, highlighting the expected metabolic pathways and pharmacokinetic properties for this class of compounds.
Introduction
This compound, a derivative of the widely-used local anesthetic and Class Ib antiarrhythmic agent lidocaine, holds therapeutic promise. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is a critical step in its development pathway. This technical guide provides a comprehensive overview of the expected pharmacokinetic and metabolic characteristics of this compound, based on available data for lidocaine in key laboratory animal species. The information presented is intended to guide researchers in designing and interpreting preclinical studies for this compound and similar molecules.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of a drug candidate determines its concentration in the body over time, providing crucial insights into its efficacy and safety. The following tables summarize key pharmacokinetic parameters for lidocaine in rats and dogs, which can serve as a baseline for predicting the behavior of this compound.
Table 1: Pharmacokinetic Parameters of Lidocaine in Rats
| Parameter | Value | Species/Strain | Dosing | Reference |
| Minimum Local Anesthetic Dose (Sciatic Nerve Block) | 1.4% | Zucker Diabetic Fatty Rats (Control) | Local Administration | [1] |
| Intraneural Concentration (at 60 min) | Lower than diabetic rats | Zucker Diabetic Fatty Rats (Control) | Local Administration | [1] |
Note: This study focused on the pharmacodynamics and local pharmacokinetics of lidocaine in a specific disease model and does not provide systemic pharmacokinetic parameters.
Table 2: Pharmacokinetic Parameters of Lidocaine in Dogs
| Parameter | Value | Route of Administration | Reference |
| Elimination Rate Constant (k_el) | 0.786 h⁻¹ | Intravenous | [2] |
| Specific Clearance (Cl) | 2.40 L/kg/h | Intravenous | [2] |
| Absorption Rate Constant (k_a) | 7.74 h⁻¹ | Intramuscular | [2] |
| Bioavailability (F) | 91.9% | Intramuscular | [2] |
Metabolism of Lidocaine: A Proxy for this compound
The biotransformation of a drug is a critical determinant of its duration of action and potential for drug-drug interactions. As a derivative of lidocaine, this compound is expected to undergo similar metabolic transformations. The primary metabolic pathway for lidocaine involves N-deethylation.
Key Metabolites
-
Monoethylglycinexylidide (MEGX): An active metabolite formed by the removal of one ethyl group from the tertiary amine of lidocaine. It is rapidly eliminated.[2]
-
Glycinexylidide (GX): An inactive metabolite formed by the subsequent de-ethylation of MEGX. It is eliminated more slowly than MEGX.[2]
The metabolic pathway can be visualized as follows:
Metabolic pathway of Lidocaine.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic and metabolism data. Below are representative methodologies for key in vivo experiments.
Animal Models
-
Species: Male Sprague-Dawley rats and Beagle dogs are commonly used models for pharmacokinetic studies.
-
Housing: Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
-
Acclimatization: A suitable acclimatization period is necessary before the commencement of any experimental procedures.
Pharmacokinetic Study in Dogs
This protocol outlines a typical crossover design to determine the pharmacokinetics of a test compound after intravenous and another route of administration (e.g., intramuscular).
-
Animal Preparation: Healthy, adult Beagle dogs are fasted overnight prior to drug administration.
-
Drug Administration:
-
Intravenous (IV): A single dose of the test compound is administered as a bolus injection into a cephalic vein.
-
Intramuscular (IM): Following a washout period, the same dogs are administered a single dose of the test compound into the lumbar muscles.
-
-
Blood Sampling: Serial blood samples are collected from a contralateral cephalic vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
The workflow for this experimental protocol can be visualized as follows:
Experimental workflow for a pharmacokinetic study.
Conclusion
While specific data for this compound remains to be established, the pharmacokinetic and metabolic profile of its parent compound, lidocaine, provides a strong foundation for anticipating its preclinical behavior. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing and executing robust preclinical studies for this compound. Future studies should focus on generating specific data for this compound to confirm these predictions and further elucidate its unique ADME properties.
References
The Discovery and Development of Transcainide: A Technical Overview
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of Transcainide (also known by its Janssen designation, R 54718), a Class Ic antiarrhythmic agent. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the compound's pharmacological profile, preclinical and clinical findings, and the broader context of antiarrhythmic drug development that influenced its trajectory.
Introduction
This compound emerged as a complex derivative of lidocaine, developed by Janssen Global Services LLC, with the aim of treating cardiac arrhythmias. As a Class Ic antiarrhythmic, its primary mechanism of action is the blockade of sodium channels in the cardiac myocytes, a characteristic it shares with other drugs in its class. This guide will detail the scientific journey of this compound, from its synthesis to its evaluation in preclinical and clinical settings.
Discovery and Synthesis
While the specific details of the initial synthesis of this compound are not extensively documented in readily available literature, it is understood to be a structural analogue of lidocaine. The development of this compound was part of a broader effort in cardiovascular pharmacology to identify more potent and effective antiarrhythmic agents.
Preclinical Development
This compound underwent a battery of preclinical studies to characterize its electrophysiological, antiarrhythmic, and hemodynamic properties. These investigations utilized a range of in vitro and in vivo models.
Electrophysiological Effects
In vitro studies on isolated cardiac tissues from various animal models, including dogs, sheep, rabbits, and guinea pigs, revealed that this compound's primary electrophysiological effect is a potent, concentration-dependent depression of the maximal rate of rise of the action potential (Vmax).[1] This effect, characteristic of Class I antiarrhythmic drugs, was observed to have a very slow onset.[1] Notably, this compound did not affect normal spontaneous activity or calcium-mediated action potentials.[1]
Biochemical assays provided further insight into its mechanism of action. This compound was found to inhibit the binding of [3H]batrachotoxinin 20 alpha-benzoate to sodium channels in freshly isolated rat cardiac myocytes with an IC50 of 0.3 microM.[2] Scatchard analysis indicated a noncompetitive, allosteric inhibition, suggesting that this compound binds to and stabilizes a nonactivated state of the cardiac sodium channel.[2]
Antiarrhythmic Efficacy in Animal Models
In vivo studies in dogs demonstrated this compound's effectiveness against ventricular arrhythmias induced by myocardial infarction and ouabain.[1] It also proved effective in terminating atrial fibrillation induced by acetylcholine and aconitine and raised the threshold for electrically induced ventricular fibrillation.[1]
Hemodynamic and Pharmacokinetic Profile
Hemodynamic studies in both anesthetized and unanesthetized dogs indicated that this compound caused a moderate decrease in myocardial contractility and a slight increase in heart rate.[1] No major side effects were observed in these preclinical models.[1] Preliminary pharmacokinetic data in dogs suggested good oral absorption and a long duration of action, with the observed effects being attributed to the parent drug.[1]
Clinical Development
This compound progressed to clinical evaluation, reaching Phase 2 trials for the treatment of cardiac arrhythmias in Belgium.[3]
Active Metabolite: R61748
A significant portion of the clinical investigation focused on this compound's 4-OH metabolite, R61748. This metabolite was found to be a potent Class Ic antiarrhythmic agent in its own right.[3]
Clinical electrophysiologic studies in a small cohort of six patients with ventricular premature beats showed that R61748 (0.1 mg/kg) prolonged the PA duration by 30%, the AH interval by 13%, and the HV duration by 24%.[3] In another study involving 14 patients with idiopathic premature ventricular contractions (PVCs), R61748 abolished PVCs in six patients and reduced them by over 93% in two others, with an average reduction of 80%.[3] It was also successful in terminating an episode of repetitive ventricular tachycardia in one patient at a dose of 0.075 mg/kg.[3]
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the voltage-gated sodium ion channel signaling pathway in cardiac myocytes. By blocking these channels, this compound reduces the influx of sodium during phase 0 of the cardiac action potential, thereby slowing conduction and reducing myocyte excitability.
Caption: Mechanism of action of this compound on cardiac myocyte sodium channels.
Caption: Preclinical development workflow for this compound.
Discontinuation of Development
Despite showing promise in preclinical and early clinical studies, the development of this compound was discontinued. The specific reasons for this decision are not well-documented in publicly available resources. However, the broader context of antiarrhythmic drug development in the late 1980s and early 1990s offers potential insights. The results of the Cardiac Arrhythmia Suppression Trial (CAST), which showed increased mortality in patients with asymptomatic ventricular arrhythmias treated with Class Ic antiarrhythmics, cast a long shadow over the development of new drugs in this class. It is plausible that concerns about proarrhythmic effects, a known risk with Class Ic agents, and the changing regulatory and clinical landscape for antiarrhythmic drugs contributed to the decision to halt the development of this compound. Additionally, the withdrawal of several Class I drugs from the market due to commercial non-profitability highlights the economic challenges that may have also played a role.
Conclusion
This compound was a potent, long-acting Class Ic antiarrhythmic agent with a well-characterized preclinical profile. It demonstrated significant efficacy in animal models of both ventricular and atrial arrhythmias. Its active metabolite, R61748, also showed clinical promise in small patient cohorts. However, like many antiarrhythmic drugs of its era, its development was ultimately halted. While the precise reasons remain unclear, the challenges of demonstrating a favorable risk-benefit profile, particularly in the post-CAST era, likely played a significant role. The story of this compound serves as a valuable case study in the complexities of antiarrhythmic drug development.
Data Summary
Table 1: Preclinical Electrophysiological and Antiarrhythmic Effects of this compound
| Parameter | Species/Model | Key Findings | Reference |
| Vmax | Dog, Sheep, Rabbit Purkinje fibers; Dog, Guinea-pig trabeculae | Potent, concentration-dependent decrease | [1] |
| Spontaneous Activity | Isolated cardiac tissues | No effect on normal spontaneous activity | [1] |
| [3H]BTX Binding | Rat cardiac myocytes | IC50 = 0.3 microM | [2] |
| Ventricular Arrhythmias | Dog (post-infarction, ouabain-induced) | Effective in suppression | [1] |
| Atrial Fibrillation | Dog (acetylcholine, aconitine-induced) | Effective in termination | [1] |
| Ventricular Fibrillation Threshold | Dog (electrically induced) | Elevated threshold | [1] |
Table 2: Clinical Electrophysiological Effects of R61748 (this compound Metabolite)
| Parameter | Patient Population | Dose | Effect | Reference |
| PA Duration | 6 patients with PVCs | 0.1 mg/kg | +30% | [3] |
| AH Interval | 6 patients with PVCs | 0.1 mg/kg | +13% | [3] |
| HV Duration | 6 patients with PVCs | 0.1 mg/kg | +24% | [3] |
| PVCs | 14 patients with idiopathic PVCs | N/A | 80% average reduction | [3] |
| Ventricular Tachycardia | 1 patient | 0.075 mg/kg | Termination of episode | [3] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available. However, based on the descriptions, the following methodologies were likely employed:
-
In Vitro Electrophysiology: Standard microelectrode techniques would have been used to record transmembrane action potentials from isolated cardiac preparations (e.g., Purkinje fibers, papillary muscles) superfused with Tyrode's solution. Parameters such as Vmax, action potential duration, and effective refractory period would have been measured at baseline and after the application of this compound at various concentrations.
-
[3H]Batrachotoxinin Binding Assay: Freshly isolated rat cardiac myocytes would be incubated with [3H]batrachotoxinin (a radioligand that binds to the activated state of the sodium channel) in the presence and absence of varying concentrations of this compound. The amount of bound radioactivity would be measured to determine the inhibitory concentration (IC50) of this compound. Scatchard analysis would be performed to determine the nature of the inhibition (competitive vs. noncompetitive).
-
In Vivo Arrhythmia Models:
-
Post-infarction model (dog): Myocardial infarction would be surgically induced. After a recovery period, arrhythmias would be monitored, and the effect of this compound administration (intravenous or oral) on the frequency and severity of arrhythmias would be assessed.
-
Drug-induced arrhythmia models (dog): Arrhythmias would be induced by the administration of agents like ouabain, acetylcholine, or aconitine. The ability of this compound to prevent or terminate these arrhythmias would be evaluated.
-
Electrically-induced fibrillation model (dog): The electrical threshold to induce ventricular fibrillation would be determined at baseline and after this compound administration.
-
-
Clinical Electrophysiology Studies: Standard intracardiac recording and stimulation techniques would be used in patients. Baseline electrophysiological parameters (e.g., sinus node recovery time, atrioventricular nodal conduction, His-Purkinje conduction time) would be measured. The effects of intravenous administration of R61748 on these parameters would then be assessed.
References
- 1. Electrophysiologic, antiarrhythmic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: biochemical evidence for state-dependent interaction with the class I antiarrhythmic drug receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
State-Dependent Block of Sodium Channels by Transcainide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of the state-dependent block of sodium channels by Transcainide, a lidocaine analog. The following sections detail the quantitative data derived from key studies, the experimental protocols used to obtain this data, and visual representations of the underlying molecular interactions and experimental workflows.
Quantitative Analysis of this compound's Interaction with Sodium Channels
This compound's inhibitory action on voltage-gated sodium channels is highly dependent on the conformational state of the channel. The drug exhibits a pronounced affinity for the activated (open) state, with minimal interaction with rested or inactivated states.[1] This state-dependent binding results in a use-dependent or frequency-dependent block, where the degree of inhibition increases with the frequency of channel activation.[1]
Table 1: Kinetics of this compound Block in Cardiac Purkinje Fibers (37°C)
| Parameter | Condition | Value | Reference |
| Concentration | - | 10⁻⁷ M | [1] |
| Time Constant for Onset of Block | Frequency: 0.5 s⁻¹ | 36 min | [1] |
| Frequency: 4 s⁻¹ | 2.2 min | [1] | |
| Time Constant for Recovery from Block | Single Stimulus Method | 32 min | [1] |
Table 2: Characteristics of Dual Open-Channel Block by this compound
This compound demonstrates two distinct modes of open-channel block: a slow, voltage-sensitive block and a fast, largely voltage-insensitive block.[2]
| Block Mode | Key Characteristics | Voltage Dependence (zδ) | Sensitivity to External Sodium |
| Slow Block | Discrete blocking events of several hundred milliseconds. | ~0.45 (Enhanced by depolarization) | Sensitive |
| Fast Block | Reduction in apparent single-channel amplitude (rapid block beyond temporal resolution). | ~0.15 (Slightly enhanced by depolarization) | Insensitive |
Experimental Protocols
The investigation of this compound's effects on sodium channels relies heavily on electrophysiological techniques, primarily the voltage-clamp method. This allows for the precise control of the cell membrane potential while measuring the resultant ion currents.
Voltage-Clamp Studies in Cardiac Purkinje Fibers
This protocol is designed to measure the slowly inactivating sodium current and assess the state-dependent block by this compound.
Preparation:
-
Isolation of cardiac Purkinje fibers from rabbit hearts.
-
Fibers are mounted in a perfusion chamber and superfused with a physiological saline solution.
Electrophysiology:
-
A two-microelectrode voltage-clamp technique is employed to control the membrane potential and record the sodium current.[1][3]
-
The membrane potential is held at a negative holding potential (e.g., -90 mV) to ensure all sodium channels are in the resting state.
-
Depolarizing voltage steps are applied to elicit sodium currents.
Protocol for Assessing Use-Dependent Block:
-
Establish a stable baseline recording of the sodium current at a low stimulation frequency (e.g., 0.1 Hz).
-
Introduce this compound (e.g., 10⁻⁷ M) into the superfusion solution.
-
Increase the stimulation frequency (e.g., to 0.5 Hz, 1 Hz, 2 Hz, 4 Hz) and record the progressive decrease in the peak sodium current until a new steady-state is reached.[1]
-
The time constant for the onset of block is determined by fitting the decay of the peak current to an exponential function.[1]
Protocol for Assessing Recovery from Block:
-
Induce a significant level of block by applying a train of depolarizing pulses at a high frequency in the presence of this compound.
-
Cease stimulation for varying durations (rest intervals).
-
Apply a single test pulse after each rest interval to measure the recovered sodium current.
-
The time constant for recovery is determined by plotting the fractional recovery of the current against the duration of the rest interval and fitting the data to an exponential function.[1]
Single-Channel Recording in Batrachotoxin-Activated Sodium Channels
This method allows for the direct observation of this compound's blocking effects on individual sodium channels.
Preparation:
-
Incorporation of batrachotoxin (BTX)-activated sodium channels from bovine heart or rat skeletal muscle into a planar lipid bilayer.[2] BTX is used to remove the normal inactivation of the sodium channel, allowing for prolonged openings.
-
The bilayer separates two chambers containing an ionic solution.
Electrophysiology:
-
A patch-clamp amplifier is used to apply a transmembrane potential and record the single-channel currents.
-
This compound is added to the cytoplasmic side of the membrane.[2]
Data Analysis:
-
The recordings will show discrete blocking events (channel openings interrupted by silent periods) for the slow block.[2]
-
A reduction in the apparent amplitude of the single-channel current indicates the fast block.[2]
-
The blocking and unblocking rates for the slow block can be determined at different membrane potentials to assess voltage dependence.[2]
Visualizing Mechanisms and Workflows
Signaling Pathway of State-Dependent Sodium Channel Block
Caption: State transitions of a sodium channel and this compound's preferential binding.
Experimental Workflow for Voltage-Clamp Analysis
Caption: Workflow for assessing use-dependent block with voltage-clamp.
Logical Relationship of this compound's Dual Block Mechanism
Caption: this compound's interaction with two distinct sites on the open channel.
References
- 1. Slowly developing activation block of cardiac sodium channels by a lidocaine analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Chemical and Physical Properties of Transcainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcainide hydrochloride is a class Ic antiarrhythmic agent, structurally related to lidocaine, that has been investigated for its efficacy in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound hydrochloride, its mechanism of action, and detailed experimental protocols relevant to its study. The information presented is intended to support further research and development efforts in the field of cardiovascular pharmacology.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a drug candidate is fundamental to its development. The following tables summarize the key identifiers and physicochemical characteristics of this compound and its hydrochloride salt.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-hydroxycyclohexyl]piperidine-4-carboxamide | [1] |
| CAS Number | 88296-62-2 | [1] |
| Molecular Formula | C22H35N3O2 | [1] |
| Molecular Weight | 373.538 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCC(C3)O)N(C)C | [1] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C22H36ClN3O2 | |
| Molecular Weight | 409.999 g/mol | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP (this compound base) | 3.6 | [1] |
| Hydrogen Bond Donor Count (this compound base) | 2 | [1] |
| Hydrogen Bond Acceptor Count (this compound base) | 4 | [1] |
Mechanism of Action: Sodium Channel Blockade
This compound exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in the cardiac myocytes. This action falls under the Class Ic category of the Vaughan-Williams classification. The mechanism involves a state-dependent interaction with the sodium channel, showing a preference for the open or inactivated states over the resting state. This binding inhibits the rapid influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the maximum rate of depolarization (Vmax) and prolonging the PR and QRS intervals on an electrocardiogram.
The interaction of this compound with the sodium channel has been characterized as a slow-in, slow-out binding kinetic, which is a hallmark of Class Ic agents. This kinetic profile contributes to its potent antiarrhythmic activity but also carries a potential for proarrhythmic effects, particularly in patients with structural heart disease.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of sodium channel blockade by this compound and a typical experimental workflow for its investigation.
Caption: Signaling pathway of this compound hydrochloride's action on cardiac sodium channels.
Caption: Experimental workflow for investigating the pharmacological properties of this compound HCl.
Experimental Protocols
Synthesis of this compound Hydrochloride
A detailed, publicly available, step-by-step protocol for the synthesis of this compound hydrochloride is not readily found in the literature. However, based on its chemical structure, a plausible synthetic route would involve the following key steps:
-
N-alkylation of 4-cyano-4-(dimethylamino)piperidine: This step would introduce the 2-hydroxycyclohexyl group onto the piperidine nitrogen.
-
Hydrolysis of the nitrile: The cyano group would be hydrolyzed to a carboxylic acid.
-
Amide coupling: The resulting carboxylic acid would be coupled with 2,6-dimethylaniline to form the final amide bond of this compound.
-
Salt formation: The free base of this compound would then be treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate this compound hydrochloride.
Each of these steps would require specific reagents, reaction conditions (temperature, time), and purification methods (e.g., chromatography, recrystallization) that would need to be optimized.
Radioligand Binding Assay for Sodium Channel Affinity
This protocol outlines a general method for determining the binding affinity of this compound hydrochloride to the sodium channel using a radioligand, such as [³H]-batrachotoxin (a potent sodium channel activator that binds to the open state).
Materials:
-
Membrane preparations from cells expressing the target sodium channel (e.g., Nav1.5).
-
[³H]-batrachotoxin (radioligand).
-
This compound hydrochloride (test compound).
-
Binding buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound hydrochloride in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
[³H]-batrachotoxin at a concentration near its Kd.
-
Either binding buffer (for total binding), a high concentration of a known sodium channel blocker (e.g., tetracaine, for non-specific binding), or the test compound (this compound hydrochloride) at various concentrations.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.
-
Determine the IC50 value (the concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of this compound hydrochloride for the scientific community. While key identifiers and the mechanism of action are well-documented, further experimental work is required to fully characterize its physicochemical properties, such as melting point and solubility, and to optimize its synthesis. The provided experimental workflow and protocols offer a starting point for researchers interested in further investigating the pharmacological profile of this and other sodium channel blockers.
References
In Vitro Characterization of Transcainide's Antiarrhythmic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Transcainide, a potent Class Ic antiarrhythmic agent. The document outlines the key electrophysiological effects of this compound on cardiac ion channels, details the experimental protocols for its characterization, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action: Sodium Channel Blockade
This compound exerts its primary antiarrhythmic effect by blocking the fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. The interaction of this compound with sodium channels is characterized by its state- and use-dependent properties, meaning its blocking efficacy is enhanced at faster heart rates and in depolarized tissues, which are hallmarks of tachyarrhythmias.
Studies have shown that this compound exhibits a complex blocking mechanism on sodium channels, involving both a fast and a slow component of open-channel block[1]. The slow block is voltage-dependent, increasing at more positive membrane potentials, while the fast block is less sensitive to voltage changes[1]. The kinetics of this compound's interaction with the sodium channel are notably slow, with a prolonged onset of block and a very slow recovery from block[2]. This contributes to its potent and sustained antiarrhythmic effect.
Quantitative Analysis of this compound's Electrophysiological Effects
The following tables summarize the quantitative data on the effects of this compound and the closely related Class Ic antiarrhythmic, flecainide, on key cardiac ion channels. Data for flecainide is included to provide a more complete picture of the expected effects of this drug class, given the limited availability of public data on this compound's effects on potassium and calcium channels.
Table 1: Effects of this compound on Cardiac Sodium Channels (Nav1.5)
| Parameter | Value | Species/Cell Type | Conditions | Reference |
| Block Type | Open-channel block (fast and slow components) | Bovine heart, Rat skeletal muscle | Batrachotoxin-activated channels | [1] |
| State Dependence | Binds to the activated (open) state | Rabbit Purkinje fibers | Voltage clamp | [2] |
| Use Dependence | Marked frequency-dependent block | Rabbit Purkinje fibers, Guinea pig trabecular muscle | Voltage clamp, Microelectrode | [2] |
| Onset of Block (τ) | 2.2 min (at 4 Hz) to 36 min (at 0.5 Hz) | Rabbit Purkinje fibers | 37°C, 10⁻⁷ M this compound | [2] |
| Recovery from Block (τ) | 32 min (single stimulus) | Rabbit Purkinje fibers | 37°C | [2] |
| Voltage Dependence of Slow Block | Blocking rate increases, unblocking rate decreases with depolarization | Bovine heart, Rat skeletal muscle | Apparent electrical distance (zδ) ≈ 0.45 | [1] |
| Voltage Dependence of Fast Block | Slightly enhanced by depolarization | Bovine heart, Rat skeletal muscle | Apparent electrical distance (zδ) ≈ 0.15 | [1] |
Table 2: Effects of Flecainide (as a Proxy for this compound) on Other Cardiac Ion Channels
| Channel | Parameter | Value | Species/Cell Type | Conditions | Reference |
| hERG (IKr) | IC50 | 1.49 µM | hERG expressing cells | 37°C | [3][4][5] |
| hERG (IKr) | IC50 (S631A mutant - attenuated inactivation) | 7.49 µM | hERG expressing cells | 37°C | [3] |
| hERG (IKr) | IC50 (N588K mutant - attenuated inactivation) | 6.50 µM | hERG expressing cells | 37°C | [3] |
| L-type Calcium (ICaL) | IC50 | ~20 µM | Not specified | Not specified | [4] |
Table 3: Effects of Flecainide on Cardiac Action Potential Parameters
| Parameter | Effect | Species/Cell Type | Concentration | Reference |
| Action Potential Duration (APD) | Lengthened in ventricular muscle | Guinea pig papillary muscle | Up to 10 µmol/L | [6] |
| Action Potential Duration (APD) | Shortened in Purkinje fibers | Guinea pig papillary muscle | Up to 10 µmol/L | [7] |
| Maximal Upstroke Velocity (Vmax) | Decreased by ~40% at 1 Hz | Guinea pig papillary muscle | 10 µmol/L | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of this compound's antiarrhythmic properties. The following sections outline the key experimental protocols.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Sodium Current (INa) Characterization
Objective: To measure the effects of this compound on the fast sodium current in isolated cardiomyocytes.
1. Cell Preparation:
- Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) using enzymatic digestion.
- Alternatively, use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
- Plate the isolated cells on glass coverslips and allow them to adhere.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).
3. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.
- Hold the cell at a holding potential of -120 mV to ensure the availability of sodium channels.
4. Voltage-Clamp Protocols:
- Current-Voltage (I-V) Relationship: From the holding potential of -120 mV, apply depolarizing voltage steps from -90 mV to +60 mV in 10 mV increments for 50 ms.
- Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -40 mV, followed by a test pulse to -20 mV for 50 ms.
- Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 50 pulses to -20 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) from a holding potential of -80 mV.
- Recovery from Inactivation: Apply a two-pulse protocol with a conditioning pulse to -20 mV for 1 second, followed by a variable recovery interval at -120 mV before a second test pulse to -20 mV.
5. Data Analysis:
- Measure the peak inward sodium current for each voltage step.
- Plot the normalized current as a function of voltage to determine the I-V relationship and the voltage dependence of inactivation.
- For use-dependence, plot the normalized peak current of each pulse in the train.
- Fit the recovery from inactivation data to an exponential function to determine the time constant of recovery.
- Calculate the IC50 for tonic and use-dependent block by applying various concentrations of this compound.
Protocol 2: Action Potential Recording using Current-Clamp
Objective: To determine the effects of this compound on the morphology and duration of the cardiac action potential.
1. Cell and Tissue Preparation:
- Use isolated cardiomyocytes as described in Protocol 1, or isolated cardiac preparations such as papillary muscles or Purkinje fibers.
2. Solutions:
- Use Tyrode's solution for both the external bath and internal pipette solution, with appropriate physiological ion concentrations.
3. Electrophysiological Recording:
- For single cells, use the whole-cell current-clamp configuration.
- For tissue preparations, use sharp microelectrodes.
- Pace the preparation at a constant cycle length (e.g., 1 Hz).
4. Experimental Procedure:
- Record baseline action potentials.
- Perfuse the preparation with increasing concentrations of this compound.
- Record action potentials at steady-state for each concentration.
5. Data Analysis:
- Measure the following action potential parameters:
- Resting Membrane Potential (RMP)
- Action Potential Amplitude (APA)
- Maximum Upstroke Velocity (Vmax)
- Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
- Compare the parameters before and after drug application to determine the concentration-dependent effects of this compound.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's in vitro characterization.
References
- 1. This compound causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slowly developing activation block of cardiac sodium channels by a lidocaine analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology Profile of Transcainide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search for publicly available preclinical safety and toxicology data for Transcainide (also known by its developmental code R 54,718 and CAS number 88296-62-2), specific quantitative data such as LD50, NOAELs, and detailed experimental protocols for regulatory toxicology studies (including acute, sub-chronic, chronic, genetic, and reproductive toxicology) are not available in the public domain. The development of this compound, a class Ic antiarrhythmic agent and a lidocaine derivative, appears to have been limited to early-stage research, and comprehensive preclinical safety data was either not generated or not published.
This guide, therefore, summarizes the available information on the pharmacological properties of this compound and provides a general framework for the preclinical safety and toxicology studies that would be required for a drug of this class, based on current regulatory expectations.
Introduction to this compound
This compound is a potent sodium channel blocker with a high affinity for the open state of the channel. Its mechanism of action involves a state-dependent interaction with the class I antiarrhythmic drug receptor, leading to a reduction in the maximum rate of depolarization of the cardiac action potential. Early research indicated its potential as an antiarrhythmic agent. However, its development appears to have been discontinued, and as a result, a complete preclinical toxicology profile is not publicly accessible.
General Framework for Preclinical Safety and Toxicology Assessment
The following sections outline the standard battery of preclinical safety and toxicology studies that would be necessary to characterize the safety profile of a compound like this compound. These descriptions are based on international regulatory guidelines (e.g., ICH) and common practices in the pharmaceutical industry.
Acute Toxicity Studies
Objective: To determine the potential toxicity of a single dose of the test substance and to identify the maximum tolerated dose (MTD). This data is crucial for dose selection in subsequent repeat-dose studies.
Typical Experimental Protocol:
-
Species: Two mammalian species, typically one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate).
-
Administration Route: The intended clinical route and at least one parenteral route.
-
Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg for oral administration in rodents).
-
Observations: Clinical signs of toxicity, body weight changes, and mortality are monitored for up to 14 days. A gross necropsy of all animals is performed at the end of the study.
Data Presentation (Hypothetical for this compound):
| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs of Toxicity |
| Rat | Oral | Data not available | Data not available |
| Rat | Intravenous | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available |
| Dog | Intravenous | Data not available | Data not available |
Sub-chronic and Chronic Toxicity Studies
Objective: To characterize the toxicological profile of the test substance following repeated administration over a prolonged period. These studies help to identify target organs of toxicity, determine a No-Observed-Adverse-Effect Level (NOAEL), and inform the design of clinical trials.
Typical Experimental Protocol:
-
Species: Two mammalian species (one rodent, one non-rodent).
-
Duration: Typically 28 days (sub-chronic) and 90 days or longer (chronic), depending on the intended duration of clinical use.
-
Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should produce some evidence of toxicity.
-
Parameters Monitored: Comprehensive monitoring including clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs.
Data Presentation (Hypothetical for this compound):
| Study Type | Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs of Toxicity |
| Sub-chronic | Rat | 28 days | Oral | Data not available | Data not available |
| Chronic | Rat | 90 days | Oral | Data not available | Data not available |
| Sub-chronic | Dog | 28 days | Oral | Data not available | Data not available |
| Chronic | Dog | 90 days | Oral | Data not available | Data not available |
Genetic Toxicology
Objective: To assess the potential of the test substance to induce mutations or chromosomal damage. A standard battery of in vitro and in vivo tests is required.
Typical Experimental Protocols:
-
Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.
-
In vitro Mammalian Cell Cytogenetic Assay or Mouse Lymphoma Assay: To detect chromosomal aberrations or mutations in mammalian cells.
-
In vivo Genotoxicity Assay: Typically a micronucleus test in rodents to assess chromosomal damage in bone marrow cells.
Data Presentation (Hypothetical for this compound):
| Assay | Test System | Result |
| Ames Test | S. typhimurium | Data not available |
| In vitro Chromosomal Aberration | Human Lymphocytes | Data not available |
| In vivo Micronucleus Test | Mouse | Data not available |
Carcinogenicity Studies
Objective: To evaluate the tumorigenic potential of the test substance after long-term administration. These studies are typically required for drugs intended for chronic use.
Typical Experimental Protocol:
-
Species: Typically long-term studies (2 years) in two rodent species (e.g., rat and mouse).
-
Dose Levels: Three dose levels and a control group, with the high dose being the MTD.
-
Endpoints: Survival, clinical signs, body weight, and comprehensive histopathological evaluation of all tissues for neoplastic and non-neoplastic lesions.
Data Presentation (Hypothetical for this compound):
| Species | Duration | Route | Carcinogenic Potential |
| Rat | 2 years | Oral | Data not available |
| Mouse | 2 years | Oral | Data not available |
Reproductive and Developmental Toxicology
Objective: To assess the potential effects of the test substance on fertility, embryonic and fetal development, and pre- and postnatal development.
Typical Experimental Protocols:
-
Fertility and Early Embryonic Development (Segment I): Evaluates effects on male and female reproductive function.
-
Embryo-Fetal Development (Segment II): Assesses the potential for teratogenicity.
-
Pre- and Postnatal Development (Segment III): Evaluates effects on the developing offspring from conception through to sexual maturity.
Data Presentation (Hypothetical for this compound):
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | Data not available |
| Embryo-Fetal Development | Rat | Data not available |
| Embryo-Fetal Development | Rabbit | Data not available |
| Pre- and Postnatal Development | Rat | Data not available |
Visualizations of Preclinical Toxicology Workflow
The following diagrams illustrate the general workflow and logical relationships in preclinical toxicology testing.
Caption: General workflow of preclinical toxicology studies from early discovery to market application.
Caption: Decision tree for a standard battery of genetic toxicology tests.
Conclusion
While this compound showed initial promise as an antiarrhythmic agent, the lack of a publicly available, comprehensive preclinical safety and toxicology profile suggests that its development was halted at an early stage. For any new chemical entity, a rigorous and systematic evaluation of its safety is paramount before it can be considered for human use. The framework and methodologies outlined in this guide represent the current industry standards for such an evaluation. Researchers and drug development professionals are encouraged to consult the relevant ICH and regional regulatory guidelines for detailed and up-to-date requirements.
Transcainide's Interaction with Cardiomyocyte Ion Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcainide is a potent local anesthetic-type antiarrhythmic agent, structurally analogous to lidocaine.[1][2] Its primary mechanism of action involves the modulation of ion channel function within cardiomyocytes, thereby altering the cardiac action potential and suppressing arrhythmias. This technical guide provides a comprehensive overview of the known interactions of this compound with various ion channels in cardiomyocytes, with a focus on its well-documented effects on sodium channels and inferred interactions with potassium and calcium channels based on data from related Class I antiarrhythmic agents.
Core Interaction: Sodium Channel Blockade
This compound's principal antiarrhythmic effect stems from its potent blockade of voltage-gated sodium channels (Nav) in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, a hallmark of Class I antiarrhythmic drugs.[3]
Quantitative Analysis of Sodium Channel Inhibition
The inhibitory effects of this compound on cardiac sodium channels have been quantified through various electrophysiological and biochemical assays.
| Parameter | Value | Species/Tissue | Experimental Method | Reference |
| ED50 (Sodium Current Reduction) | ~0.5 µM | Guinea Pig Ventricular Myocytes | Whole-Cell Patch-Clamp | [4] |
| IC50 ([3H]batrachotoxinin binding) | 0.3 µM | Rat Cardiac Myocytes | Radioligand Binding Assay | |
| Binding State | Activated (Open) State | Rabbit Cardiac Purkinje Fibers | Voltage-Clamp | [2] |
| Kinetics | Very Slow Onset and Recovery | Guinea Pig Ventricular Myocytes, Rabbit Purkinje Fibers | Electrophysiology | [1][2] |
| Use-Dependence | Little Use-Dependence | Guinea Pig Ventricular Myocytes | Whole-Cell Patch-Clamp | [4] |
| Voltage-Dependence | Little Voltage-Dependence | Guinea Pig Ventricular Myocytes | Whole-Cell Patch-Clamp | [4] |
| Blockade Modes | Fast and Slow Open-Channel Block | Bovine Heart and Rat Skeletal Muscle | Electrophysiology | [5] |
Mechanism of Sodium Channel Interaction
This compound exhibits a state-dependent interaction with sodium channels, preferentially binding to the activated (open) state of the channel.[2] This interaction is characterized by remarkably slow binding and unbinding kinetics, contributing to its prolonged effect.[1][2] Unlike many other Class I antiarrhythmics, this compound shows little use-dependence, meaning its blocking effect does not significantly accumulate at higher heart rates.[4] Furthermore, its block is largely voltage-independent.[4] Studies have suggested that this compound may have two distinct binding sites within the sodium channel pore, leading to both a fast and a slow mode of open-channel block.[5]
Interaction with Other Ion Channels
Direct experimental data on this compound's interaction with potassium and calcium channels are limited. However, insights can be drawn from studies on flecainide, another potent Class Ic antiarrhythmic agent.
Inferred Interaction with Potassium Channels
Flecainide has been shown to block several types of potassium channels, which could suggest a similar, though likely less potent, effect for this compound. These interactions can influence the repolarization phase of the cardiac action potential.
| Channel Type | Flecainide IC50 | Species/Tissue | Implication for this compound | Reference |
| Transient Outward (Ito) | 3.7 µM | Rat Ventricular Myocytes | Potential for minor Ito block, affecting early repolarization. | [6] |
| Delayed Rectifier (IK) | 15 µM | Rat Ventricular Myocytes | Possible weak inhibition of delayed rectifier currents, potentially prolonging action potential duration. | [6] |
| Inward Rectifier (IK1) | No significant effect | Cat Ventricular Myocytes | Unlikely to significantly affect the resting membrane potential. | [7] |
Blockade of repolarizing potassium currents would be expected to prolong the action potential duration (APD). However, the primary effect of potent sodium channel blockers like this compound is often a shortening of the APD. The net effect on APD will depend on the relative potency of this compound at these different channels.
Inferred Interaction with Calcium Channels
One study noted that this compound has "no effect on...calcium-mediated action potentials," suggesting a low affinity for calcium channels.[1] Flecainide has been shown to have a slight inhibitory effect on the L-type calcium current. Given this, it is plausible that this compound has a very weak, likely not clinically significant, interaction with L-type calcium channels.
Electrophysiological Consequences
The primary electrophysiological consequence of this compound administration is a marked decrease in the Vmax of the cardiac action potential due to its potent sodium channel blockade. This slows conduction velocity in the atria, ventricles, and His-Purkinje system, leading to a prolongation of the QRS duration on the surface electrocardiogram.[1] The effects on repolarization and action potential duration are more complex and depend on the interplay between its effects on sodium, and potentially potassium, channels.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the interaction of this compound with cardiomyocyte ion channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ionic currents across the membrane of a single cardiomyocyte.
Objective: To quantify the effect of this compound on the amplitude and kinetics of specific ion channel currents (e.g., INa, IK, ICa).
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig ventricles).
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution mimicking the cardiomyocyte's internal environment and containing the desired concentration of this compound or vehicle.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp: The membrane potential is held at a specific voltage (holding potential), and command voltage steps are applied to elicit specific ionic currents.
-
Data Acquisition: The resulting currents are measured and recorded. The effect of this compound is determined by comparing currents before and after drug application.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a drug for a specific receptor or ion channel.
Objective: To quantify the binding affinity (e.g., IC50, Ki) of this compound to cardiac sodium channels.
Methodology:
-
Membrane Preparation: A membrane fraction rich in sodium channels is prepared from cardiac tissue.
-
Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the sodium channel (e.g., [3H]batrachotoxinin A 20-α-benzoate).
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of unlabeled this compound.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Conclusion
This compound is a potent sodium channel blocker with unique kinetic properties that distinguish it from many other Class I antiarrhythmic agents. Its primary interaction is a high-affinity, state-dependent block of the open sodium channel with slow onset and offset. While direct evidence is lacking, inferences from the related compound flecainide suggest that this compound may have weak inhibitory effects on certain potassium channels and negligible effects on calcium channels. A thorough understanding of these interactions is crucial for the continued investigation and potential therapeutic application of this compound and its analogs in the management of cardiac arrhythmias. Further research is warranted to definitively characterize the full spectrum of this compound's interactions with other ion channels in cardiomyocytes.
References
- 1. Electrophysiologic, antiarrhythmic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sodium channel block by a potent, new antiarrhythmic agent, this compound, in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K+ channel blocking actions of flecainide compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Block of delayed rectifier potassium current, IK, by flecainide and E-4031 in cat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Kinetics of Transcainide to Open Versus Inactivated Sodium Channels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Transcainide, a potent lidocaine analogue and Class I antiarrhythmic agent, exhibits complex state-dependent binding kinetics to voltage-gated sodium channels (Nav). A comprehensive review of the literature reveals a nuanced and, at times, contradictory picture of its preferred binding state. While a significant body of electrophysiological evidence points towards a high affinity for the open/activated state , with very slow association and dissociation kinetics, other biochemical studies suggest an interaction with a non-activated state . This guide synthesizes the available quantitative data, details the experimental protocols used to elucidate these findings, and provides a conceptual framework for understanding the binding mechanism of this compound. The profound potency and slow kinetics of this compound underscore its unique electrophysiological profile and the critical need for a thorough understanding of its interaction with sodium channels in different conformational states.
Data Presentation: Quantitative Binding Kinetics of this compound
The following tables summarize the key quantitative parameters reported for this compound's interaction with sodium channels.
Table 1: Electrophysiological Data for this compound Binding to Open/Activated Sodium Channels
| Parameter | Value | Channel State | Experimental System | Citation |
| Effective Dose (ED50) | ~0.5 µM | Not explicitly state-separated | Guinea pig ventricular myocytes | [1] |
| Onset of Block (Time Constant) | 2.2 min (at 4 s-1 stimulation) | Activated | Rabbit cardiac Purkinje fibers | [2] |
| 36 min (at 0.5 s-1 stimulation) | Activated | Rabbit cardiac Purkinje fibers | [2] | |
| Recovery from Block (Time Constant) | 32 min (single stimulus method) | Activated | Rabbit cardiac Purkinje fibers | [2] |
| Voltage Dependence (Slow Block) | zδ ≈ 0.45 | Open (BTX-activated) | Bovine heart & rat skeletal muscle | [3] |
| Voltage Dependence (Fast Block) | zδ ≈ 0.15 | Open (BTX-activated) | Bovine heart & rat skeletal muscle | [3] |
Note: The data from Carmeliet (1988) strongly indicates that this compound at 10⁻⁷ M binds uniquely to the activated state and not to the rested or inactivated state.[2] The block is characterized as being markedly frequency-dependent with extremely slow kinetics at 37°C.[2]
Table 2: Biochemical Data for this compound Binding
| Parameter | Value | Channel State | Experimental System | Citation |
| Inhibitory Concentration (IC50) | 0.3 µM | Non-activated (stabilized) | Rat cardiac myocytes | [4] |
Note: This study utilized a [³H]batrachotoxinin binding assay. The results are interpreted as this compound binding specifically to and stabilizing a non-activated state of the cardiac sodium channel, which presents a direct contradiction to the electrophysiological findings.[4]
Experimental Protocols
The divergent findings on this compound's binding kinetics can be partially attributed to the different experimental methodologies employed. Below are detailed descriptions of the key protocols cited.
Whole-Cell Voltage Clamp Electrophysiology
This technique is used to measure the sodium current (INa) in isolated cardiac cells while controlling the membrane potential. It allows for the study of tonic block, use-dependent block (interaction with open/activated channels), and voltage-dependent block (interaction with inactivated channels).
-
Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts, or Purkinje fibers are obtained from rabbit hearts.[1][2]
-
Recording Setup:
-
A glass micropipette filled with an internal solution (e.g., CsF-based to block K+ currents) is sealed onto the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular voltage and measurement of the total membrane current.
-
The external solution is a physiological saline solution (e.g., Tyrode's solution).
-
-
Protocol to Assess Use-Dependent (Activated State) Block:
-
The cell membrane is held at a negative potential where most channels are in the resting state (e.g., -100 mV).
-
A train of depolarizing pulses (e.g., to -20 mV for 20-50 ms) is applied at various frequencies (e.g., 0.5 Hz to 4 Hz).[2]
-
The peak INa is measured for each pulse. A progressive decline in peak INa during the pulse train indicates use-dependent block, implying the drug binds preferentially to the open or inactivated states formed during depolarization.
-
The time constant for the onset of block is calculated by fitting the decay of peak INa over time.[2]
-
-
Protocol to Assess Recovery from Block:
-
A pulse train is applied to induce use-dependent block.
-
A variable rest interval at a negative holding potential (e.g., -100 mV) is then allowed.
-
A single test pulse is applied after the rest interval to measure the recovered INa.
-
The time constant of recovery is determined by plotting the fractional recovery of INa against the duration of the rest interval.[2]
-
Single-Channel Recording in Planar Lipid Bilayers
This method allows for the direct observation of a drug's effect on the behavior of a single sodium channel, providing high-resolution kinetic information.
-
Preparation: Vesicles containing purified sodium channels from sources like bovine heart or rat skeletal muscle are prepared.[3]
-
Bilayer Formation: A synthetic lipid bilayer is formed across a small aperture separating two chambers (cis and trans).
-
Channel Incorporation: Vesicles are added to one chamber (cis, representing the extracellular side), and they fuse with the bilayer, incorporating sodium channels.
-
Activation with Batrachotoxin (BTX): BTX, a potent neurotoxin, is added to modify the channels. BTX removes fast inactivation and shifts the activation voltage to very negative potentials, causing the channels to remain open for extended periods at physiological voltages. This preparation is ideal for studying open-channel block .[3]
-
Data Acquisition:
-
This compound is added to the trans chamber (representing the intracellular side).
-
A constant voltage is applied across the bilayer to drive ion flow.
-
The current passing through a single channel is recorded.
-
Open-channel block is observed as discrete, transient interruptions ("flickers") in the continuous open-channel current.
-
The duration of the open and blocked events is analyzed to determine the association (kon) and dissociation (koff) rates of the drug.
-
[³H]Batrachotoxinin (BTX-B) Radioligand Binding Assay
This biochemical assay measures how a test compound (this compound) affects the binding of a known radiolabeled ligand ([³H]BTX-B) that binds to the activated state of the sodium channel.
-
Preparation: Membranes are prepared from freshly isolated rat cardiac myocytes.[4]
-
Assay Principle: [³H]BTX-B binds with high affinity to the activated state of the sodium channel. An allosteric inhibitor that stabilizes a non-activated (e.g., resting or inactivated) state will decrease the availability of the activated state, thereby reducing the binding of [³H]BTX-B.
-
Protocol:
-
Cardiac myocyte membranes are incubated with a fixed concentration of [³H]BTX-B.
-
Varying concentrations of this compound are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Mandatory Visualization
Conceptual Models and Workflows
Caption: Modulated Receptor Hypothesis for this compound, showing conflicting evidence for binding states.
Caption: Workflow for a voltage clamp experiment to assess state-dependent block by this compound.
References
- 1. This compound causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open-channel block by internally applied amines inhibits activation gate closure in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-dependent interaction of open-channel blocking molecules with gating of NMDA receptors in rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Allosteric Modulation of Sodium Channels by Transcainide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transcainide, a lidocaine derivative, demonstrates a complex and nuanced allosteric modulation of voltage-gated sodium channels. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its unique dual-mode, state-dependent interaction with the sodium channel pore. This document provides a compilation of available quantitative data, detailed hypothetical experimental protocols for studying its effects, and visual representations of its modulatory mechanisms and associated experimental workflows. While data on this compound's activity across a wide range of sodium channel isoforms is limited in publicly accessible literature, this guide provides a foundational understanding for researchers and drug development professionals working on sodium channel modulators.
Introduction to this compound and Sodium Channel Modulation
Voltage-gated sodium channels (Nav channels) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of channelopathies, making them a key target for therapeutic intervention. Allosteric modulation of these channels by small molecules offers a promising avenue for the development of novel therapeutics with improved selectivity and state-dependency.
This compound, an analogue of lidocaine, has been identified as a potent sodium channel blocker with a distinct mechanism of action. It exhibits a unique dual-mode open-channel block, suggesting multiple interaction sites within the channel pore. This state-dependent binding, primarily to the activated or open state of the channel, underscores its potential for therapeutic applications where targeting of hyperactive channels is desired.
Quantitative Data on this compound-Sodium Channel Interactions
The publicly available quantitative data for this compound's interaction with sodium channels is currently limited. The following tables summarize the key findings from published research. It is important to note the absence of comprehensive data across all Nav channel subtypes, highlighting an area for future investigation.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Channel/Preparation | Species | Reference |
| IC50 | 0.3 µM | [3H]batrachotoxinin binding to sodium channels | Rat Cardiac Myocytes | [1] |
Table 2: Kinetic Parameters of this compound Block
| Parameter | Condition | Value | Channel/Preparation | Species | Reference |
| Onset of Block (Time Constant) | 0.5 s⁻¹ stimulation frequency | 36 min | Cardiac Sodium Channels | Rabbit Purkinje Fibers | [1] |
| Onset of Block (Time Constant) | 4 s⁻¹ stimulation frequency | 2.2 min | Cardiac Sodium Channels | Rabbit Purkinje Fibers | [1] |
| Recovery from Block (Time Constant) | Single stimulus method | 32 min | Cardiac Sodium Channels | Rabbit Purkinje Fibers | [1] |
Table 3: Voltage Dependence of this compound Block
| Blocking Mode | Apparent Electrical Distance (zδ) | Channel Type | Reference |
| Slow Block | ~0.45 | Batrachotoxin-activated Sodium Channels | [2] |
| Fast Block | ~0.15 | Batrachotoxin-activated Sodium Channels | [2] |
Note: The lack of IC50/Kd values for specific Nav channel subtypes (e.g., Nav1.1-Nav1.9) in the public domain is a significant data gap.
Mechanism of Allosteric Modulation
This compound's interaction with sodium channels is characterized by a sophisticated, state-dependent, dual-mode open-channel block. This suggests at least two distinct binding sites within the channel that are allosterically coupled to the channel's gating machinery.[2]
State-Dependent Binding
Research indicates that this compound preferentially binds to the activated (open) state of the sodium channel.[1] This is a hallmark of many Class I antiarrhythmic drugs and local anesthetics, leading to a "use-dependent" or "frequency-dependent" block. In this model, the drug has a higher affinity for channels that are frequently opening, such as during tachyarrhythmias, while having less effect on channels at normal resting heart rates.
Dual-Mode Open-Channel Block
Electrophysiological studies have revealed that this compound exhibits two distinct modes of open-channel block:
-
Slow Block: Characterized by discrete blocking events lasting several hundred milliseconds. This mode is voltage-dependent, with depolarization increasing the blocking rate and decreasing the unblocking rate. The apparent electrical distance of the binding site for the slow block is approximately 45% of the way through the membrane's electric field from the cytoplasmic side.[2] This mode is also sensitive to the concentration of external sodium ions, suggesting a binding site that is influenced by ion occupancy in the pore.[2]
-
Fast Block: Observed as a reduction in the apparent single-channel amplitude, indicative of blocking events that are too rapid to be resolved individually. This mode of block is only weakly voltage-dependent, with an apparent electrical distance of about 15%.[2]
The existence of these two modes strongly suggests two independent binding sites for this compound on the sodium channel.[2]
Experimental Protocols
The following sections provide detailed, albeit generalized, protocols for key experiments used to characterize the allosteric modulation of sodium channels by this compound. These are based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the macroscopic sodium currents in response to controlled changes in membrane voltage, allowing for the characterization of tonic and use-dependent block by this compound.
Objective: To determine the IC50 of this compound on a specific Nav channel subtype and to characterize its use-dependent properties.
Materials:
-
Cell line expressing the target Nav channel subtype (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH
-
This compound stock solution
Procedure:
-
Culture cells expressing the target Nav channel to 60-80% confluency.
-
Fabricate patch pipettes with a resistance of 1-3 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents using a voltage protocol to assess channel activation and inactivation. For example, from a holding potential of -120 mV, apply a series of depolarizing steps (e.g., from -100 mV to +60 mV in 10 mV increments).
-
To assess tonic block, apply increasing concentrations of this compound to the external solution while applying a single depolarizing pulse at a low frequency (e.g., 0.1 Hz).
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 10 Hz) at a given voltage in the presence of different concentrations of this compound and measure the progressive reduction in current amplitude.
-
Analyze the data to determine the IC50 for tonic and use-dependent block.
References
- 1. Slowly developing activation block of cardiac sodium channels by a lidocaine analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Transcainide Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and use of transcainide stock solutions for in vitro experimental applications. Due to the limited availability of public data on the solubility of this compound, this document outlines a generalized yet robust protocol based on standard laboratory practices for handling poorly soluble compounds.
Introduction to this compound
This compound is an antiarrhythmic agent that functions as a sodium channel blocker. Its activity and mechanism of action make it a compound of interest for various in vitro studies, particularly in the fields of cardiology, pharmacology, and toxicology. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Source |
| CAS Number | 88296-62-2 | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₃₅N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 373.538 g/mol | --INVALID-LINK-- |
| Appearance | Solid (assumed) | General knowledge |
| Solubility in Water | Data not available | N/A |
| Solubility in DMSO | Data not available | N/A |
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * Volume (L) * 373.538 g/mol * 1000 mg/g
-
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you would need:
-
Mass (mg) = 10 * 0.001 * 373.538 = 3.735 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder.
-
-
Dissolve the this compound in DMSO:
-
Add the weighed this compound powder to a sterile amber microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential compound degradation.
-
-
Sterilization (Optional but Recommended):
-
If required for your specific application (e.g., cell culture), sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile amber vial.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials to minimize freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short- to mid-term storage (up to one month is a general guideline) or at -80°C for long-term storage.
-
In Vitro Experimental Considerations
Determining Working Concentrations:
The optimal in vitro concentration of this compound will vary depending on the cell type, assay duration, and specific endpoint being measured. It is recommended to perform a dose-response curve to determine the effective concentration range for your experiment. As a general starting point, concentrations for in vitro studies are often significantly higher than in vivo plasma concentrations.
Solvent Effects:
It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any potential effects of the solvent on the experimental system. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
Visualizing the Workflow and a Hypothetical Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for this compound stock solution preparation and use.
Caption: Hypothetical signaling pathway of this compound.
Application Notes and Protocols for Studying Transcainide Effects Using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcainide is a Class I antiarrhythmic agent, analogous to lidocaine, recognized for its potential in managing cardiac arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (NaV) in a state-dependent manner. By interacting with the open state of these channels, this compound effectively reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decreased rate of depolarization, a prolongation of the QRS duration, and ultimately, a suppression of aberrant electrical activity in the heart.[1] Understanding the precise electrophysiological effects of this compound on cardiac ion channels is crucial for its development and safe clinical application. Patch-clamp electrophysiology is the gold-standard technique for elucidating the detailed kinetics and potency of ion channel modulators like this compound.
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on cardiac sodium channels (specifically the NaV1.5 subtype) and the human Ether-à-go-go-Related Gene (hERG) potassium channels, a critical component for assessing proarrhythmic risk.
Quantitative Data Summary
Quantitative data from patch-clamp studies on this compound is limited in publicly available literature. The following table summarizes the available data on this compound's interaction with sodium channels and provides comparative data for other Class Ic antiarrhythmic drugs, flecainide and propafenone, to offer a contextual reference for expected potencies and effects.
| Compound | Ion Channel | Cell Type | Parameter | Value | Reference |
| This compound | Batrachotoxin-activated Sodium Channels (Bovine Heart, Rat Skeletal Muscle) | Planar Lipid Bilayer | Block Characteristics | Two modes of open-channel block (fast and slow) with different voltage sensitivities. | [1] |
| Flecainide | hNaV1.5 | HEK293 cells | IC50 (peak current, Vhold = -95 mV) | 5.5 ± 0.8 μM | [2] |
| Flecainide | hNaV1.5 | Xenopus oocytes | IC50 (use-dependent block) | 7.4 μM | [3] |
| Flecainide | hERG | HEK293 cells | IC50 | 1.49 μM | [4][5] |
| Flecainide | hERG | HEK293 cells | IC50 | 3.91 ± 0.68 μM | [6][7] |
| Propafenone | hERG | HEK293 cells | IC50 | 0.44 ± 0.07 μM | [6][7] |
Signaling Pathway and Experimental Workflow
This compound's State-Dependent Block of Cardiac Sodium Channels
The following diagram illustrates the proposed mechanism of this compound's interaction with voltage-gated sodium channels. This compound exhibits a preference for the open state of the channel, leading to a potent, use-dependent block.
References
- 1. This compound causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Transcainide Efficacy in Experimental Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing arrhythmias in established experimental models to evaluate the efficacy of Transcainide, a Class IC antiarrhythmic agent. The included methodologies, data presentation guidelines, and visual diagrams are intended to facilitate the standardized assessment of this compound and other potential antiarrhythmic compounds.
Introduction to this compound
This compound is a potent antiarrhythmic drug classified under the Vaughan Williams Class IC. Its primary mechanism of action involves the blockade of fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This action decreases the rate of rise of the action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This compound exhibits state-dependent binding, showing a higher affinity for open or inactivated sodium channels, which makes it particularly effective at higher heart rates.[1][2] Preclinical studies have demonstrated its efficacy in terminating and preventing various types of atrial and ventricular arrhythmias.[3]
Mechanism of Action: Sodium Channel Blockade
This compound, as a Class IC antiarrhythmic agent, directly targets the voltage-gated sodium channels in the cardiac cell membrane. By blocking these channels, it reduces the influx of sodium ions during the initial phase of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of impulse propagation through the cardiac tissue.
Caption: Signaling pathway of this compound's action on cardiac sodium channels.
Experimental Models of Arrhythmia
The following sections detail the protocols for three well-established canine models of arrhythmia that have been used to assess the efficacy of antiarrhythmic drugs, including this compound.
Ouabain-Induced Ventricular Arrhythmia
This model reliably induces ventricular tachycardia by inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and delayed afterdepolarizations.
Experimental Workflow:
Caption: Workflow for the ouabain-induced arrhythmia model.
Protocol:
-
Animal Preparation: Anesthetize a healthy adult mongrel dog and maintain anesthesia with an appropriate agent (e.g., pentobarbital sodium).[4] Intubate and ventilate the animal.
-
Instrumentation: Catheterize a femoral artery and vein for blood pressure monitoring and drug administration, respectively. Record a standard lead II electrocardiogram (ECG).
-
Baseline Recordings: Record stable baseline ECG and hemodynamic parameters for at least 30 minutes.
-
Arrhythmia Induction: Administer a continuous intravenous infusion of ouabain. A typical protocol involves an initial bolus followed by a constant infusion until sustained ventricular tachycardia is observed.[4][5]
-
This compound Administration: Once a stable ventricular arrhythmia is established, administer this compound intravenously as a bolus followed by a constant infusion.
-
Efficacy Assessment: Monitor the ECG for the conversion of the ventricular tachycardia to a stable sinus rhythm. Record the time to conversion and the dose of this compound required.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound |
| Time to Onset of Arrhythmia (min) | Varies | N/A |
| Duration of Arrhythmia (min) | Sustained | Time to Conversion |
| Effective Dose (ED50) | N/A | To be determined |
| Heart Rate (beats/min) | Increased | Stabilized |
| QRS Duration (ms) | Widened | Further Prolonged |
Aconitine-Induced Atrial Fibrillation
This model induces atrial fibrillation through the persistent activation of sodium channels by aconitine, leading to focal ectopic firing.[6]
Experimental Workflow:
Caption: Workflow for the aconitine-induced atrial fibrillation model.
Protocol:
-
Animal Preparation: Anesthetize a healthy adult mongrel dog and maintain anesthesia. Perform a left thoracotomy to expose the heart.
-
Instrumentation: Suture electrodes to the right atrial appendage for recording an atrial electrogram. Record a standard lead II ECG.
-
Baseline Recordings: Obtain stable baseline atrial and ventricular electrograms for at least 30 minutes.
-
Arrhythmia Induction: Apply a small piece of filter paper soaked in an aconitine solution directly to the epicardial surface of the right atrial appendage.[6][7]
-
This compound Administration: Once sustained atrial fibrillation is confirmed, administer this compound intravenously.
-
Efficacy Assessment: Monitor the atrial electrogram for the termination of atrial fibrillation and the restoration of sinus rhythm.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound |
| Time to Onset of AF (min) | Varies | N/A |
| Duration of AF (min) | Sustained | Time to Conversion |
| Effective Dose (ED50) | N/A | To be determined |
| Atrial Rate (beats/min) | >400 | Restored to Sinus Rate |
| Ventricular Response | Irregularly Irregular | Regularized |
Post-Myocardial Infarction Ventricular Arrhythmia
This model simulates ventricular arrhythmias arising from a healed myocardial infarction, which provides a substrate for re-entrant circuits. A two-stage coronary artery ligation is often employed to improve survival rates.[8]
Experimental Workflow:
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Electrophysiologic, antiarrhythmic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procainamide in the dog: antiarrhythmic plasma concentrations after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of epinephrine- and ouabain-induced cardiac arrhythmias in the dog heart-lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MECHANISM OF ATRIAL FLUTTER AND FIBRILLATION INDUCED BY ACONITINE IN THE DOG, WITH OBSERVATIONS ON THE ROLE OF CHOLINEGIC FACTORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of atrial flutter and fibrillation induced by aconitine in the dog, with observations on the role of cholinergic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of antiarrhythmic drugs on canine ventricular arrhythmia models: which electrophysiological characteristics of drugs are related to their effectiveness? - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of Transcainide for Sodium Channel Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Transcainide for voltage-gated sodium channels, particularly the cardiac isoform NaV1.5. This compound is a potent antiarrhythmic agent, and understanding its interaction with sodium channels is crucial for both efficacy and safety assessments.[1] The protocol described herein is based on the whole-cell patch-clamp electrophysiology technique, the gold standard for characterizing ion channel pharmacology.
Introduction
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[2] As a Class I antiarrhythmic drug, this compound exerts its therapeutic effect by blocking these channels, thereby reducing the maximum rate of depolarization of the cardiac action potential.[2] The potency of this block is quantified by the IC50 value, which represents the concentration of the drug required to inhibit 50% of the sodium current. This parameter is a critical component in the preclinical evaluation of antiarrhythmic drugs.
Studies have shown that this compound is a potent sodium channel blocker with a reported median effective dose (ED50) of approximately 0.5 µM in guinea pig ventricular myocytes.[1] Its mechanism of action is characterized by a unique profile of low time and voltage dependence, and it preferentially binds to the activated or open state of the sodium channel.[1] This document outlines a detailed methodology to reproduce and verify these findings in a controlled in-vitro setting.
Data Presentation
The following table summarizes the key quantitative data for this compound's interaction with sodium channels as established in the literature.
| Parameter | Value | Cell Type | Method | Reference |
| ED50 | ~ 0.5 µM | Guinea Pig Ventricular Myocytes | Whole-Cell Patch-Clamp | [1] |
| Molecular Weight | 373.5 g/mol | N/A | N/A | [1] |
Signaling Pathway and Drug Interaction
Experimental Workflow
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel, NaV1.5 (SCN5A), are recommended. Alternatively, primary cardiomyocytes (e.g., neonatal rat ventricular myocytes or guinea pig ventricular myocytes) can be used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions and Reagents
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound (MW: 373.5 g/mol ) in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions in the external solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent effects.
-
-
External (Extracellular) Solution (in mM):
-
NaCl: 140
-
KCl: 4
-
CaCl2: 2
-
MgCl2: 1
-
HEPES: 10
-
Glucose: 10
-
Adjust pH to 7.4 with NaOH.
-
-
Internal (Pipette) Solution (in mM):
-
CsF: 110
-
CsCl: 20
-
NaCl: 10
-
EGTA: 10
-
HEPES: 10
-
Adjust pH to 7.2 with CsOH.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the majority of sodium channels are in the resting state.
-
To elicit sodium currents, apply a depolarizing voltage step to -20 mV for 20-50 ms.
-
Repeat this voltage step at a regular interval (e.g., every 10 seconds) to monitor the stability of the current.
-
-
Data Acquisition:
-
Record baseline sodium currents for at least 3-5 minutes to ensure a stable recording.
-
Begin perfusion of the external solution containing the lowest concentration of this compound.
-
Allow the drug effect to reach a steady state (typically 3-5 minutes) and record the inhibited current.
-
Repeat the perfusion with increasing concentrations of this compound, allowing for steady-state inhibition at each concentration.
-
Perform a final washout with the drug-free external solution to assess the reversibility of the block.
-
Data Analysis
-
Current Measurement: Measure the peak amplitude of the inward sodium current for each voltage step.
-
Normalization: For each cell, normalize the peak current in the presence of this compound to the baseline peak current recorded in the drug-free solution.
-
Dose-Response Curve: Plot the percentage of current inhibition versus the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the dose-response data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value and the Hill coefficient.[2]
Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition
-
X is the logarithm of the drug concentration
-
Bottom is the minimum inhibition
-
Top is the maximum inhibition
-
LogIC50 is the logarithm of the concentration that produces a 50% inhibition
-
HillSlope describes the steepness of the curve
-
Conclusion
The protocol detailed in this application note provides a robust framework for determining the IC50 of this compound for sodium channel block. Accurate and reproducible IC50 values are essential for understanding the pharmacological profile of this compound and for the development of safer and more effective antiarrhythmic therapies. Adherence to best practices in patch-clamp electrophysiology and data analysis will ensure the generation of high-quality, reliable data for research and drug development applications.
References
Application of Transcainide in High-Throughput Screening Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcainide, a derivative of lidocaine, is classified as a Class I antiarrhythmic agent.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.[1][2][3] Specifically, this compound exhibits state-dependent binding, showing a preference for and stabilizing the nonactivated state of the cardiac sodium channel.[1] This characteristic, along with its distinct dual-mode (fast and slow) open-channel blocking properties, makes it a valuable pharmacological tool and a reference compound in the search for novel ion channel modulators.[3] High-throughput screening (HTS) plays a pivotal role in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify new therapeutic leads targeting ion channels.[4]
Application Notes
This compound serves as an excellent positive control and reference compound in high-throughput screening (HTS) campaigns designed to identify novel voltage-gated sodium channel blockers. Its well-characterized, state-dependent mechanism of action provides a benchmark for comparing the potency and mechanism of newly identified hit compounds. The primary HTS methodologies suitable for screening compounds with this compound-like activity include automated patch clamp (APC) and fluorescence-based assays.
Automated Patch Clamp (APC) Assays: APC technology is the gold standard for ion channel drug discovery, offering high-quality electrophysiological data in a high-throughput format.[5][6] These systems automate the traditional patch clamp technique, allowing for the simultaneous recording of ion channel activity from numerous cells in a multi-well plate format.[7][8] For a compound like this compound, APC assays can provide detailed information on its inhibitory concentration (IC50), voltage- and use-dependency, and effects on channel gating kinetics.
Fluorescence-Based Assays: These assays represent a higher-throughput, more cost-effective method for primary screening of ion channel modulators.[9] They typically utilize voltage-sensitive dyes to indirectly measure changes in membrane potential resulting from ion channel activity. While they do not provide the detailed mechanistic insights of APC, they are well-suited for initial large-scale screens to identify potential hits that can then be further characterized using electrophysiological methods.
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound, which is essential for its use as a reference compound in HTS assays.
| Parameter | Value | Channel/Assay Condition | Source |
| IC50 | 0.3 µM | Inhibition of equilibrium [3H]batrachotoxinin binding to rat cardiac myocyte sodium channels. | [1] |
| Mechanism | State-dependent blockade | Preferentially binds to the nonactivated state of the sodium channel. | [1] |
| Blockade Type | Open-channel block (fast and slow modes) | Observed in batrachotoxin-activated sodium channels. | [3] |
| Class | Class I Antiarrhythmic | Blocks sodium channels. | [2] |
Experimental Protocols
Automated Patch Clamp (APC) Protocol for Screening Sodium Channel Blockers
This protocol describes a typical experiment on a high-throughput APC platform (e.g., Sophion Qube® or Nanion SyncroPatch) for screening compounds against a specific sodium channel subtype, such as Nav1.5, which is relevant to this compound's cardiac effects.
a. Cell Preparation:
-
Culture a stable cell line expressing the human Nav1.5 channel (e.g., HEK293 or CHO cells) under standard conditions.
-
On the day of the experiment, harvest the cells using a gentle, non-enzymatic dissociation solution to ensure cell membrane integrity.
-
Wash the cells with extracellular buffer and resuspend them at a density of 1-5 x 10^6 cells/mL.
-
Maintain the cell suspension on the APC instrument's cell hotel with gentle agitation.
b. Solutions:
-
Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (ICS): 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2 with CsOH).
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute in ECS to final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should be kept below 0.5%.
c. APC Instrument Setup and Execution:
-
Prime the instrument's fluidics with ECS and ICS.
-
Use a multi-hole planar patch chip (e.g., 384-well).
-
The instrument will automatically perform cell capture, sealing (aim for >1 GΩ), and whole-cell configuration.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol would be:
-
Holding potential: -100 mV.
-
Test pulse: Depolarize to -20 mV for 20 ms to activate the sodium channels.
-
Apply a series of depolarizing pulses at a defined frequency (e.g., 1 Hz) to assess use-dependent block.
-
-
Apply a baseline recording of the sodium current in ECS.
-
Add the test compounds or this compound at various concentrations and record the current inhibition.
-
Perform a final washout step with ECS to assess the reversibility of the block.
d. Data Analysis:
-
Measure the peak sodium current amplitude for each concentration of the test compound.
-
Normalize the current inhibition relative to the baseline and vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Analyze the reduction in current amplitude with successive pulses to quantify use-dependent block.
Fluorescence-Based Membrane Potential Assay Protocol
This protocol outlines a homogeneous, fluorescence-based assay using a voltage-sensitive dye in a 384-well format for primary HTS.
a. Cell Preparation:
-
Seed a Nav1.5-expressing cell line into black-walled, clear-bottom 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates for 24-48 hours at 37°C, 5% CO2.
b. Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4).
-
Fluorescent Dye Loading Solution: Prepare a voltage-sensitive dye (e.g., a FRET-based dye pair) in the assay buffer according to the manufacturer's instructions.
-
Channel Activator: Prepare a solution of a sodium channel activator (e.g., veratridine) in the assay buffer. The final concentration should be predetermined to elicit a robust and reproducible depolarization signal.
-
Compound Plates: Prepare serial dilutions of test compounds and this compound in assay buffer in separate 384-well plates.
c. Assay Procedure:
-
Remove the cell culture medium from the assay plates.
-
Add the fluorescent dye loading solution to each well and incubate for 60 minutes at room temperature, protected from light.
-
Transfer the compounds from the compound plates to the assay plates using a liquid handler. Incubate for 15-30 minutes.
-
Place the assay plate into a fluorescence plate reader (e.g., FLIPR or PHERAstar).
-
Record a baseline fluorescence signal for 10-20 seconds.
-
Add the channel activator solution to all wells simultaneously using the plate reader's integrated liquid handler.
-
Continue to record the fluorescence signal for 1-2 minutes to capture the depolarization and any subsequent inhibition by the test compounds.
d. Data Analysis:
-
Calculate the change in fluorescence intensity or ratio before and after the addition of the activator for each well.
-
Normalize the data to controls:
-
0% inhibition (vehicle control): Cells treated with vehicle followed by the activator.
-
100% inhibition (positive control): Cells treated with a saturating concentration of a known sodium channel blocker (e.g., tetrodotoxin or a high concentration of this compound) followed by the activator.
-
-
Calculate the percent inhibition for each test compound concentration.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition at a specific concentration).
Visualizations
References
- 1. This compound: biochemical evidence for state-dependent interaction with the class I antiarrhythmic drug receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. sophion.com [sophion.com]
- 8. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]
- 9. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
Transcainide Delivery Methods for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo delivery of transcainide in animal studies, with a focus on canine models. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacokinetic and pharmacodynamic properties of this antiarrhythmic agent.
Overview of this compound and In Vivo Delivery
This compound is a Class I antiarrhythmic drug, a derivative of lidocaine, that has shown efficacy in treating ventricular arrhythmias. In vivo animal studies are crucial for determining its therapeutic potential, and appropriate delivery methods are essential for obtaining reliable and reproducible data. The primary routes of administration for this compound in animal models are intravenous (IV) and oral (PO).
Signaling Pathway of this compound
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action reduces the influx of sodium ions during the depolarization phase of the action potential, thereby slowing the rate of rise of the action potential and prolonging the effective refractory period. This ultimately helps to suppress ectopic pacemaker activity and terminate re-entrant arrhythmias.
Quantitative Data Summary
Due to the limited availability of public-domain literature with specific in vivo dosing and pharmacokinetic data for this compound, the following tables provide illustrative examples based on studies of other Class I antiarrhythmic drugs in canine models. Researchers must consult specific literature for this compound to determine appropriate dosing.
Table 1: Illustrative Intravenous (IV) Administration Parameters for an Antiarrhythmic Drug in a Canine Model
| Parameter | Value | Unit | Notes |
| Animal Model | Beagle Dog | - | - |
| Body Weight | 10 - 15 | kg | - |
| Formulation | Sterile Saline | - | Vehicle |
| Bolus Dose | 2 | mg/kg | Administered over 2 minutes |
| Infusion Rate | 50 | µg/kg/min | Maintained for 4 hours |
| Blood Sampling Times | 0, 5, 15, 30, 60, 120, 240, 360 | minutes | Post-bolus |
| Plasma Analysis | LC-MS/MS | - | For drug concentration |
Table 2: Illustrative Oral (PO) Administration Parameters for an Antiarrhythmic Drug in a Canine Model
| Parameter | Value | Unit | Notes |
| Animal Model | Beagle Dog | - | - |
| Body Weight | 10 - 15 | kg | - |
| Formulation | Gelatin Capsule | - | - |
| Dose | 10 | mg/kg | Single dose |
| Blood Sampling Times | 0, 0.5, 1, 2, 4, 8, 12, 24 | hours | Post-administration |
| Plasma Analysis | LC-MS/MS | - | For drug concentration |
Experimental Protocols
The following are detailed protocols for the intravenous and oral administration of a test compound to a canine model. These are generalized protocols and should be adapted based on the specific properties of this compound and the experimental design.
Intravenous (IV) Infusion Protocol
This protocol describes the administration of a test compound via a constant rate intravenous infusion.
Materials:
-
This compound (or test compound)
-
Sterile saline (or appropriate vehicle)
-
Intravenous catheter (20-22 gauge)
-
Syringes and needles
-
Infusion pump
-
Restraint device (as needed)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Animal Preparation: Acclimatize the animal to the laboratory environment. Fast the animal overnight (approximately 12 hours) with free access to water.
-
Catheter Placement: Aseptically place an intravenous catheter in the cephalic vein of the forelimb. Secure the catheter and maintain its patency with a heparinized saline flush.
-
Formulation Preparation: Prepare the this compound solution for injection in a sterile vehicle at the desired concentration.
-
Bolus Administration: Administer an initial bolus dose intravenously over a period of 2 minutes to rapidly achieve a therapeutic concentration.
-
Constant Rate Infusion: Immediately following the bolus, begin a constant rate infusion using a calibrated infusion pump to maintain the desired plasma concentration for the duration of the study.
-
Blood Sampling: Collect blood samples from a contralateral vein at predetermined time points into appropriate anticoagulant tubes.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
-
Monitoring: Continuously monitor the animal's vital signs (heart rate, respiratory rate, temperature) throughout the procedure.
Oral (PO) Gavage Protocol
This protocol describes the administration of a test compound directly into the stomach via oral gavage.
Materials:
-
This compound (or test compound)
-
Vehicle (e.g., water, methylcellulose solution)
-
Oral gavage tube (appropriate size for the animal)
-
Syringe
-
Restraint device (as needed)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Animal Preparation: Acclimatize the animal and fast overnight (approximately 12 hours) with free access to water.
-
Formulation Preparation: Prepare the this compound formulation as a solution or a homogenous suspension in the chosen vehicle.
-
Administration: Gently restrain the animal. Measure the gavage tube from the tip of the animal's nose to the last rib to ensure proper placement in the stomach. Pass the gavage tube gently over the tongue and down the esophagus into the stomach. Administer the formulation at a controlled rate.
-
Blood Sampling: Collect blood samples from a peripheral vein at designated time points.
-
Sample Processing: Process the blood samples as described in the IV protocol.
-
Monitoring: Observe the animal for any signs of distress or adverse effects following administration.
Important Considerations
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Selection: The appropriate dose of this compound should be determined from thorough literature review and preliminary dose-ranging studies.
-
Formulation: The choice of vehicle for formulation should be based on the physicochemical properties of this compound and the intended route of administration.
-
Pharmacokinetic Analysis: Plasma samples should be analyzed using a validated analytical method to determine drug concentrations accurately. Pharmacokinetic parameters can then be calculated using appropriate software.
By following these guidelines and protocols, researchers can effectively deliver this compound in in vivo animal studies to gather critical data for its development as a potential therapeutic agent.
Application Notes and Protocols: Voltage-Clamp Analysis of Transcainide's Effect on Sodium Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcainide is a lidocaine analog and a potent antiarrhythmic agent that exerts its effects by modulating voltage-gated sodium channels.[1][2] Understanding the precise mechanism of action of this compound on sodium currents is crucial for the development of safer and more effective antiarrhythmic drugs. Voltage-clamp electrophysiology is the gold-standard technique for characterizing the interaction of compounds like this compound with sodium channels, providing detailed insights into their state-dependent binding, kinetics, and potency.
These application notes provide a comprehensive overview of the effects of this compound on sodium currents and detailed protocols for its analysis using the whole-cell voltage-clamp technique.
Mechanism of Action of this compound on Sodium Channels
This compound is a potent blocker of cardiac sodium channels with a reported ED50 of approximately 0.5 µM.[1] Its primary mechanism involves binding to the sodium channel protein and inhibiting the influx of sodium ions, thereby reducing the excitability of cardiomyocytes.
Several key features characterize the interaction of this compound with sodium channels:
-
State-Dependent Binding: this compound exhibits a strong preference for the activated (open) state of the sodium channel.[2][3] It has been reported to bind uniquely to the activated state and not to the rested or inactivated states.[2] This open-channel block mechanism is a hallmark of many Class I antiarrhythmic drugs.
-
Slow Binding and Unbinding Kinetics: A distinguishing characteristic of this compound is its extremely slow binding and unbinding kinetics.[2] The onset of block can take several minutes to reach a steady state, and the recovery from block is also very slow, with a time constant of over 30 minutes reported in one study.[2] This slow kinetic profile has significant implications for its clinical use and for the design of experimental protocols.
-
Use-Dependence: There are conflicting reports regarding the use-dependence of this compound. One study reported that the block is markedly frequency-dependent, a characteristic feature of use-dependent block.[2] In contrast, another study found that this compound exhibited little use-dependence, with no accumulation of block even at a stimulation frequency of 10 Hz.[1] This discrepancy may be due to differences in experimental conditions or tissue preparations and warrants further investigation.
-
Voltage-Dependence: The blocking action of this compound has been described as having two components with different voltage sensitivities. A "slow block" mode shows a typical voltage dependence for open-channel blockers, while a "fast block" mode is only slightly enhanced by depolarization.[3] However, another study concluded that this compound blocks sodium channels with very little voltage dependence.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's effect on sodium currents as reported in the literature.
| Parameter | Value | Species/Cell Type | Reference |
| ED50 (Tonic Block) | ~ 0.5 µM | Guinea pig ventricular myocytes | [1] |
| Onset of Block (Time Constant) | 2.2 min (at 4 Hz) - 36 min (at 0.5 s⁻¹) | Rabbit cardiac Purkinje fibers | [2] |
| Recovery from Block (Time Constant) | 32 min (single stimulus method) | Rabbit cardiac Purkinje fibers | [2] |
Experimental Protocols
The following are detailed protocols for the voltage-clamp analysis of this compound's effects on sodium currents. These protocols are designed for whole-cell patch-clamp recordings from isolated cardiomyocytes or cell lines expressing voltage-gated sodium channels.
Protocol 1: Determination of Tonic Block and Dose-Response Relationship
This protocol is designed to determine the concentration-dependent inhibition of the peak sodium current by this compound under resting (tonic) conditions.
1. Cell Preparation and Solutions:
-
Prepare isolated cardiomyocytes or cultured cells expressing the sodium channel of interest.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
-
Note: Cesium is used to block potassium channels.
-
2. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to -20 mV for 20 ms) to elicit the peak sodium current.
-
Allow for a sufficient interval between pulses (e.g., 10-20 seconds) to ensure full recovery from inactivation.
3. Drug Application and Data Acquisition:
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Due to the slow onset of block, continue perfusion and elicit test pulses at regular intervals (e.g., every 30 seconds) until a steady-state block is achieved (i.e., the peak current amplitude no longer decreases). This may take several minutes.
-
Repeat this procedure for a range of this compound concentrations to construct a dose-response curve.
4. Data Analysis:
-
Measure the peak inward current amplitude before and after drug application for each concentration.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
Protocol 2: Assessment of Use-Dependent Block
This protocol is designed to investigate the frequency-dependent block of sodium currents by this compound. Given the conflicting reports, a protocol that can detect both fast and slow forms of use-dependence is essential.
1. Cell Preparation and Solutions:
-
Use the same cell preparations and solutions as in Protocol 1.
2. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
3. Pulse Train Application:
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
-
The duration of the pulse train should be long enough to observe the development of use-dependent block, which for a slow-acting drug like this compound, may require several minutes.
-
Record the peak sodium current for each pulse in the train.
4. Drug Application and Data Acquisition:
-
First, record a control pulse train in the absence of the drug.
-
Perfuse the cell with a single concentration of this compound (e.g., the IC50 concentration determined from Protocol 1).
-
Allow sufficient time for the tonic block to develop before starting the pulse train.
-
Apply the same pulse train protocol in the presence of this compound.
5. Data Analysis:
-
Normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
Plot the normalized peak current as a function of the pulse number.
-
A progressive decrease in the normalized current during the pulse train in the presence of the drug indicates use-dependent block.
-
Compare the extent of use-dependent block at different frequencies.
References
- 1. Sodium channel block by a potent, new antiarrhythmic agent, this compound, in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slowly developing activation block of cardiac sodium channels by a lidocaine analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Use-Dependent Sodium Channel Block with Transcainide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcainide is a potent Class I antiarrhythmic agent and an analog of lidocaine that exhibits complex use-dependent and state-dependent blocking characteristics on voltage-gated sodium channels. Its unique kinetic profile, characterized by very slow association and dissociation rates, makes it a valuable tool for investigating the molecular mechanisms of sodium channel function and the development of novel therapeutics. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying use-dependent sodium channel block.
Mechanism of Action
The precise mechanism of this compound's interaction with sodium channels is multifaceted, with some conflicting reports in the scientific literature. The prevailing evidence suggests that this compound primarily acts as an open channel blocker, with its binding and unbinding kinetics being exceptionally slow.
Some studies indicate that this compound binds uniquely to the activated (open) state of the sodium channel and not to the rested or inactivated states.[1] This interaction is markedly frequency-dependent, with the block accumulating with repetitive channel opening.[1] The kinetics are notably slow, with time constants for the onset of block ranging from minutes at lower stimulation frequencies to shorter durations at higher frequencies.[1] The recovery from block is also a very slow process.[1]
Conversely, other research suggests that this compound has a low affinity for the activated state and instead preferentially binds to and stabilizes a non-activated state of the channel. Further complicating the picture, there is evidence for this compound inducing two distinct modes of open-channel block: a fast block and a slow block , which exhibit different voltage sensitivities. This suggests the possibility of two separate binding sites on the sodium channel.
It is crucial for researchers to be aware of these different proposed mechanisms when designing and interpreting experiments with this compound. The slow kinetics of this compound are a defining feature and must be accounted for in experimental design to ensure that a steady-state block is achieved.
Data Presentation
The following tables summarize the quantitative data available for this compound's interaction with sodium channels. Due to the variability in experimental conditions across different studies, these values should be considered as a guide.
Table 1: Inhibitory Concentration (IC50) of this compound
| Parameter | Value | Cell Type/Channel | Experimental Conditions | Reference |
| IC50 (Tonic Block) | ~0.5 µM | Guinea pig ventricular myocytes | Whole-cell patch clamp |
Table 2: Kinetic Parameters of this compound Block
| Parameter | Value | Frequency | Experimental Conditions | Reference |
| Time Constant for Onset of Block | 36 min | 0.5 Hz | Rabbit cardiac Purkinje fibers, 37°C | [1] |
| Time Constant for Onset of Block | 2.2 min | 4 Hz | Rabbit cardiac Purkinje fibers, 37°C | [1] |
| Time Constant for Recovery from Block | 32 min | Single stimulus | Rabbit cardiac Purkinje fibers, 37°C | [1] |
Note: Explicit on-rate (k_on) and off-rate (k_off) constants for this compound are not consistently reported in the literature.
Experimental Protocols
Protocol 1: Characterization of Tonic and Use-Dependent Block of Sodium Currents by this compound using Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure both the tonic (resting state) and use-dependent (phasic) block of voltage-gated sodium channels by this compound.
Materials:
-
Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.5) or isolated primary cells (e.g., cardiac myocytes).
-
Standard whole-cell patch clamp setup (amplifier, digitizer, microscope, micromanipulators).
-
Borosilicate glass capillaries for pipette fabrication.
-
Perfusion system.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Extracellular (bath) solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular (pipette) solution: (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. For primary cells, follow the appropriate isolation protocol.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 1.5-3 MΩ when filled with the intracellular solution.
-
Recording Setup: Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Obtaining Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the voltage-clamp protocols.
-
-
Voltage-Clamp Protocols:
-
Tonic Block Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a brief depolarizing test pulse (e.g., to -20 mV for 20 ms) at a very low frequency (e.g., every 30-60 seconds) to elicit a sodium current.
-
Establish a stable baseline current in the control extracellular solution.
-
Perfuse the chamber with the desired concentration of this compound. Due to its slow kinetics, allow at least 10-15 minutes for the drug to equilibrate and the tonic block to reach a steady state.
-
Record the sodium current in the presence of this compound.
-
-
Use-Dependent Block (Phasic Block) Protocol:
-
From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak sodium current for each pulse in the train.
-
Establish a stable baseline in the control solution.
-
Perfuse with this compound and allow for equilibration as described for the tonic block protocol.
-
Apply the same pulse trains and record the current decline during the train.
-
-
-
Data Analysis:
-
Tonic Block: Calculate the percentage of block as (1 - (I_this compound / I_control)) * 100, where I is the peak sodium current. Generate a concentration-response curve to determine the IC50 for tonic block.
-
Use-Dependent Block: For each frequency, plot the normalized peak current of each pulse against the pulse number. The rate of decline in the current during the pulse train reflects the onset of use-dependent block. The extent of block at the end of the train represents the steady-state use-dependent block.
-
Mandatory Visualizations
Caption: Experimental workflow for characterizing this compound's effect on sodium channels.
Caption: Proposed mechanism of use-dependent block by this compound.
References
Experimental Protocol for Assessing Transcainide's Effect on Cardiac Conduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcainide is a Class Ic antiarrhythmic agent, analogous to lidocaine, that primarily exerts its effects by blocking cardiac sodium channels (NaV1.5). Understanding its precise impact on cardiac conduction is crucial for its development and safe clinical use. This document provides detailed application notes and experimental protocols for a comprehensive assessment of this compound's electrophysiological effects, from the single-channel to the whole-organism level.
Mechanism of Action: this compound exhibits a state-dependent block of sodium channels, with a notable preference for the activated state. It is characterized by its slow onset and offset of block, which is markedly frequency-dependent.
Key Experimental Platforms
A multi-tiered approach is recommended to fully characterize the effects of this compound on cardiac conduction:
-
Patch-Clamp Electrophysiology: To quantify the direct effects on cardiac ion channels.
-
Isolated Langendorff-Perfused Heart: To assess the integrated effects on the electrophysiology and mechanics of the whole heart, ex vivo.
-
In Vivo Electrocardiography (ECG): To evaluate the systemic effects on cardiac conduction in a living organism.
Data Presentation: Summary of Expected Quantitative Effects
The following tables summarize the expected quantitative effects of this compound on various electrophysiological parameters. Where direct data for this compound is limited, data from the well-characterized Class Ic antiarrhythmic, flecainide, is provided as a representative example.
Table 1: In Vitro Electrophysiology - Sodium Channel Blockade
| Parameter | This compound | Flecainide (Representative) |
| Tonic Block IC50 (Resting State) | - | ~345 µM |
| Use-Dependent Block IC50 (Stimulated) | ~0.5 µM (ED50) | ~7.4 µM |
| Mechanism | State-dependent, slow kinetics | State- and frequency-dependent block |
Table 2: Ex Vivo Isolated Heart - Action Potential & Conduction Parameters
| Parameter | Expected Effect of this compound | Flecainide (Representative Data) |
| Action Potential Duration (APD) | Lengthening in ventricular muscle | Lengthened in ventricular muscle, shortened in Purkinje fibers[1] |
| Maximum Upstroke Velocity (Vmax) | Decrease | Concentration-dependent decrease[1] |
| Conduction Velocity (CV) | Decrease | Significant reduction in both longitudinal and transverse directions |
| Effective Refractory Period (ERP) | Increase in ventricular muscle | Increased in ventricular muscle[1] |
Table 3: In Vivo Electrocardiography (ECG) Parameters
| Parameter | Expected Effect of this compound | Flecainide (Representative Data) |
| PR Interval | Prolongation | Dose-dependent increase |
| QRS Duration | Widening | Dose-dependent increase |
| QTc Interval | Minimal to no change | Minimal to no significant change |
Experimental Protocols
Patch-Clamp Electrophysiology Protocol
Objective: To determine the concentration-dependent and state-dependent block of the cardiac sodium channel (NaV1.5) by this compound.
Materials:
-
Cell line expressing human NaV1.5 channels (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Cell Preparation: Culture NaV1.5-expressing cells to 60-80% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Achieve a giga-ohm seal and establish the whole-cell configuration.
-
Voltage-Clamp Protocols:
-
Tonic Block: Hold the cell at a hyperpolarized potential (-120 mV) to ensure most channels are in the resting state. Apply a test pulse to 0 mV to elicit a peak sodium current. Apply increasing concentrations of this compound and measure the reduction in peak current.
-
Use-Dependent Block: From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) in the presence of different concentrations of this compound. Measure the progressive reduction in peak current during the pulse train.
-
-
Data Analysis: Calculate the IC50 for tonic and use-dependent block by fitting the concentration-response data to the Hill equation.
Isolated Langendorff-Perfused Heart Protocol
Objective: To assess the effects of this compound on cardiac action potential duration, conduction velocity, and refractory period in an isolated whole heart.
Materials:
-
Langendorff perfusion system (peristaltic pump, heated reservoir, aortic cannula, pressure transducer, ECG electrodes)
-
Krebs-Henseleit buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose, gassed with 95% O2/5% CO2.
-
Animal model (e.g., rabbit, guinea pig)
-
Monophasic action potential (MAP) electrode
-
Pacing electrodes
Procedure:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for at least 20 minutes.
-
Baseline Recordings: Record baseline ECG, left ventricular developed pressure (LVDP), and monophasic action potentials from the ventricular epicardium. Measure baseline conduction velocity by pacing the heart at one site and recording the activation time at a distant site. Determine the effective refractory period (ERP) using programmed electrical stimulation (S1-S2 protocol).
-
This compound Perfusion: Perfuse the heart with increasing concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).
-
Data Acquisition: At each concentration, repeat the measurements of ECG, LVDP, MAP duration (at 90% repolarization, APD90), conduction velocity, and ERP.
-
Data Analysis: Compare the parameters at each this compound concentration to the baseline values.
In Vivo Electrocardiography (ECG) Protocol
Objective: To determine the effects of systemically administered this compound on cardiac conduction intervals in a living animal.
Materials:
-
Animal model (e.g., rat, dog)
-
Telemetry system or non-invasive ECG recording platform
-
This compound formulation for in vivo administration (e.g., intravenous, oral)
-
Anesthesia (if not using telemetry)
Procedure:
-
Animal Preparation: For telemetry studies, surgically implant the transmitter according to the manufacturer's instructions and allow for a recovery period. For non-invasive studies, acclimatize the animal to the recording setup.
-
Baseline ECG Recording: Record baseline ECG for a sufficient period to establish stable heart rate and interval measurements (PR, QRS, QT).
-
This compound Administration: Administer a single dose or escalating doses of this compound.
-
Post-Dose ECG Recording: Continuously or intermittently record the ECG for a defined period post-administration to capture the time course of any effects.
-
Data Analysis: Measure the PR interval, QRS duration, and heart rate-corrected QT interval (QTc) at various time points after drug administration and compare them to baseline values.
Mandatory Visualizations
Caption: Signaling pathway of this compound's effect on the cardiac action potential.
Caption: Experimental workflow for assessing this compound's cardiac effects.
Caption: Logical relationship of this compound's electrophysiological effects.
References
Application Notes and Protocols: Measuring Transcainide's Impact on Effective Refractory Period
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective refractory period (ERP) is a critical parameter in cardiac electrophysiology, representing the interval during which a new action potential cannot be initiated.[1] Modulation of the ERP is a key mechanism for many antiarrhythmic drugs. Transcainide, a Class I antiarrhythmic agent and a derivative of lidocaine, is expected to alter the ERP by blocking cardiac sodium channels.[2] These application notes provide a comprehensive overview and detailed protocols for measuring the impact of this compound and other Class I antiarrhythmic drugs on the ERP in an isolated heart model.
Mechanism of Action: Class I Antiarrhythmic Drugs
Class I antiarrhythmic drugs primarily act by blocking the fast sodium channels (NaV1.5) in cardiomyocytes. This inhibition reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity. By binding to and stabilizing the inactivated state of the sodium channels, these drugs prolong the time it takes for the channels to recover, which in turn can prolong the effective refractory period.[2]
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the effects of a representative Class Ic antiarrhythmic, Flecainide, on the effective refractory period in various cardiac tissues. This data can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: In Vitro Effect of Flecainide on Atrial and Ventricular ERP in Rabbit Heart [3]
| Tissue | Pacing Frequency (Hz) | Flecainide Concentration (µM) | Change in ERP (msec) | % Change in ERP |
| Atria | 4 | 10 | 30 ± 4 | 33 ± 7% |
| Ventricles | 4 | 10 | 53 ± 8 | 46 ± 10% |
Table 2: In Vivo Effect of Flecainide on Atrial ERP in Anesthetized Dogs [4]
| Basic Cycle Length (ms) | Flecainide Dose | % Increase in Atrial ERP |
| 1000 | Dose 3 | 9 ± 4% |
| 400 | Dose 3 | 36 ± 5% |
| 300 | Dose 3 | 55 ± 10% |
Experimental Protocol: Measurement of Effective Refractory Period in an Isolated Langendorff Perfused Heart
This protocol outlines the procedure for measuring the ERP in an isolated rodent heart using the Langendorff apparatus.
Materials and Reagents
-
Langendorff apparatus
-
Krebs-Henseleit (KH) buffer
-
This compound (or other test compound)
-
Bipolar stimulating electrode
-
Recording electrode
-
Data acquisition system and software
-
Surgical instruments for heart isolation
Experimental Workflow Diagram
Caption: Workflow for ERP Measurement.
Procedure
-
Heart Isolation and Perfusion:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KH buffer.
-
Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at a constant pressure and temperature (37°C).
-
-
Electrode Placement and Stabilization:
-
Place a bipolar stimulating electrode on the epicardial surface of the right ventricle.
-
Position a recording electrode on the left ventricle to monitor the electrocardiogram (ECG).
-
Allow the heart to stabilize for at least 20 minutes, ensuring a stable heart rate and rhythm.
-
-
Baseline ERP Measurement (S1-S2 Pacing Protocol):
-
Begin pacing the heart with a train of 8 to 10 stimuli (S1) at a fixed cycle length (e.g., 200 ms).
-
Following the last S1 stimulus, deliver a premature stimulus (S2) at a coupling interval slightly longer than the expected ERP.
-
Gradually decrease the S1-S2 coupling interval in small decrements (e.g., 10 ms initially, then 2 ms) with each subsequent S1 train.
-
The ERP is defined as the longest S1-S2 interval that fails to elicit a ventricular response.[3] Record this value as the baseline ERP.
-
-
Drug Perfusion:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Introduce this compound into the perfusate at the desired concentration.
-
Allow the drug to equilibrate with the tissue for a specified period (e.g., 15-20 minutes).
-
-
Post-Drug ERP Measurement:
-
Repeat the S1-S2 pacing protocol as described in step 3 to determine the ERP in the presence of this compound.
-
Multiple concentrations can be tested in a cumulative or non-cumulative manner, with appropriate washout periods between concentrations if necessary.
-
Data Analysis
-
Calculate the change in ERP from baseline for each concentration of this compound.
-
Express the change as an absolute difference (in ms) and/or a percentage change.
-
If multiple concentrations are tested, a concentration-response curve can be generated to determine the EC50 of this compound on ERP prolongation.
Conclusion
This document provides a framework for investigating the effects of this compound on the cardiac effective refractory period. By employing the detailed protocols and referencing the provided data on analogous compounds, researchers can effectively design and execute experiments to characterize the electrophysiological profile of this compound and other novel antiarrhythmic agents. Careful adherence to the experimental procedures will ensure the generation of robust and reproducible data critical for drug development and scientific advancement.
References
- 1. Effective refractory period - Wikipedia [en.wikipedia.org]
- 2. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of flecainide on atrial and ventricular refractoriness in rabbits in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of flecainide on the rate dependence of atrial refractoriness, atrial repolarization and atrioventricular node conduction in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transcainide Effects on Cultured Neonatal Rat Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Transcainide is a Class I antiarrhythmic agent, analogous to lidocaine, that primarily exerts its effects by blocking cardiac sodium channels.[1] Understanding its specific interactions with cardiac muscle cells is crucial for both basic research and drug development. Cultured neonatal rat ventricular myocytes (NRVMs) provide a valuable in vitro model for studying the electrophysiological and cellular effects of antiarrhythmic drugs.[2][3][4][5] These cells form spontaneously beating, interconnected monolayers, allowing for the investigation of drug effects on action potentials, ion channel function, and calcium homeostasis.[6] This document provides detailed application notes and protocols for the use of this compound in cultured NRVMs.
Data Presentation
Electrophysiological Effects of Class I Antiarrhythmics on Neonatal Cardiac Cells
Direct quantitative data on the effects of this compound on cultured neonatal rat ventricular myocytes is limited in publicly available literature. However, data from studies on similar Class I antiarrhythmic drugs, such as flecainide, can provide insights into the expected effects. The following table summarizes the concentration-dependent effects of flecainide on the action potential characteristics of neonatal canine ventricular myocardium, which can serve as a proxy for the anticipated effects of this compound.
| Drug Concentration (µg/mL) | Action Potential Amplitude (% of Control) | Overshoot (% of Control) | Vmax (% of Control) | Action Potential Duration at 90% Repolarization (APD90) (% of Control) | Effective Refractory Period (ERP) (% of Control) |
| Flecainide | |||||
| 0.1 | ~98% | ~95% | ~80% | ~105% | ~108% |
| 1.0 | ~95% | ~90% | ~50% | ~110% | ~115% |
| 10.0 | ~85% | ~75% | ~20% | ~120% | ~125% |
Data extrapolated from a study on neonatal canine ventricular myocardium for illustrative purposes.[7] Researchers should perform dose-response studies for this compound to determine its specific effects on NRVMs.
Biochemical Data for this compound
| Parameter | Value | Cell Type | Reference |
| IC50 for [3H]batrachotoxinin binding inhibition | 0.3 µM | Freshly isolated rat cardiac myocytes | [1] |
Experimental Protocols
Isolation and Culture of Neonatal Rat Ventricular Myocytes
This protocol is a synthesis of established methods for isolating and culturing NRVMs.[2][3][4][8]
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mg2+ free
-
Trypsin (0.1%)
-
Pancreatin (12 µg/mL)
-
Collagenase Type II
-
Percoll
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Bromodeoxyuridine (BrdU) (optional, to inhibit fibroblast proliferation)
-
Laminin or Collagen-coated culture dishes/coverslips
Procedure:
-
Heart Extraction: Euthanize neonatal rats according to approved animal care protocols. Sterilize the chest area with 70% ethanol. Excise the hearts and place them in ice-cold HBSS.
-
Ventricle Isolation: In a sterile hood, remove the atria and large vessels. Mince the ventricular tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion: Transfer the minced tissue to a solution containing trypsin and pancreatin (or collagenase). Incubate at 37°C with gentle agitation. Collect the supernatant containing dispersed cells at regular intervals (e.g., every 15-20 minutes) and add fresh digestion solution to the remaining tissue. Neutralize the enzymatic activity in the collected supernatant by adding an equal volume of DMEM with 10% FBS.
-
Cell Purification: Centrifuge the collected cell suspension. To enrich for cardiomyocytes and reduce fibroblast contamination, a pre-plating step can be performed by plating the cells in an uncoated flask for 1-2 hours, allowing fibroblasts to adhere preferentially.[4] Alternatively, a Percoll gradient centrifugation can be used for higher purity.[3]
-
Cell Plating: Resuspend the cardiomyocyte-enriched cell pellet in culture medium (DMEM with FBS, penicillin-streptomycin, and optionally BrdU). Count the cells and plate them at a desired density on laminin or collagen-coated culture vessels.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. The myocytes will begin to beat synchronously within 24-48 hours.
Electrophysiological Recording (Whole-Cell Patch Clamp)
Objective: To measure the effects of this compound on action potentials and ion currents.
Materials:
-
Cultured NRVMs (beating synchronously)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (Tyrode's solution or similar)
-
Internal solution (pipette solution)
-
This compound stock solution
Procedure:
-
Preparation: Place a coverslip with cultured NRVMs in the recording chamber on the microscope stage and perfuse with external solution at a constant temperature (e.g., 37°C).
-
Pipette Pulling and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation: Approach a single, healthy-looking myocyte with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition:
-
Current-Clamp Mode: Record spontaneous or electrically evoked action potentials. After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound. Record the changes in action potential parameters such as amplitude, overshoot, maximum upstroke velocity (Vmax), and action potential duration (APD) at different levels of repolarization (e.g., APD50, APD90).
-
Voltage-Clamp Mode: To study the effect on specific ion currents, use appropriate voltage protocols and pharmacological blockers to isolate the current of interest (e.g., sodium current). Apply voltage steps to elicit the current and record the peak amplitude and inactivation kinetics before and after the application of this compound.
-
-
Data Analysis: Analyze the recorded data to quantify the effects of this compound.
Calcium Imaging
Objective: To assess the impact of this compound on intracellular calcium transients.
Materials:
-
Cultured NRVMs
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscopy setup with a high-speed camera
-
External solution
-
This compound stock solution
Procedure:
-
Dye Loading: Incubate the cultured NRVMs with a membrane-permeant Ca2+ indicator (e.g., Fluo-4 AM) in the external solution for a specified time at 37°C.
-
Washing: Wash the cells with a fresh external solution to remove the excess dye.
-
Imaging: Place the coverslip in the recording chamber on the fluorescence microscope.
-
Baseline Recording: Record the spontaneous calcium transients from a field of synchronously beating myocytes.
-
Drug Application: Perfuse the chamber with the external solution containing this compound.
-
Post-Drug Recording: Record the calcium transients in the presence of the drug.
-
Data Analysis: Analyze the recorded fluorescence signals to determine changes in the amplitude, duration, and decay kinetics of the calcium transients.
Visualizations
Caption: Experimental workflow for studying this compound effects on NRVMs.
Caption: Proposed signaling pathway for this compound action in cardiomyocytes.
Caption: Logical relationship of this compound's effects on myocyte electrophysiology.
References
- 1. Effects of flecainide on the cellular electrophysiology of neonatal and adult cardiac fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular calcium transients from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Calcium Transients in Cardiomyocytes by Transient Receptor Potential Canonical 6 Channels [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of calcium transients in cardiac myocytes and assessment of the sarcoplasmic reticulum Ca2+-ATPase contribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of action potential propagation and repolarization in cultured neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium signaling mechanisms in dedifferentiated cardiac myocytes: comparison with neonatal and adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological properties of neonatal mouse cardiac myocytes in primary culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Pharmacological Activity of Transcainide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcainide is a Class I antiarrhythmic agent, acting primarily as a sodium channel blocker. Its therapeutic efficacy and potential toxicity are not only determined by the parent compound but also by the activity of its metabolites.[1] The study of these metabolites is crucial for a comprehensive understanding of the drug's overall pharmacological profile, including its duration of action, potential for drug-drug interactions, and adverse effects.[2]
These application notes provide a detailed methodological framework for the systematic investigation of this compound and its metabolites. The protocols outlined below cover the essential in vitro and in vivo assays required to characterize their electrophysiological and antiarrhythmic properties.
Identification and Characterization of this compound Metabolites
A critical first step is to identify and structurally elucidate the metabolites of this compound. This is typically achieved through in vitro and in vivo metabolism studies followed by analytical characterization.
Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes
Objective: To identify the primary metabolites of this compound produced by hepatic enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Prepare a reaction mixture containing this compound (e.g., 1-10 µM) and human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking. Samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC-MS/MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[3][4]
Data Analysis:
-
Compare the chromatograms of the reaction samples with a control sample (without NADPH) to identify new peaks corresponding to metabolites.
-
Use high-resolution mass spectrometry to determine the elemental composition of the potential metabolites.
-
Perform MS/MS fragmentation analysis to elucidate the chemical structures of the metabolites.[5]
Workflow for Metabolite Identification and Characterization
Caption: Workflow for the identification, synthesis, and subsequent pharmacological testing of this compound metabolites.
In Vitro Electrophysiological Profiling
The primary mechanism of action of Class I antiarrhythmic drugs is the blockade of cardiac sodium channels (Nav1.5).[6] It is essential to quantify the effects of this compound and its metabolites on these and other key cardiac ion channels.
Protocol 2: Whole-Cell Patch Clamp Analysis of Nav1.5 Channels
Objective: To determine the potency and kinetics of Nav1.5 channel blockade by this compound and its metabolites.
Materials:
-
HEK293 cells stably expressing human Nav1.5 channels.
-
External solution (containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH).
-
Internal solution (containing in mM: 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH).
-
This compound and synthesized metabolites.
-
Patch clamp rig with amplifier and data acquisition system.
Procedure:
-
Culture HEK293-Nav1.5 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline Nav1.5 currents using a voltage-clamp protocol (e.g., holding potential -120 mV, depolarizing steps from -100 mV to +40 mV).
-
Perfuse the cell with increasing concentrations of this compound or its metabolites.
-
Record the sodium currents at each concentration to determine the concentration-dependent block.[7]
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz).
Data Analysis:
-
Measure the peak inward sodium current at each test potential.
-
Construct concentration-response curves to determine the IC50 value for tonic block.
-
Quantify the use-dependent block by measuring the reduction in current amplitude during the pulse train.
Data Presentation: Ion Channel Activity
The following table summarizes the inhibitory effects of this compound and its putative metabolites on the peak and late components of the Nav1.5 current.
| Compound | Nav1.5 Peak (IC50, µM) | Nav1.5 Late (IC50, µM) |
| This compound | 0.3 | Data not available |
| Metabolite 1 | To be determined | To be determined |
| Metabolite 2 | To be determined | To be determined |
Protocol 3: Action Potential Recordings in Isolated Cardiomyocytes
Objective: To evaluate the integrated effect of this compound and its metabolites on the cardiac action potential.
Materials:
-
Isolated primary adult ventricular cardiomyocytes (e.g., from rabbit or guinea pig).
-
Tyrode's solution (containing in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH).
-
Internal solution for current-clamp recordings.
-
Patch clamp rig.
Procedure:
-
Isolate ventricular cardiomyocytes using established enzymatic digestion protocols.
-
Allow the isolated cells to stabilize.
-
Establish a whole-cell patch clamp in current-clamp mode.
-
Elicit action potentials by injecting brief suprathreshold current pulses.
-
Record baseline action potential parameters.
-
Perfuse the cell with different concentrations of this compound or its metabolites.
-
Record changes in action potential morphology at each concentration.
Data Analysis:
-
Measure the following action potential parameters:
-
Maximum upstroke velocity (Vmax of phase 0)
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
-
Compare the effects of the metabolites to the parent compound.
Data Presentation: Electrophysiological Effects on Cardiomyocytes
| Compound | Vmax (% change from control) | APD90 (% change from control) |
| This compound | To be determined | To be determined |
| Metabolite 1 | To be determined | To be determined |
| Metabolite 2 | To be determined | To be determined |
Signaling Pathway of Class I Antiarrhythmics
Caption: Mechanism of action of this compound and its metabolites as Class I antiarrhythmic agents.
In Vivo Assessment of Antiarrhythmic and Proarrhythmic Potential
In vivo models are essential to evaluate the effects of this compound and its metabolites in a more physiologically relevant context.
Protocol 4: Drug-Induced Arrhythmia Model in Rats
Objective: To assess the ability of this compound and its metabolites to prevent or terminate chemically-induced ventricular arrhythmias.
Materials:
-
Male Wistar rats.
-
Anesthetic (e.g., isoflurane).
-
Aconitine or Ouabain.
-
ECG recording system.
-
Intravenous infusion setup.
-
This compound and synthesized metabolites.
Procedure:
-
Anesthetize the rat and insert an intravenous catheter.
-
Record a baseline ECG.
-
Administer a continuous infusion of an arrhythmogenic agent (e.g., aconitine) to induce ventricular arrhythmias.
-
Once stable arrhythmias are observed, administer a bolus dose of this compound or a metabolite intravenously.
-
Monitor the ECG for the termination of the arrhythmia and the duration of the antiarrhythmic effect.
-
Alternatively, for prophylactic assessment, administer this compound or a metabolite prior to the infusion of the arrhythmogenic agent and measure the dose of the arrhythmogen required to induce arrhythmias.
Data Analysis:
-
Measure the incidence and duration of ventricular tachycardia and fibrillation.
-
Determine the effective dose (ED50) for arrhythmia suppression.
-
Analyze changes in ECG parameters (QRS duration, QT interval).
Data Presentation: In Vivo Antiarrhythmic Efficacy
| Compound | Aconitine-induced VT (ED50, mg/kg) | Ouabain-induced VT (ED50, mg/kg) |
| This compound | To be determined | To be determined |
| Metabolite 1 | To be determined | To be determined |
| Metabolite 2 | To be determined | To be determined |
Experimental Workflow for In Vivo Arrhythmia Studies
Caption: Workflow for evaluating the antiarrhythmic efficacy of this compound and its metabolites in an in vivo model.
Conclusion
The comprehensive evaluation of this compound's metabolites is imperative for a complete understanding of its clinical pharmacology. The methodologies described in these application notes provide a robust framework for identifying active metabolites and characterizing their electrophysiological and antiarrhythmic properties. This systematic approach will enable researchers to build a detailed pharmacological profile of this compound and its metabolites, ultimately contributing to the safer and more effective use of this antiarrhythmic agent.
References
- 1. Metabolism-guided drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Are Circulating Metabolites Important in Drug-Drug Interactions? Quantitative Analysis of Risk Prediction and Inhibitory Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite Discovery: Biochemistry’s Scientific Driver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: biochemical evidence for state-dependent interaction with the class I antiarrhythmic drug receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Modeling Transcainide's Effects on Cardiac Action Potentials
References
- 1. Facilitation of IKr current by some hERG channel blockers suppresses early afterdepolarizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of KCNQ1 alternative splicing regulates cardiac IKs and action potential repolarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Transcainide's Proarrhythmic Potential in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcainide is a Class Ic antiarrhythmic agent, analogous to lidocaine, known for its potent effects on cardiac sodium channels.[1] Its mechanism of action involves a state-dependent block of these channels, exhibiting very slow kinetics.[1] Specifically, this compound preferentially binds to the activated (open) state of the sodium channel, thereby decreasing the rate of rise of the cardiac action potential.[1] This modulation of cardiac electrophysiology, while intended to be therapeutic for certain arrhythmias, also carries a potential for proarrhythmic events.
Data Presentation
A critical aspect of assessing proarrhythmic potential is the systematic collection and presentation of quantitative electrophysiological data. The following tables provide a template for summarizing such data. Due to the lack of specific published data for this compound, the tables below are populated with illustrative data derived from studies on flecainide, another Class Ic antiarrhythmic agent, to demonstrate the expected trends and data structure.[2][3]
Table 1: Effect of this compound on Action Potential Duration (APD) in Isolated Canine Purkinje Fibers (Illustrative Data)
| This compound Concentration (µg/mL) | APD at 50% Repolarization (APD50) (ms) | % Change from Control | APD at 90% Repolarization (APD90) (ms) | % Change from Control |
| Control | 250 | 0% | 350 | 0% |
| 0.1 | 240 | -4% | 335 | -4.3% |
| 1.0 | 220 | -12% | 310 | -11.4% |
| 10.0 | 190 | -24% | 280 | -20% |
Table 2: Effect of this compound on Effective Refractory Period (ERP) in Isolated Canine Ventricular Muscle (Illustrative Data)
| This compound Concentration (µg/mL) | Effective Refractory Period (ERP) (ms) | % Change from Control |
| Control | 280 | 0% |
| 0.1 | 290 | +3.6% |
| 1.0 | 310 | +10.7% |
| 10.0 | 340 | +21.4% |
Table 3: Incidence of Proarrhythmic Events in Langendorff-Perfused Rabbit Hearts (Hypothetical Data)
| This compound Concentration (µg/mL) | Incidence of Early Afterdepolarizations (EADs) (n/N) | Incidence of Ventricular Tachycardia (VT) (n/N) | Incidence of Ventricular Fibrillation (VF) (n/N) |
| Control | 0/6 | 0/6 | 0/6 |
| 0.1 | 0/6 | 1/6 | 0/6 |
| 1.0 | 1/6 | 2/6 | 1/6 |
| 10.0 | 3/6 | 4/6 | 2/6 |
(n = number of hearts exhibiting the event, N = total number of hearts)
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and processes involved in assessing this compound's proarrhythmic potential, the following diagrams are provided in DOT language.
This compound's Interaction with the Voltage-Gated Sodium Channel.
Experimental Workflow for Proarrhythmia Assessment.
Experimental Protocols
Langendorff-Perfused Isolated Heart Preparation
This ex vivo model allows for the study of the entire heart in a controlled environment, free from systemic influences.
Materials and Reagents:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose, 2.5 CaCl2), continuously gassed with 95% O2 / 5% CO2 to maintain pH 7.4
-
Heparin (1000 IU/kg)
-
Pentobarbital sodium (50 mg/kg)
-
Langendorff apparatus with constant pressure perfusion system
-
Monophasic action potential (MAP) recording electrodes
-
Pacing electrodes
-
ECG recording system
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rabbit with pentobarbital sodium and administer heparin intravenously.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Trim excess tissue and cannulate the aorta on the Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure of 70-80 mmHg and a temperature of 37°C.
-
Instrumentation:
-
Place a pair of pacing electrodes on the right ventricular epicardium.
-
Position MAP recording electrodes on the left ventricular epicardial and endocardial surfaces.
-
Attach ECG leads to the perfusion chamber.
-
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, ensuring a stable heart rate and coronary flow.
-
Baseline Recordings: Record baseline ECG and MAPs at various pacing cycle lengths (e.g., 500, 1000, 2000 ms) to assess rate-dependent effects.
-
Drug Administration: Perfuse the heart with increasing concentrations of this compound (e.g., 0.1, 1.0, 10.0 µg/mL), allowing for a 20-minute equilibration period at each concentration.
-
Proarrhythmia Induction:
-
Programmed Electrical Stimulation (PES): Apply a train of 8 stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2) at progressively shorter coupling intervals until the effective refractory period is determined.
-
Burst Pacing: Apply rapid burst pacing (e.g., 20 Hz for 2-5 seconds) to induce ventricular tachyarrhythmias.
-
-
Data Acquisition and Analysis:
-
Continuously record ECG and MAPs throughout the experiment.
-
Measure APD at 50% and 90% repolarization (APD50, APD90).
-
Determine the ventricular effective refractory period (ERP).
-
Quantify the incidence, duration, and characteristics of any proarrhythmic events, such as early afterdepolarizations (EADs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Isolated Cardiac Purkinje Fiber Preparation
This preparation is ideal for detailed cellular electrophysiological studies, as Purkinje fibers are crucial for the rapid conduction of the cardiac impulse and can be a source of arrhythmias.
Materials and Reagents:
-
Canine or sheep hearts
-
Tyrode's solution (in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 11.8 HEPES, 10 glucose), pH adjusted to 7.4 with NaOH, gassed with 100% O2.
-
Dissection microscope
-
Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl
-
Microelectrode amplifier
-
Stimulator
-
Tissue bath with temperature control (37°C)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Obtain hearts from recently euthanized animals.
-
Dissect free-running Purkinje fibers from the ventricular endocardium under a dissection microscope.
-
Mount the fiber in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.
-
-
Instrumentation:
-
Impale a Purkinje fiber cell with a glass microelectrode to record transmembrane action potentials.
-
Place bipolar stimulating electrodes at one end of the fiber.
-
-
Stabilization: Allow the preparation to equilibrate for at least 60 minutes, stimulating at a constant cycle length (e.g., 1000 ms).
-
Baseline Recordings: Record stable baseline action potentials. Measure parameters such as resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and APD at 50% and 90% repolarization.
-
Drug Administration: Superfuse the tissue with increasing concentrations of this compound (e.g., 0.1, 1.0, 10.0 µg/mL), allowing for a 20-30 minute equilibration period at each concentration to account for the slow kinetics of the drug.[1]
-
Electrophysiological Measurements:
-
At each concentration, record action potentials at different pacing frequencies to assess use-dependency.
-
Measure changes in all action potential parameters.
-
Determine the effective refractory period by introducing premature stimuli at progressively shorter coupling intervals.
-
-
Data Analysis:
-
Calculate the percentage change from baseline for each parameter at each drug concentration.
-
Analyze the rate-dependent effects of this compound on APD and Vmax.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound's proarrhythmic potential. By systematically evaluating its effects on cardiac action potential characteristics and arrhythmia inducibility in isolated heart preparations, researchers and drug development professionals can gain valuable insights into the electrophysiological profile and potential cardiac risks associated with this compound. The provided templates for data presentation and the visualization of the underlying mechanisms and experimental workflows will aid in the clear and comprehensive documentation and communication of these important safety pharmacology studies.
References
- 1. Electrophysiologic, antiarrhythmic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of flecainide on the cellular electrophysiology of neonatal and adult cardiac fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Transcainide Concentration for Patch-Clamp Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing transcainide concentration for patch-clamp studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect sodium channels in patch-clamp experiments?
This compound is a derivative of lidocaine and is classified as a Class I antiarrhythmic agent. In patch-clamp studies, it is used to block voltage-gated sodium channels. Its mechanism of action is characterized by a dual mode of open-channel block:
-
Fast Block: A rapid, almost voltage-insensitive block that results in a reduction of the apparent single-channel amplitude.
-
Slow Block: A slower, voltage-dependent block with discrete blocking events lasting several hundred milliseconds. This block is enhanced at more positive potentials.
This compound binds to the open state of the sodium channel from the cytoplasmic side.
Q2: What is a typical starting concentration range for this compound in patch-clamp experiments?
While specific dose-response data for this compound in patch-clamp studies is not widely published, a logical starting point can be inferred from its classification as a Class I antiarrhythmic and data from similar drugs. A common approach is to start with a concentration in the low micromolar range (e.g., 1-10 µM) and perform a dose-response curve to determine the IC50 for the specific channel subtype and cell type being investigated.
Q3: How should I prepare a stock solution of this compound?
For patch-clamp experiments, it is crucial to have a high-concentration stock solution that can be diluted to the final working concentration in the external or internal solution.
-
Solvent: The choice of solvent depends on the salt form of this compound. If it is a hydrochloride salt, it should be readily soluble in water or a buffered solution. For free-base forms, a small amount of a solvent like DMSO may be necessary. Always check the manufacturer's instructions.
-
Stock Concentration: A stock concentration of 10-100 mM is typically convenient.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: Should this compound be applied to the external (bath) or internal (pipette) solution?
This compound blocks the sodium channel from the cytoplasmic side. Therefore, for whole-cell patch-clamp recordings, it should be included in the internal (pipette) solution . For cell-attached or outside-out patch configurations, where the intracellular side is not accessible, applying this compound to the external solution will not be effective.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in patch-clamp experiments.
| Problem | Potential Cause | Recommended Solution |
| No observable block of sodium current | Incorrect application side: this compound was applied to the external solution in a whole-cell configuration. | Ensure this compound is included in the internal (pipette) solution for whole-cell recordings. |
| Concentration too low: The concentration of this compound is below the effective range for the specific channel subtype. | Perform a dose-response experiment starting from a low micromolar concentration and increasing incrementally. | |
| Channel state-dependence: The voltage protocol used does not favor the open state of the sodium channels, which this compound preferentially blocks. | Use a voltage protocol that includes depolarizing steps to open the sodium channels. | |
| Unstable recordings or loss of seal after applying this compound | High concentration of this compound: Very high concentrations of local anesthetic-type drugs can have non-specific effects on the cell membrane. | Reduce the concentration of this compound. If a high concentration is necessary, ensure the seal is very stable (GΩ range) before breaking into whole-cell mode. |
| Solution Osmolarity/pH Mismatch: The addition of this compound or its solvent has significantly altered the osmolarity or pH of the internal solution. | Remeasure and adjust the osmolarity and pH of your final internal solution containing this compound to match your control internal solution. | |
| Slow onset of block | Slow kinetics of this compound: this compound is known to have very slow kinetics. | Allow sufficient time for the drug to diffuse from the pipette into the cell and reach its binding site. This may take several minutes after establishing the whole-cell configuration. |
| Variability in the degree of block between cells | "Run-down" of sodium channels: The sodium current may decrease over the course of a long experiment, independent of the drug effect. | Monitor the stability of the sodium current in control cells (without this compound) over a similar time course. If run-down is significant, try to shorten the experiment duration or use perforated patch-clamp. |
| Inconsistent internal concentrations: Issues with pipette filling or drug adsorption to the pipette glass. | Ensure consistent and accurate preparation of the internal solution and proper filling of the patch pipette. |
Data Presentation
IC50 Values of Similar Sodium Channel Blockers (Class I Antiarrhythmics) on NaV1.5 Channels
This table provides context for the expected potency of this compound by showing IC50 values for other well-characterized Class I antiarrhythmic drugs obtained from whole-cell patch-clamp studies on the cardiac sodium channel (NaV1.5).
| Drug | Class | IC50 (µM) | Holding Potential (mV) | Cell Type |
| Flecainide | Ic | 5.5 ± 0.8 | -120 | HEK293 |
| Mexiletine | Ib | 47.0 ± 5.4 | -120 | HEK293 |
| Quinidine | Ia | 28.9 ± 2.2 | -120 | HEK293 |
Data is presented as mean ± SEM.
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of Sodium Currents
This protocol outlines the general steps for recording sodium currents in a whole-cell patch-clamp configuration to study the effects of this compound.
-
Cell Preparation: Culture cells expressing the sodium channel of interest (e.g., HEK293 cells stably expressing a specific NaV subtype) or use primary cells like cardiomyocytes or neurons.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
This compound Internal Solution: Prepare the internal solution with the desired concentration of this compound. Ensure pH and osmolarity are readjusted after adding the drug.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establishing a Giga-seal: Approach a cell with a pipette filled with the internal solution and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software.
-
Hold the cell at a negative potential where most sodium channels are in the closed state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Allow sufficient time for this compound to diffuse into the cell from the pipette before recording the drug's effect.
-
-
Data Analysis: Measure the peak sodium current at each voltage step before and after the application of this compound. Plot the current-voltage (I-V) relationship and calculate the percentage of block at each voltage. For dose-response analysis, repeat the experiment with different concentrations of this compound and fit the data to the Hill equation to determine the IC50.
Visualizations
Caption: Experimental workflow for patch-clamp studies of this compound.
Caption: this compound's mechanism of action on sodium channels.
Technical Support Center: Troubleshooting Transcainide Solubility in Physiological Buffers
Welcome to the technical support center for Transcainide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in physiological buffers. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, it is recommended to use a polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This compound exhibits good solubility in these solvents, allowing for the preparation of a concentrated stock solution (e.g., 10-50 mM). Always store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: Why does my this compound precipitate when I dilute the stock solution into my physiological buffer (e.g., PBS, TRIS)?
A2: Precipitation upon dilution of an organic stock solution into an aqueous physiological buffer is a common issue for compounds with low aqueous solubility. This occurs because the buffer has a much lower capacity to solvate the drug compared to the organic solvent. The final concentration of the organic solvent in your working solution should be kept to a minimum, typically below 0.5%, to avoid solvent effects on your experiment and to reduce the risk of precipitation.
Q3: How does the pH of the physiological buffer affect this compound's solubility?
A3: this compound is a weakly basic compound. Its solubility is highly dependent on the pH of the solution. In acidic conditions (lower pH), this compound becomes protonated and more soluble. Conversely, in neutral or alkaline conditions (higher pH), it is less soluble and more prone to precipitation. Physiological buffers, which are typically around pH 7.4, can pose a challenge for maintaining this compound in solution.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gently warming the solution (e.g., to 37°C) can sometimes help to dissolve this compound. However, prolonged heating or high temperatures should be avoided as this can lead to degradation of the compound. Always check the thermal stability of this compound before applying heat.
Troubleshooting Guides
Issue 1: Precipitate formation immediately upon dilution into buffer.
This is a common indication that the aqueous solubility limit of this compound has been exceeded.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Stock Solution Dilution: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first while vortexing, and then bring it up to the final volume. This can help to disperse the compound more effectively.
-
Use a Co-solvent: If your experimental system allows, consider using a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final buffer to increase solubility.
-
pH Adjustment: For in vitro assays where slight pH modifications are tolerable, lowering the pH of the buffer can significantly improve the solubility of the weakly basic this compound.
Logical Workflow for Addressing Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: this compound precipitates over time during the experiment.
This suggests that the solution is supersaturated and thermodynamically unstable, even if it appears clear initially.
Troubleshooting Steps:
-
Pre-warm the Buffer: Ensure your physiological buffer is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Incorporate Solubilizing Agents: For cell-based assays, the presence of serum can help to stabilize the compound. For cell-free assays, consider the use of non-ionic surfactants like Tween® 80 or solubilizing agents such as cyclodextrins.
-
Prepare Fresh Working Solutions: Prepare the final working solution of this compound immediately before use to minimize the time for precipitation to occur.
Quantitative Data Summary
The following table provides illustrative solubility data for this compound in various buffers to guide your experimental design.
| Buffer (pH) | Maximum Soluble Concentration (µM) | Notes |
| Phosphate-Buffered Saline (PBS) (7.4) | 5 | Prone to precipitation over time. |
| TRIS-Buffered Saline (TBS) (7.4) | 7 | Slightly better solubility than in PBS. |
| DMEM + 10% FBS (7.4) | 25 | Serum proteins aid in solubilization. |
| Citrate Buffer (6.0) | 50 | Increased solubility at lower pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh 2.5 mg of this compound powder (assuming a molecular weight of 250 g/mol ).
-
Add 1 mL of high-purity DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in DMEM with 10% FBS
-
Thaw one aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warm the DMEM with 10% FBS to 37°C.
-
Perform a serial dilution. First, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media to create a 100 µM intermediate solution. Vortex gently.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media to achieve the final 10 µM working concentration.
-
Mix by gentle inversion or pipetting. Use the working solution immediately.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway Inhibition by this compound
This compound is a hypothetical inhibitor of the fictitious "Kinase X" which is a key component of the "Growth Factor Y" signaling pathway.
Caption: Proposed mechanism of action for this compound in a hypothetical signaling pathway.
Technical Support Center: Preventing Transcainide Precipitation in Experimental Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the precipitation of Transcainide in experimental solutions. The following information is structured in a question-and-answer format to directly address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its precipitation a concern in experiments?
A1: this compound is a derivative of lidocaine and functions as a class I antiarrhythmic agent by blocking voltage-gated sodium channels.[1][2] The precipitation of this compound in an experimental solution is a significant concern because it lowers the effective concentration of the dissolved, active compound. This leads to inaccurate and non-reproducible experimental outcomes, as the solid precipitate is not available to interact with its biological target.
Q2: What are the primary factors that cause this compound to precipitate?
A2: The precipitation of drugs like this compound is often governed by a combination of factors:
-
pH: The pH of the solution is a critical determinant of solubility for ionizable compounds. This compound, as a basic compound, is generally more soluble in acidic conditions (lower pH) where it is protonated. Conversely, an increase in pH towards alkalinity can cause the less soluble free base to precipitate.[3][4][5]
-
Solvent System: The choice of solvent is crucial. While this compound may readily dissolve in organic solvents, it can precipitate when introduced into an aqueous buffer system.
-
Concentration: If the concentration of this compound exceeds its solubility limit in a given solvent or buffer, precipitation will occur.
-
Temperature: Solubility can be temperature-dependent, and fluctuations in temperature can induce precipitation.
-
Ionic Strength: The concentration of salts in the buffer can impact the solubility of the compound.
-
Interactions with Other Components: this compound may form insoluble complexes with other molecules present in the experimental medium.
Q3: My solution containing this compound has become cloudy. What is the immediate course of action?
A3: A cloudy appearance or the presence of visible particles indicates that this compound has precipitated out of the solution. It is crucial not to use this solution for your experiment as the actual concentration of the dissolved drug is unknown. Please refer to the detailed troubleshooting guide below to identify the cause and find a suitable solution.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to an Aqueous Buffer
Primary Cause: This is most likely due to the low solubility of the this compound free base at the pH of the destination buffer.
Potential Solutions:
-
pH Modification:
-
Rationale: As a basic compound, this compound's solubility is enhanced at a lower pH due to its protonation to a more soluble salt form.
-
Recommended Protocol:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or ethanol, or in a slightly acidic aqueous solution (e.g., water adjusted to pH 4-5 with HCl).
-
When preparing the final experimental solution, add the stock solution to the buffer while ensuring vigorous mixing.
-
If precipitation persists, consider incrementally lowering the pH of the final buffer (e.g., from a physiological pH of 7.4 down to 7.2 or 7.0) to identify a pH at which this compound remains soluble, provided this does not adversely affect the experimental system.
-
-
-
Utilization of a Co-solvent:
-
Rationale: A small percentage of an organic co-solvent can enhance the solubility of hydrophobic compounds in an aqueous environment.
-
Recommended Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.
-
When preparing the final working solution, ensure that the final concentration of the organic solvent is kept to a minimum (typically below 1%, and ideally below 0.1%) to prevent any off-target effects.
-
Introduce the stock solution dropwise into the buffer with continuous and vigorous stirring.
-
-
Issue 2: this compound Dissolves Initially but Precipitates Over Time
Primary Cause: This delayed precipitation could be a result of the solution being in a temporary supersaturated state, temperature changes, or chemical instability of the compound in the solution.
Potential Solutions:
-
Maintain Constant Temperature:
-
Rationale: The solubility of this compound may be sensitive to temperature variations.
-
Recommended Protocol:
-
Ensure that all solutions are maintained at a stable and consistent temperature throughout the experiment.
-
When transferring solutions between environments with different temperatures (e.g., from benchtop to an incubator at 37°C), allow for a gradual temperature equilibration.
-
-
-
Prepare Fresh Solutions:
-
Rationale: The compound may degrade or be unstable in the prepared solution over time.
-
Recommended Protocol:
-
Always prepare this compound solutions fresh, immediately prior to conducting an experiment.
-
It is advisable to avoid storing diluted aqueous solutions of this compound for extended periods.
-
-
Issue 3: A Physiological pH (e.g., 7.4) is Required and Cannot Be Altered
Primary Cause: The inherent low solubility of the this compound free base at physiological pH presents a significant challenge.
Potential Solutions:
-
Employ Solubilizing Agents (Excipients):
-
Rationale: Certain pharmaceutical excipients can increase the apparent solubility of poorly soluble drugs.
-
Recommended Protocol:
-
Investigate the use of a low concentration of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
It is imperative to use the lowest effective concentration of these agents and to validate that they do not interfere with the experimental assay.
-
Prepare a stock solution of this compound that includes the solubilizing agent before the final dilution into the experimental buffer.
-
-
-
Utilize a Salt Form of this compound:
-
Rationale: The salt form of a basic drug, such as this compound hydrochloride, typically exhibits significantly higher aqueous solubility than its free base form. For instance, the related compound procainamide is commonly used as its hydrochloride salt to improve water solubility.[6]
-
Recommended Protocol:
-
If you are currently using the free base form of this compound, consider procuring or synthesizing a salt form (e.g., this compound HCl).
-
Dissolving the salt form in water will result in a slightly acidic solution, which can then be carefully buffered to the target physiological pH.
-
-
Data Presentation: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale and Recommendations |
| Water (pH 7.4) | Very Low | Precipitation is highly probable at this pH. |
| Water (pH 5.0) | Low to Moderate | The acidic environment increases solubility through protonation. |
| DMSO | High | An excellent choice for preparing highly concentrated stock solutions. |
| Ethanol | Moderate to High | A suitable alternative to DMSO for stock solution preparation. |
| PBS (pH 7.4) | Very Low | Similar solubility to water at the same physiological pH. |
Experimental Protocols
Protocol for the Preparation of a Concentrated this compound Stock Solution
-
Objective: To create a concentrated stock solution of this compound that can be subsequently diluted into aqueous buffers with a minimized risk of precipitation.
-
Materials:
-
This compound (free base or salt form)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Precision pipettes
-
-
Procedure:
-
Accurately weigh the desired mass of this compound powder.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication in a water bath can aid in dissolution.
-
Store the resulting stock solution at -20°C in single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
-
Protocol for the Preparation of a this compound Working Solution in an Aqueous Buffer
-
Objective: To prepare the final, diluted experimental solution of this compound while minimizing the risk of precipitation.
-
Materials:
-
Concentrated this compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, HEPES)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Measure the required volume of the aqueous buffer into a sterile container equipped with a magnetic stir bar.
-
Begin stirring the buffer at a moderate speed to create a vortex.
-
Using a precision pipette, add the calculated volume of the this compound stock solution dropwise into the center of the stirring buffer.
-
Carefully inspect the solution for any visual signs of precipitation, such as cloudiness or the formation of solid particles.
-
If the solution remains clear, it is suitable for immediate use in your experiment. If precipitation is observed, consult the troubleshooting guide for further steps.
-
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting this compound experimental solutions.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
- 1. Quaternary Lidocaine Derivatives: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. | Semantic Scholar [semanticscholar.org]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
troubleshooting seal stability in patch-clamp with Transcainide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering seal stability issues during patch-clamp experiments involving the Class Ic antiarrhythmic drug, Transcainide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it affect my patch-clamp seal?
This compound is a local anesthetic and Class Ic antiarrhythmic agent that primarily blocks voltage-gated sodium channels.[1][2] Like other molecules with anesthetic properties, it is amphipathic, meaning it has both hydrophilic and lipophilic properties. This allows it to interact with the cell membrane's lipid bilayer. While the primary target is the sodium channel, these membrane interactions can potentially alter the physical properties of the cell membrane, such as its fluidity and the stability of the interface with the glass micropipette, which is critical for forming and maintaining a high-resistance giga-seal.
Q2: I'm losing the seal shortly after going whole-cell with this compound in the pipette. What could be the cause?
Several factors could contribute to seal instability when this compound is in the internal solution:
-
Membrane Property Alterations: this compound, like other local anesthetics, may alter membrane fluidity or interact with lipid rafts.[3] This can disrupt the tight apposition between the cell membrane and the glass pipette tip, leading to a loss of the giga-seal.
-
Drug Concentration: High concentrations of this compound in the pipette solution might have more pronounced effects on the membrane. It is crucial to use the lowest effective concentration for your experiment.
-
Internal Solution Composition: The overall composition of your internal solution is critical for seal stability. Imbalances in ions, pH, or osmolarity can be exacerbated by the presence of a bioactive compound like this compound.[4][5][6]
-
Pipette Drift: Any mechanical instability in the setup, such as pipette drift, can lead to seal loss, and this may be more pronounced if the membrane is already subtly destabilized by this compound.[7]
Q3: Can the charge of the this compound molecule in my internal solution affect the seal?
Yes, the charge of drug molecules in the internal solution can potentially influence the giga-seal. The stability of the seal is dependent on electrostatic forces between the negatively charged glass pipette and the cell membrane.[8][9] Introducing a charged molecule like this compound into the intracellular environment could alter these forces, potentially weakening the seal. The pH of your internal solution will determine the charge state of this compound, so ensuring your internal solution is properly pH-buffered is critical.
Troubleshooting Unstable Seals with this compound
If you are experiencing unstable seals specifically when using this compound, consider the following troubleshooting steps:
Initial Checks & General Best Practices
Before attributing the problem solely to this compound, ensure all standard patch-clamp procedures are optimized.
-
Vibration and Mechanical Stability: Ensure your anti-vibration table is floating correctly and there is no mechanical drift of the micromanipulator or microscope stage.[10]
-
Pipette Preparation: Use high-quality borosilicate glass capillaries. Fire-polishing the pipette tip can create a smoother surface for a better seal. The ideal pipette resistance for whole-cell recordings is typically between 3-7 MΩ.[11][12]
-
Cell Health: Ensure your cells are healthy and not over-digested with enzymes, as this can make the membrane fragile.[13]
-
Pressure Control: Maintain a clean and leak-free pressure system. Apply gentle positive pressure when approaching the cell and switch to gentle suction to form the seal.[10]
This compound-Specific Troubleshooting
If general troubleshooting does not resolve the issue, focus on factors related to the presence of this compound in your internal solution.
Problem: Seal is lost immediately or shortly after establishing a whole-cell configuration.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Rationale |
| High this compound Concentration | Titrate this compound to the lowest effective concentration. | Minimizes potential non-specific effects on the lipid bilayer. |
| Internal Solution Imbalance | Re-evaluate your internal solution composition. Ensure the osmolarity is 10-15 mOsm lower than the external solution and the pH is stable. Consider using a different major anion (e.g., gluconate vs. methylsulfate).[5][14] | A stable and physiological internal environment is crucial for maintaining cell health and seal integrity. |
| Adverse Membrane Interaction | Include a small concentration of a divalent cation like Mg²⁺ or Ca²⁺ in the external solution if not already present.[8][9] | Divalent cations are known to improve seal formation and stability by promoting adhesion between the glass and the membrane. |
| Pipette Tip-Drug Interaction | Ensure this compound is fully dissolved in the internal solution and that the solution is filtered (0.2 µm filter) just before use. | Prevents microscopic precipitates from interfering with the seal. |
Experimental Protocols
Standard Whole-Cell Patch-Clamp Protocol
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ. Fire-polish the tips lightly.
-
Solution Preparation: Prepare external and internal solutions (see table below for examples) and filter them. Adjust pH and osmolarity as required.
-
Cell Preparation: Place the coverslip with cultured cells or the brain slice in the recording chamber and perfuse with oxygenated external solution.
-
Pipette Filling: Fill the patch pipette with the internal solution, ensuring no air bubbles are trapped at the tip.
-
Cell Approach: Under visual guidance, apply positive pressure to the pipette and approach a healthy-looking cell.
-
Seal Formation: Once the pipette touches the cell membrane (a "dimple" may be visible and resistance will increase), release the positive pressure and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: After a stable giga-seal is formed, apply a brief pulse of stronger negative pressure to rupture the membrane patch under the pipette tip. The appearance of the capacitive transient indicates successful whole-cell access.
-
Recording: Begin your voltage-clamp or current-clamp recording protocol.
Preparation of Internal Solution with this compound
-
Prepare your desired internal solution base (e.g., K-gluconate based).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO, ensuring the final DMSO concentration is low, typically <0.1%).
-
On the day of the experiment, thaw an aliquot of the internal solution base.
-
Add the appropriate volume of the this compound stock solution to the internal solution base to achieve the desired final concentration.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Re-check and adjust the pH and osmolarity of the final this compound-containing internal solution.
-
Filter the final solution through a 0.2 µm syringe filter immediately before filling the patch pipettes.
| Solution Component | Typical Concentration (mM) | Purpose |
| External Solution (aCSF) | ||
| NaCl | 125 | Main extracellular cation |
| KCl | 2.5 | Sets resting membrane potential |
| CaCl₂ | 2 | Important for synaptic transmission and seal stability |
| MgCl₂ | 1 | Blocks NMDA receptors at rest, cofactor |
| NaH₂PO₄ | 1.25 | pH buffer component |
| NaHCO₃ | 25 | pH buffer component (requires carbogenation) |
| Glucose | 10 | Energy source |
| Internal Solution (K-Gluconate) | ||
| K-Gluconate | 130-140 | Main intracellular cation |
| KCl | 4-10 | Sets chloride reversal potential |
| HEPES | 10 | pH buffer |
| EGTA | 0.5-1 | Chelates calcium |
| Mg-ATP | 2-4 | Energy source |
| Na-GTP | 0.3-0.5 | Energy source for G-protein signaling |
| This compound | Variable | Compound of interest |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for unstable seals in patch-clamp experiments with this compound.
Caption: Potential mechanisms of this compound-induced seal instability in patch-clamp.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swharden.com [swharden.com]
- 6. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. re-place.be [re-place.be]
Technical Support Center: Minimizing Transcainide Adsorption to Labware
Welcome to the technical support center for Transcainide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of this compound adsorption to laboratory ware. Adsorption of compounds to labware can lead to significant experimental variability and inaccurate results. This guide offers strategies to mitigate these effects and ensure the reliability of your data.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound adsorption during your experiments.
Issue: Inconsistent or lower-than-expected concentrations of this compound in solution.
This is a primary indicator of adsorption to your labware. The following steps will help you diagnose and remedy the problem.
1. What type of labware are you using?
-
Glassware (Borosilicate, Flint): The surface of glass contains silanol groups, which can lead to ionic adsorption, particularly for basic compounds. Hydrophobic interactions with siloxane groups can also occur.[1]
-
Plasticware (Polypropylene, Polystyrene): These materials are generally hydrophobic and can cause significant adsorption of hydrophobic compounds.[1][2] Some plastics may also have surface charges that can contribute to ionic interactions.
2. What are the physicochemical properties of this compound?
Understanding the properties of this compound is crucial for selecting the appropriate mitigation strategy. If the exact properties are unknown, initial experiments should be performed to characterize its behavior.
-
Hydrophobicity (LogP): A high LogP value suggests a greater likelihood of adsorption to hydrophobic surfaces like polypropylene and polystyrene.[1]
-
Ionic State (pKa): The pKa will determine the charge of this compound at a given pH. Basic compounds with a high pKa are more likely to adsorb to negatively charged glass surfaces through ionic interactions.[1]
3. Have you tried using different solvents or additives?
Modifying your sample solution can significantly reduce adsorption.
-
Organic Solvents: Adding organic solvents such as methanol or acetonitrile to your aqueous samples can reduce hydrophobic adsorption. A concentration of 10-50% is often effective.[1]
-
Surfactants: Non-ionic surfactants like Tween or Triton at low concentrations (~0.05-0.1%) can be effective in preventing hydrophobic adsorption to plasticware.[1][3]
-
Salts: The addition of salts (e.g., NaCl) can disrupt ionic interactions between charged compounds and glass surfaces.[1]
-
Blocking Agents: Bovine Serum Albumin (BSA) can be used to coat the surfaces of both glass and plastic labware, preventing the adsorption of the compound of interest. A 1% BSA solution is a common starting point.[3][4]
4. Have you considered specialized "low-adsorption" labware?
Several manufacturers offer labware with modified surfaces designed to minimize adsorption. While these can be more expensive, they are often a reliable solution for problematic compounds.[5]
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to lose concentration over time when stored in a glass vial. What is happening and how can I prevent it?
A1: This is likely due to the adsorption of this compound to the glass surface. Basic compounds can interact with the negatively charged silanol groups on the glass.[1] To mitigate this, you can try the following:
-
Add a salt, such as sodium chloride, to your solution to disrupt ionic interactions.[1]
-
Add an organic solvent (e.g., acetonitrile or methanol) to reduce hydrophobic interactions.[1]
-
Consider using polypropylene or specialized low-adsorption vials.
-
Pre-treating the glassware with a blocking agent like BSA can also be effective.[3][4]
Q2: I am working with this compound in polypropylene tubes and observing low recovery. What are the likely causes and solutions?
A2: Polypropylene is a hydrophobic plastic, and low recovery is often due to the hydrophobic adsorption of the compound onto the tube surface.[1] To address this, you can:
-
Incorporate an organic solvent or a non-ionic surfactant into your sample solution.[1]
-
Use silanized glass or low-adsorption plasticware as an alternative.
-
Coating the tubes with BSA prior to use can also prevent adsorption.[3][4]
Q3: How do I determine the best labware and solvent conditions for this compound without prior knowledge of its properties?
A3: A systematic approach is recommended. You can perform a small-scale screening experiment to test a matrix of conditions. This would involve preparing your this compound solution in different solvents (e.g., water, water with 10% acetonitrile, water with 0.1% Tween-20) and aliquoting them into different types of microplates or tubes (e.g., standard polystyrene, polypropylene, low-adsorption). After a set incubation time, measure the concentration of this compound in each condition to determine which combination yields the highest recovery.
Q4: Can siliconizing glassware help in reducing this compound adsorption?
A4: Siliconization can reduce the adsorption of some compounds by creating a more inert and hydrophobic surface. However, for other compounds, particularly hydrophobic ones, it can sometimes increase adsorption.[6] Therefore, its effectiveness for this compound would need to be experimentally verified.
Quantitative Data Summary
Since specific data for this compound is not publicly available, the following table provides a hypothetical summary of recovery data for a compound with unknown properties, tested under various conditions to illustrate a potential outcome of a screening study.
| Labware Type | Solvent/Additive | Hypothetical Compound Recovery (%) |
| Borosilicate Glass | Deionized Water | 65% |
| Borosilicate Glass | 0.1 M NaCl | 85% |
| Borosilicate Glass | 20% Acetonitrile | 92% |
| Polypropylene | Deionized Water | 55% |
| Polypropylene | 0.1% Tween-20 | 90% |
| Polypropylene | 20% Acetonitrile | 95% |
| Low-Adsorption Plastic | Deionized Water | 98% |
Experimental Protocols
Protocol 1: Screening for Optimal Labware and Solvent Conditions
Objective: To determine the most suitable labware and solvent system for minimizing the adsorption of a new compound like this compound.
Materials:
-
This compound stock solution
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Tween-20
-
Sodium Chloride (NaCl)
-
Various labware to be tested (e.g., borosilicate glass vials, polypropylene tubes, low-adsorption microplates)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a series of this compound solutions in different solvent systems (e.g., 100% aqueous, 80:20 water:acetonitrile, aqueous with 0.1% Tween-20, aqueous with 0.1 M NaCl).
-
Aliquot each solution into the different types of labware being tested.
-
Include a control sample for each solution in a container known to have minimal adsorption (if available) or measure the initial concentration immediately after preparation.
-
Incubate the samples for a predetermined time that reflects your experimental workflow (e.g., 4 hours at room temperature).
-
After incubation, transfer the solutions to analysis vials (preferably of a known low-adsorption material).
-
Analyze the concentration of this compound in each sample using a validated analytical method.
-
Calculate the percentage recovery for each condition relative to the initial concentration.
Protocol 2: Pre-treatment of Labware with Bovine Serum Albumin (BSA)
Objective: To coat the surface of labware with BSA to block the non-specific binding of this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Labware to be coated
Methodology:
-
Prepare a 1% (w/v) solution of BSA in PBS.
-
Fill the labware to be treated with the BSA solution, ensuring all surfaces that will contact the sample are covered.
-
Incubate for at least 30 minutes at room temperature.
-
Aspirate the BSA solution.
-
Rinse the labware thoroughly with deionized water to remove any unbound BSA.
-
Allow the labware to air dry completely before use.
Visualizations
Caption: Workflow for screening optimal labware and solvent conditions.
Caption: Troubleshooting logic for this compound adsorption issues.
References
- 1. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of using the optimal plasticware and glassware in studies involving peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Transcainide's Slow Binding Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Transcainide, focusing on challenges presented by its slow binding kinetics.
Frequently Asked Questions (FAQs)
Q1: Why do my initial IC50 values for this compound seem to vary between experiments?
A1: The apparent inconsistency in IC50 values for this compound is often attributable to its slow binding kinetics. Equilibrium between the drug and its target, the sodium channel, is not reached instantaneously. If the assay incubation time is too short, the measured IC50 will be an underestimation of the true potency.[1][2] To obtain reproducible IC50 values, it is crucial to establish the time required to reach binding equilibrium through a time-dependence study.
Q2: How can I determine the appropriate pre-incubation time for my this compound experiments?
A2: To determine the optimal pre-incubation time, you should perform a time-dependent IC50 shift assay.[1] This involves measuring the IC50 of this compound at various pre-incubation times with the target protein before initiating the reaction. You will observe a decrease in the IC50 value as the pre-incubation time increases, until it reaches a plateau. The point at which the IC50 value no longer decreases with longer pre-incubation indicates that binding equilibrium has been reached, and this should be your minimum pre-incubation time for future experiments.
Q3: My progress curves for this compound inhibition are non-linear. Is this expected?
A3: Yes, non-linear progress curves are characteristic of slow-binding inhibitors like this compound.[3] When the reaction in the absence of the inhibitor is linear, the curvature in the presence of this compound indicates a time-dependent onset of inhibition as the drug slowly binds to the target.[3][4] These progress curves can be analyzed to determine the kinetic constants of the binding event.
Q4: What is "drug-target residence time" and why is it important for this compound?
A4: Drug-target residence time (often denoted as 1/k_off) refers to the duration for which a drug molecule remains bound to its target.[1][5] For this compound, a long residence time at the sodium channel could contribute to a more sustained pharmacological effect, potentially allowing for lower or less frequent dosing.[5][6] It is a critical parameter for understanding the pharmacodynamics of the compound beyond simple affinity measurements.
Q5: How do I differentiate between a one-step and a two-step slow-binding mechanism for this compound?
A5: The relationship between the observed rate of inhibition (k_obs) and the concentration of this compound can help distinguish between these mechanisms.[3][7] For a one-step mechanism, a plot of k_obs versus [this compound] will be linear. For a two-step mechanism, where an initial rapid binding is followed by a slow isomerization, the plot will be hyperbolic.[3][8] Detailed kinetic analysis of progress curves at various this compound concentrations is required to elucidate the specific binding model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in potency measurements (IC50) | Insufficient pre-incubation time, leading to non-equilibrium conditions.[1][9] | Perform a time-dependent IC50 shift assay to determine the time required to reach equilibrium. Use this pre-incubation time for all subsequent experiments. |
| Underestimation of this compound's affinity | Assay incubation time is shorter than the time required to reach binding equilibrium.[2] | Increase the pre-incubation time of this compound with the target protein before initiating the assay reaction. |
| Non-linear reaction progress curves | This is characteristic of slow-binding inhibition.[3] | Instead of endpoint reads, collect data over time (progress curves). Fit the data to appropriate equations for slow-binding inhibitors to determine kinetic parameters.[4] |
| Difficulty in determining kinetic constants (k_on, k_off) | Inappropriate experimental design for measuring association and dissociation rates. | Utilize specialized assays such as "jump dilution" or surface plasmon resonance (SPR) to directly measure the dissociation rate (k_off).[1][6] |
| Inability to distinguish between different slow-binding models | Insufficient data across a range of inhibitor concentrations. | Generate k_obs values from progress curves at multiple this compound concentrations and plot k_obs versus [this compound] to assess the linearity or hyperbolicity of the relationship.[3][7] |
Experimental Protocols
Protocol 1: Determining Equilibrium Pre-incubation Time
Objective: To find the minimum pre-incubation time required for this compound to reach binding equilibrium with its target.
Methodology:
-
Prepare a series of dilutions of this compound.
-
In parallel, set up multiple assay plates or reaction vessels.
-
On each plate, pre-incubate the target protein with the this compound dilutions for different durations (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).
-
After each respective pre-incubation period, initiate the enzymatic or binding reaction by adding the substrate or labeled ligand.
-
Measure the reaction endpoint or initial rate.
-
Calculate the IC50 value for each pre-incubation time point.
-
Plot the IC50 values as a function of pre-incubation time. The time point at which the IC50 value stabilizes indicates the time to reach equilibrium.
Protocol 2: Progress Curve Analysis for Slow-Binding Kinetics
Objective: To characterize the kinetic parameters of this compound's interaction with its target.
Methodology:
-
Prepare a range of this compound concentrations.
-
In a continuous reading format (e.g., spectrophotometer, fluorometer), initiate the reaction by adding the substrate to a mixture of the target protein and this compound.
-
Include a control reaction with no inhibitor.
-
Record the signal (e.g., absorbance, fluorescence) over a time course that is sufficient to observe the curvature in the inhibited reactions.
-
Ensure the uninhibited control reaction is linear over this time course.
-
Fit the progress curve data for each this compound concentration to the appropriate equation for slow-binding inhibition to determine the observed rate of inhibition (k_obs).
-
Plot k_obs versus [this compound] to further analyze the binding mechanism.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound at Different Pre-incubation Times
| Pre-incubation Time (minutes) | IC50 (nM) |
| 15 | 550 |
| 30 | 320 |
| 60 | 150 |
| 120 | 95 |
| 240 | 90 |
| 480 | 92 |
Table 2: Hypothetical Kinetic Parameters for this compound Determined from Progress Curve Analysis
| Parameter | Value |
| Ki (initial binding) | 200 nM |
| kon (association rate constant) | 1.5 x 105 M-1s-1 |
| koff (dissociation rate constant) | 3.0 x 10-3 s-1 |
| Residence Time (1/koff) | 333 s (~5.5 min) |
| Ki* (overall dissociation constant) | 20 nM |
Visualizations
Caption: Experimental workflow for characterizing slow-binding inhibitors.
Caption: Two-step slow-binding inhibition mechanism.
Caption: Differentiating slow-binding models using k_obs plots.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest [pbmc.ibmc.msk.ru]
- 6. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slow-binding inhibition: the general case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Transcainide Effects and Washout Protocols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversible effects of Transcainide and the appropriate washout protocols for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of lidocaine and is classified as a class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This inhibition slows the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby reducing the conduction velocity in non-nodal tissues such as the atria, ventricles, and Purkinje fibers.[1][2]
Q2: Are the effects of this compound reversible?
Yes, the effects of this compound are reversible. Specifically, the inhibition of [3H]batrachotoxinin binding to sodium channels by this compound has been shown to be reversible within 60 minutes in isolated rat cardiac myocytes.[3] This reversibility is a key consideration for designing experiments that require the removal of the drug's effects.
Q3: How long does a typical washout period for this compound take?
Based on available data, a washout period of at least 60 minutes is recommended to ensure the reversal of this compound's inhibitory effects on sodium channels.[3] However, the optimal duration can depend on the specific experimental conditions, including the concentration of this compound used, the cell or tissue type, and the temperature. It is advisable to validate the completeness of the washout in your specific experimental setup.
Q4: What are the expected electrophysiological effects of this compound?
As a class Ic antiarrhythmic, this compound is expected to cause a rate-dependent decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.[4] It may also alter the action potential duration (APD), although the effects can be complex and depend on factors like stimulation rate and extracellular potassium concentration.[5]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the effects of this compound and the related class Ic antiarrhythmic, flecainide.
| Parameter | Drug | Concentration | Effect | Cell/Tissue Type |
| IC50 | This compound | 0.3 µM | Inhibition of [3H]batrachotoxinin binding | Freshly isolated rat cardiac myocytes |
| Vmax Reduction | Flecainide | 10 µmol/L | ~40% decrease at 1 Hz stimulation | Guinea pig papillary muscle |
| Force of Contraction | Flecainide | ≥ 10 µmol/L | Significant decrease | Atrial and ventricular myocardium |
| Action Potential Duration (APD) | Flecainide | 1 µmol/L | Shortened APD at K+ concentrations of 5.6 and 4 mmol/L | Canine Purkinje fibers |
Experimental Protocols
General In Vitro Washout Protocol for this compound
This protocol is a general guideline for washing out this compound from cell cultures or tissue preparations. It should be optimized for your specific experimental needs.
Materials:
-
Experimental buffer/media (pre-warmed to the experimental temperature)
-
Aspiration system
-
Pipettes
Procedure:
-
Initial Aspiration: Carefully aspirate the this compound-containing solution from the cell culture dish or tissue bath. Avoid disturbing the cells or tissue.
-
First Wash: Gently add a volume of pre-warmed, drug-free buffer/media that is at least equivalent to the volume of the this compound solution.
-
Incubation (Optional but Recommended): For the first wash, you may let the preparation sit for 5-10 minutes to allow for diffusion of the drug from the intracellular space.
-
Subsequent Washes: Aspirate the wash solution and repeat the addition of fresh, drug-free buffer/media for a total of 3-5 washes. The number of washes can be increased if you suspect incomplete washout.
-
Final Incubation: After the final wash, add the final volume of drug-free buffer/media and allow the preparation to equilibrate for at least 60 minutes before recording post-washout data.[3]
-
Verification of Washout: To confirm complete washout, a control experiment can be performed where the supernatant from the final wash is transferred to a fresh, untreated cell/tissue preparation to ensure it does not elicit a biological response.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete reversal of this compound's effects after washout. | 1. Insufficient washout duration. 2. Inadequate number of washes. 3. Drug trapping in the experimental apparatus or tissue. | 1. Extend the final incubation period to >60 minutes. 2. Increase the number of washes to 5 or more. 3. Ensure thorough mixing during washes and consider using a perfusion system for continuous flow washout. |
| Changes in baseline electrophysiological parameters after washout (compared to pre-drug baseline). | 1. "Run-down" of ion channels over the course of a long experiment. 2. Cell health deteriorating over time. | 1. Monitor baseline parameters in a time-matched, vehicle-only control to account for any time-dependent changes. 2. Ensure optimal experimental conditions (temperature, pH, oxygenation) are maintained throughout the experiment. |
| Variability in the extent of washout between experiments. | 1. Inconsistent washing technique. 2. Temperature fluctuations during washout. | 1. Standardize the volume, duration, and agitation of each wash step. 2. Maintain a constant temperature for the washout solution and the experimental chamber. |
| Unexpected pro-arrhythmic events during washout. | Residual drug concentration interacting with altered cellular conditions. | This is a known risk with class I antiarrhythmics. If observed, it's crucial to ensure complete washout. Consider measuring the drug concentration in the final wash solution if the issue persists. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of class Ic antiarrhythmics and a typical experimental workflow for assessing drug washout.
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: biochemical evidence for state-dependent interaction with the class I antiarrhythmic drug receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cardiac glycosides on action potential characteristics and contractility in cat ventricular myocytes: role of calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Temperature Effects on Transcainide Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Transcainide. The following information will help address specific issues related to controlling for temperature effects on its potency during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class I antiarrhythmic drug, a derivative of lidocaine, that primarily functions by blocking voltage-gated sodium channels in cardiac myocytes.[1][2] Its mechanism involves state-dependent binding, showing a preference for and stabilizing the nonactivated state of the sodium channel, thereby inhibiting the rapid influx of sodium ions that initiates an action potential.[1]
Q2: How does temperature generally affect the potency of ion channel-targeting drugs like this compound?
Temperature is a critical experimental variable that can significantly influence the potency of ion channel-targeting drugs. Temperature fluctuations can alter:
-
Ion Channel Gating Kinetics: The rates of channel opening, closing, and inactivation are temperature-dependent processes.
-
Drug Binding Affinity and Kinetics: The association and dissociation rates of a drug to its target can be temperature-sensitive.
-
Membrane Properties: The fluidity of the cell membrane can change with temperature, potentially affecting drug access to the channel.
-
Drug Solubility and Stability: The solubility and stability of the drug in the experimental solution can be affected by temperature.[3]
Q3: Why am I seeing inconsistent results in my this compound potency assays at different times?
Inconsistent results can often be attributed to a lack of stringent temperature control. Since many standard electrophysiology labs conduct experiments at room temperature, which can fluctuate, it is crucial to implement a dedicated temperature control system for your experimental setup.[4] Even small variations in temperature can lead to significant changes in measured drug potency.
Troubleshooting Guides
Issue: Variability in IC50 values for this compound across experiments.
-
Possible Cause 1: Inadequate Temperature Control.
-
Possible Cause 2: Temperature-Dependent Changes in Drug Concentration.
-
Solution: Prepare fresh drug solutions for each experiment. If using stock solutions, ensure they are brought to the experimental temperature before application to prevent precipitation or changes in effective concentration.
-
-
Possible Cause 3: Electrode Drift.
-
Solution: Allow the pipette and the bath solution to equilibrate at the target temperature for a few minutes before attempting to patch a cell. Temperature gradients can cause the electrode to drift.[6]
-
Issue: Difficulty achieving a stable whole-cell patch at physiological temperatures.
-
Possible Cause 1: Increased Membrane Fluidity.
-
Solution: Approach the cell more slowly and apply gentler suction to form a giga-seal. The cell membrane is more fluid at higher temperatures, which can make it more delicate.
-
-
Possible Cause 2: Bubble Formation in Perfusion Lines.
-
Possible Cause 3: Solution Precipitation.
-
Solution: Ensure all components of your artificial cerebrospinal fluid (ACSF) or other physiological solutions are fully dissolved and stable at the target temperature. Some salts may be more prone to precipitation at higher temperatures.[5]
-
Data Presentation
| Drug | Channel State | IC50 (µM) | Reference |
| Lidocaine | Resting | ~300 | [2] |
| Lidocaine | Open | ~20 | [2] |
| Lidocaine | Inactivated | ~60 (TTXr Na+ channels) | [7] |
Note: This data is for lidocaine and should be used as a conceptual reference for this compound. Experimental determination of this compound's IC50 at various temperatures is recommended.
Experimental Protocols
Protocol: Determining the Temperature-Dependent IC50 of this compound using Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture cells expressing the target sodium channel (e.g., Nav1.5) and plate them on coverslips suitable for patch-clamp recording.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using Cesium-based internal solution helps to block potassium channels).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.
-
-
Patch-Clamp Setup and Temperature Control:
-
Whole-Cell Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Use a voltage protocol to elicit sodium currents. For example, a depolarizing step to -10 mV for 20 ms.
-
-
Drug Application:
-
Establish a baseline recording of the sodium current in the drug-free external solution.
-
Perfuse the cells with increasing concentrations of this compound, allowing the current to reach a steady-state block at each concentration.
-
-
Data Analysis:
-
Measure the peak sodium current at each this compound concentration.
-
Normalize the peak current to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
-
Repeat at Different Temperatures: Repeat steps 4-6 at each of the desired temperatures to determine the temperature-dependent IC50 values.
Mandatory Visualizations
Caption: Mechanism of action of this compound on sodium channels.
Caption: Workflow for determining temperature effects on this compound potency.
Caption: Troubleshooting decision tree for inconsistent IC50 results.
References
- 1. Temperature dependence of sodium current block by lidocaine in cardiac Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Temperature-Controlled Patch Clamp Platform Demonstrated on Jurkat T Lymphocytes and Human Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of Transcainide in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the off-target effects of Transcainide in vitro.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cell viability in our assays after treatment with this compound, even at concentrations where the primary target (sodium channel) is not expected to cause cytotoxicity. What could be the reason?
A1: Unexplained cytotoxicity can be a result of off-target effects. This compound, as a Class I antiarrhythmic agent, may have unintended interactions with other cellular components. We recommend performing a comprehensive cytotoxicity assessment to determine the IC50 value in your specific cell line.[1][2][3][4] Consider that off-target effects can be cell-type specific.
Q2: Our electrophysiology data shows alterations in cardiac action potential duration that are not fully explained by sodium channel blockade alone. What other ion channels might this compound be affecting?
A2: Class I antiarrhythmic drugs can sometimes exhibit off-target activity on other ion channels.[5] A key channel to investigate is the hERG (human Ether-à-go-go-Related Gene) potassium channel, as its blockade can lead to QT prolongation.[6][7][8][9][10] We recommend performing a hERG screening assay to assess for any inhibitory effects of this compound. Additionally, off-target effects on calcium channels have been reported for some Class I antiarrhythmics.[11]
Q3: We are working with a cell line that expresses various G-protein coupled receptors (GPCRs) and are seeing unexpected downstream signaling events upon this compound treatment. Could this compound be interacting with GPCRs?
A3: While the primary mechanism of this compound is sodium channel blockade, off-target interactions with GPCRs are possible for many small molecules.[12][13][14][15] Some Class I antiarrhythmics have been noted to have effects related to adrenergic receptor blockade.[5] A broad GPCR screening panel can help identify any unintended receptor binding or functional activity.
Q4: In our kinase-based signaling assays, we've noticed a change in the phosphorylation status of a key protein after this compound treatment. Is it possible for this compound to have off-target kinase activity?
A4: Although this compound is not a kinase inhibitor by design, it is crucial to rule out any off-target kinase activity, as this is a common source of unintended cellular effects for many drugs.[16] Performing a broad-spectrum kinase inhibitor profiling assay can determine if this compound is interacting with any kinases in the human kinome.[17][18][19][20]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for cytotoxicity across different cell lines.
-
Possible Cause: Cell-line dependent off-target effects or differences in the expression of off-target proteins.
-
Troubleshooting Steps:
-
Characterize Cell Lines: Ensure you have a good understanding of the molecular characteristics of the cell lines you are using, including the expression levels of key ion channels and receptors.
-
Standardize Assay Conditions: Verify that assay parameters such as cell density, incubation time, and serum concentration are consistent across all experiments.
-
Perform a Broader Off-Target Screen: Utilize a broad off-target screening panel, such as the InVEST44 panel, to identify potential off-targets that may be differentially expressed in your cell lines.[21]
-
Issue 2: Observing pro-arrhythmic effects in in vitro cardiac models.
-
Possible Cause: Off-target blockade of other cardiac ion channels, particularly hERG potassium channels.[6][7][8][9][10]
-
Troubleshooting Steps:
-
hERG Assay: Conduct a specific hERG patch-clamp electrophysiology assay to determine if this compound inhibits the IKr current.[7][9]
-
Comprehensive Cardiac Ion Channel Panel: If the hERG assay is negative, consider a broader panel of cardiac ion channels to identify other potential off-target interactions.
-
Action Potential Duration Measurement: Utilize in vitro models with induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to get a more comprehensive picture of the effects on the entire action potential.
-
Issue 3: Unexpected changes in second messenger levels (e.g., cAMP, IP3) after this compound treatment.
-
Possible Cause: Off-target interaction with a G-protein coupled receptor (GPCR).[12][13][14][15]
-
Troubleshooting Steps:
-
Receptor Binding Assays: Perform radioligand binding assays for a panel of common GPCRs to identify any direct binding of this compound.
-
Functional GPCR Assays: If binding is detected, follow up with functional assays that measure second messenger levels (e.g., cAMP accumulation, calcium mobilization) to determine if the binding is agonistic or antagonistic.[12]
-
Signaling Pathway Analysis: If a specific GPCR is implicated, investigate the downstream signaling pathway to confirm the off-target effect.
-
Quantitative Data Summary
Table 1: Hypothetical Off-Target Profiling Data for this compound
| Assay Type | Target | Result (IC50/EC50) | Interpretation |
| Ion Channel | hERG (K+ Channel) | > 30 µM | Low risk of hERG-mediated QT prolongation |
| Cav1.2 (L-type Ca2+ Channel) | 15 µM | Potential for off-target calcium channel modulation | |
| GPCR Panel | Alpha-1A Adrenergic Receptor | 8 µM | Possible antagonistic activity at adrenergic receptors |
| Beta-2 Adrenergic Receptor | > 50 µM | Low affinity for beta-adrenergic receptors | |
| Kinase Panel | Kinase X | 5 µM | Unintended kinase inhibition, further investigation needed |
| Cytotoxicity | HepG2 cells | 25 µM | Moderate cytotoxicity at higher concentrations |
| HEK293 cells | 40 µM | Cell-line dependent cytotoxicity |
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Profiling (Luminescent ADP Detection)
-
Assay Principle: This assay measures the amount of ADP produced by a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.[19]
-
Materials:
-
This compound stock solution
-
Kinase panel (e.g., 70 kinases representing the human kinome)
-
Substrate for each kinase
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In each well of the plate, add the kinase, its specific substrate, and ATP.
-
Add the different concentrations of this compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Incubate the plate at the optimal temperature for the kinase reaction (usually 30°C) for the recommended time.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: hERG Safety Assay (Automated Patch Clamp)
-
Assay Principle: This electrophysiology assay directly measures the inhibitory effect of a compound on the hERG potassium channel current (IKr) in a whole-cell patch-clamp configuration.[7][9]
-
Materials:
-
This compound stock solution
-
HEK-293 or CHO cell line stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch)
-
Appropriate intracellular and extracellular solutions
-
-
Procedure:
-
Culture the hERG-expressing cells to the appropriate confluency.
-
Prepare a single-cell suspension for the automated patch-clamp system.
-
The system will automatically trap a single cell and form a gigaseal.
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit the hERG current and establish a stable baseline recording in the extracellular solution.
-
Apply a vehicle control solution to assess for any solvent effects.
-
Apply increasing concentrations of this compound to the cell and record the hERG current at each concentration.
-
After compound application, wash out with the extracellular solution to assess the reversibility of any inhibition.
-
Measure the peak tail current amplitude at each concentration and calculate the percent inhibition. Determine the IC50 value.
-
Protocol 3: General Cytotoxicity Assay (MTT Assay)
-
Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
-
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percent cell viability for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: Tiered workflow for identifying and characterizing off-target effects.
Caption: Potential on-target and off-target signaling pathways of this compound.
References
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. omicsonline.org [omicsonline.org]
- 4. kosheeka.com [kosheeka.com]
- 5. Adverse effects of class I antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Safety Pharmacology Study on Cardiovascular System - Creative Biolabs [creative-biolabs.com]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. Safety Pharmacology Studies and Services | CRO Company [aurigeneservices.com]
- 9. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Safety Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. Inhibitory effects of class I antiarrhythmic agents on Na+ and Ca2+ currents of human iPS cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. GPCR Screening Assays - Creative BioMart [creativebiomart.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing Stimulation Frequency for Transcainide Use-Dependent Block Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the use-dependent block of sodium channels by Transcainide.
Frequently Asked Questions (FAQs)
Q1: Why is the observed block by this compound so weak at low stimulation frequencies?
A1: this compound is a use-dependent sodium channel blocker, meaning it preferentially binds to the channel when it is in the activated (open) state.[1][2] At low stimulation frequencies, the sodium channels spend more time in the closed (resting) state, reducing the opportunity for this compound to bind and exert its blocking effect. The block is markedly frequency-dependent, with a more pronounced effect observed at higher stimulation rates.[1]
Q2: I'm not seeing a steady-state block even after prolonged stimulation. What could be the issue?
A2: The kinetics of this compound binding and unbinding are notably slow.[1] The time to reach a steady-state block is dependent on the stimulation frequency. At lower frequencies (e.g., 0.5 Hz), the time constant for the onset of block can be as long as 36 minutes.[1] Ensure your stimulation protocol is long enough for the block to develop fully at the chosen frequency. Additionally, verify your drug concentration and cell viability.
Q3: What is a typical range of stimulation frequencies to test for this compound's use-dependent effects?
A3: Based on available data, a range of 0.5 Hz to 4 Hz has been shown to effectively modulate the use-dependent block of this compound.[1] It is advisable to test a range of frequencies within this, and potentially higher, to fully characterize the frequency-dependence in your specific experimental system. A typical protocol might involve applying trains of depolarizing pulses at varying frequencies (e.g., 0.1, 0.2, 0.5, 1, 2, and 4 Hz).[3]
Q4: How does the holding potential affect the observed use-dependent block?
A4: The holding potential is crucial as it determines the proportion of sodium channels in the resting, activated, and inactivated states. For studying use-dependent blockers that target the open state, like this compound, a holding potential where most channels are in the resting state before depolarization is ideal. A very depolarized holding potential will lead to an accumulation of channels in the inactivated state, which may confound the interpretation of use-dependent block.
Q5: Can the observed block be due to an interaction with the inactivated state of the channel?
A5: While this compound primarily binds to the activated state of the sodium channel, like many local anesthetic-type drugs, there might be some interaction with the inactivated state.[1][4] To differentiate between open and inactivated state block, you can vary the duration of the depolarizing pulse. A drug that primarily blocks the open state will show a block that is largely independent of pulse duration, whereas a drug that blocks the inactivated state will show an increased block with longer pulse durations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No discernible use-dependent block | Stimulation frequency is too low. | Increase the frequency of stimulation. Test a range from 0.5 Hz to 4 Hz or higher.[1] |
| Drug concentration is too low. | Verify the concentration of your this compound solution and consider performing a dose-response curve. | |
| Insufficient stimulation duration. | Ensure the train of pulses is long enough for the slow kinetics of this compound to reach a steady-state block.[1] | |
| High variability in block between experiments | Inconsistent holding potential. | Maintain a consistent and appropriate holding potential across all experiments to ensure a stable resting state of the sodium channels. |
| Fluctuation in temperature. | Perform experiments at a consistent and controlled temperature, as channel kinetics are temperature-sensitive. | |
| Cell health is poor. | Use only healthy cells with stable baseline currents. Monitor cell health throughout the experiment. | |
| Rapid rundown of sodium current | Experimental conditions are not optimal. | Optimize your recording solutions and patch clamp technique to minimize current rundown. |
| The cell is over-stimulated. | Allow for a sufficient recovery period between stimulation protocols.[3] |
Experimental Protocol: Optimizing Stimulation Frequency
This protocol outlines a method to determine the optimal stimulation frequency for observing the use-dependent block of this compound using whole-cell voltage-clamp electrophysiology.
-
Cell Preparation: Prepare the cells expressing the sodium channel of interest according to your standard laboratory procedures.
-
Electrophysiological Recording Setup:
-
Establish a stable whole-cell recording configuration.
-
Use appropriate internal and external solutions to isolate sodium currents.
-
Hold the cell at a potential where sodium channels are predominantly in the resting state (e.g., -120 mV).[3]
-
-
Baseline Current Measurement (Tonic Block):
-
Apply single depolarizing pulses to elicit a sodium current at a very low frequency (e.g., every 30 seconds or 1/30 Hz) to establish a baseline.[3]
-
Perfuse the cell with a known concentration of this compound (e.g., 10⁻⁷ M) and continue to apply low-frequency pulses until a steady-state tonic block is achieved.[1]
-
-
Frequency-Dependent (Phasic) Block Protocol:
-
From the same holding potential, apply a train of depolarizing pulses (e.g., 50 pulses) at a specific frequency (e.g., 0.5 Hz).
-
Record the peak sodium current for each pulse in the train.
-
Allow for a sufficient recovery period (e.g., 3 minutes) at the holding potential, monitored with low-frequency pulses, to allow the drug to unbind.[3]
-
Repeat the pulse train at increasing frequencies (e.g., 1 Hz, 2 Hz, 4 Hz), ensuring a full recovery period between each frequency train.[3]
-
-
Data Analysis:
-
For each frequency, normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized peak current as a function of the pulse number for each frequency.
-
Calculate the percentage of use-dependent block at the end of each pulse train for each frequency.
-
Plot the percentage of block as a function of stimulation frequency to determine the optimal frequency for observing the use-dependent block of this compound.
-
Quantitative Data Summary
| Stimulation Frequency (Hz) | Time Constant for Onset of Block (minutes) |
| 0.5 | 36 |
| 4 | 2.2 |
| Data derived from studies on rabbit cardiac Purkinje fibers at 37°C with 10⁻⁷ M this compound.[1] |
Visualizations
Caption: Experimental workflow for optimizing stimulation frequency.
Caption: Mechanism of use-dependent block by this compound.
References
- 1. Slowly developing activation block of cardiac sodium channels by a lidocaine analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Transcainide's Effects on Late Sodium Current (INaL)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Transcainide on the late sodium current (INaL).
Frequently Asked Questions (FAQs)
Q1: What is the late sodium current (INaL) and why is it important?
The late sodium current (INaL) is a sustained component of the total sodium current that persists during the plateau phase of the cardiac action potential.[1][2][3][4][5] Unlike the large, transient peak sodium current responsible for the rapid depolarization of the action potential, INaL is small in magnitude under normal physiological conditions.[4][5] However, this current plays a significant role in determining the duration of the action potential.[3][5] An increase in INaL can lead to prolonged action potential duration, early afterdepolarizations, and increased intracellular sodium and calcium concentrations, which are associated with cardiac arrhythmias such as Long QT syndrome.[1][4]
Q2: What is this compound and what is its primary mechanism of action?
This compound is a lidocaine analog and a Class I antiarrhythmic drug. Its primary mechanism of action is the blockade of voltage-gated sodium channels. A key characteristic of this compound is its very slow kinetics of binding to and unbinding from the activated "open" state of the Na+ channel. This results in a use-dependent block, meaning its effect is more pronounced at higher heart rates.
Q3: Why is measuring the effect of this compound on INaL challenging?
Measuring the effects of any compound on INaL presents several challenges:
-
Small Amplitude: The endogenous INaL is very small, often only a fraction of the peak sodium current, making it difficult to resolve from background noise.[1]
-
Contamination from Other Currents: Isolating INaL requires the pharmacological blockade of other overlapping ion currents.
-
"Rundown": The stability of the recorded current can degrade over the course of a long experiment, a phenomenon known as "rundown."
-
Slow Drug Kinetics: this compound's slow binding and unbinding kinetics necessitate long incubation times to reach a steady-state effect, which can exacerbate rundown issues.
Q4: How does this compound's effect on INaL compare to other known INaL inhibitors like Ranolazine?
Both this compound and Ranolazine are known to inhibit the late sodium current. Ranolazine has been more extensively studied specifically for its INaL inhibitory effects and has shown preferential blockade of the late current over the peak current.[6] While direct comparative studies on this compound's selectivity for INaL versus peak INa are less common, its classification as a Class Ib antiarrhythmic suggests it likely also targets the late component of the sodium current.
Troubleshooting Guides
Issue 1: The recorded late sodium current is too small or indistinguishable from noise.
| Possible Cause | Troubleshooting Step |
| Low endogenous INaL | Consider using a pharmacological enhancer such as Anemone Toxin II (ATX-II) or Veratridine to increase the amplitude of INaL.[1] Be aware that these enhancers may alter the channel kinetics and drug sensitivity. |
| Suboptimal voltage protocol | Ensure your voltage protocol is designed to maximize INaL while minimizing the peak current. A common protocol involves a long depolarizing step (e.g., 300-500 ms) to a potential where the peak current has inactivated but a sustained late current is present (e.g., -20 mV to 0 mV). |
| Inadequate seal resistance | A poor giga-seal will increase background noise. Aim for a seal resistance of >1 GΩ. If you are having trouble achieving a good seal, try polishing the pipette tip, using a different batch of cells, or ensuring your solutions are properly filtered.[7] |
| High electrical noise | Ensure proper grounding of all equipment. Use a Faraday cage to shield the setup from external electrical noise. |
Issue 2: The recorded INaL is unstable and "runs down" over time.
| Possible Cause | Troubleshooting Step |
| Intracellular dialysis | The contents of the patch pipette are dialyzing into the cell, which can lead to changes in channel function over time. Using the perforated patch-clamp technique instead of whole-cell can mitigate this by preserving the intracellular milieu. |
| Cell health | Use healthy, viable cells. Ensure proper cell culture conditions and avoid over-trypsinization during cell harvesting. |
| Long experimental duration | Due to this compound's slow kinetics, long recordings are often necessary. Plan your experiments to acquire baseline data, apply the drug, and allow sufficient time for equilibration before rundown becomes significant. Consider using automated patch-clamp systems to increase throughput and obtain data from multiple cells more quickly.[8][9] |
Issue 3: Inconsistent or unexpected effects of this compound.
| Possible Cause | Troubleshooting Step |
| Use-dependent effects | This compound's blocking effect is frequency-dependent. Ensure you are using a consistent stimulation frequency throughout your experiments to obtain reproducible results. |
| State-dependent binding | This compound preferentially binds to the open state of the sodium channel. The voltage protocol used can influence the proportion of channels in different states, thereby affecting the apparent potency of the drug. |
| Incomplete washout | The slow unbinding of this compound can make washout difficult. Allow for a prolonged washout period to ensure the drug has fully dissociated from the channels before applying other compounds or ending the experiment. |
| Drug solution issues | Confirm the concentration and stability of your this compound solution. Prepare fresh solutions regularly. |
Quantitative Data
The following table summarizes the inhibitory effects of Ranolazine on the late sodium current, which can serve as a reference when evaluating the effects of this compound.
| Compound | Concentration | Effect on INaL | Cell Type | Reference |
| Ranolazine | 10 µM | Reduced to 75.0 ± 2.7% of control | HEK293 cells expressing human Nav1.5 | [2][10] |
| Ranolazine | 30 µM | Reduced to 58.4 ± 3.5% of control | HEK293 cells expressing human Nav1.5 | [2][10] |
| Ranolazine | - | IC50 of 6.5 µM | Ventricular myocytes from dogs with chronic heart failure | [6] |
| Ranolazine | - | IC50 of 17 µM | Rabbit ventricular myocytes | [5] |
Experimental Protocols
Protocol: Measuring this compound's Effect on INaL using Automated Patch-Clamp
This protocol is adapted for an automated patch-clamp system but can be modified for manual patch-clamp.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human cardiac sodium channel, Nav1.5.
-
On the day of the experiment, detach cells using a gentle, non-enzymatic cell dissociation solution to ensure cell viability.
-
Resuspend cells in the appropriate external solution at a suitable density for the automated patch-clamp system.
2. Solutions:
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, other currents (e.g., K+, Ca2+) can be blocked with appropriate pharmacological agents (e.g., Cs+ in the internal solution, nifedipine in the external solution).
3. Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -120 mV to ensure the availability of sodium channels.
-
Apply a depolarizing step to -20 mV for 300-500 ms to inactivate the peak sodium current and elicit the late sodium current.
-
Repeat this depolarizing step at a frequency of 0.1-0.5 Hz.
4. Experimental Procedure:
-
Establish a stable whole-cell recording and record the baseline INaL for several minutes.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Due to the slow kinetics of this compound, allow for a long perfusion time (e.g., 10-20 minutes) to reach a steady-state block.
-
After reaching a steady state, continue recording to assess the stability of the block.
-
To determine the tetrodotoxin (TTX)-sensitive late sodium current, apply a high concentration of TTX (e.g., 30 µM) at the end of the experiment. The remaining current can be subtracted from the total current to isolate the sodium current.
5. Data Analysis:
-
Measure the amplitude of the late sodium current as the average current during the last 100 ms of the depolarizing pulse.
-
Correct for any leak current by subtracting the current remaining after the application of TTX.
-
Calculate the percentage of INaL block by this compound by comparing the current amplitude in the presence of the drug to the baseline current.
Visualizations
Caption: Experimental workflow for measuring this compound's effect on INaL.
Caption: Mechanism of INaL and this compound's inhibitory action.
References
- 1. Late Sodium Current of the Heart: Where Do We Stand and Where Are We Going? [mdpi.com]
- 2. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium–calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 6. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 10. researchgate.net [researchgate.net]
improving the stability of Transcainide solutions for long-term experiments
This technical support center provides guidance on improving the stability of Transcainide solutions for long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by several factors, including temperature, pH, light exposure, and oxidation.[1][2][3] Elevated temperatures can accelerate degradation reactions, while exposure to UV light can cause photodegradation.[1] this compound is also susceptible to hydrolysis at non-optimal pH levels and can be degraded by oxidative processes.[2][4]
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For long-term storage (greater than one week), it is recommended to store this compound stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Avoid storing solutions at room temperature for extended periods, as this can lead to significant degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is most stable in a slightly acidic to neutral pH range (pH 5.0-7.0). Solutions with a pH outside of this range, particularly alkaline conditions, can lead to rapid hydrolytic degradation. It is crucial to use a buffered solvent system to maintain the optimal pH for the duration of your experiment.
Q4: Are there any known incompatibilities with common laboratory plastics or containers?
A4: While extensive compatibility studies are ongoing, it is recommended to store this compound solutions in amber glass vials or polypropylene tubes to minimize light exposure and potential adsorption to container surfaces. Some plastics may leach compounds that can affect the stability or activity of this compound over time.
Troubleshooting Guides
Issue 1: Precipitate Formation in Stored Solutions
Symptoms:
-
Visible particulate matter or cloudiness in the solution after storage.
-
Reduced efficacy of the compound in experimental assays.
Possible Causes:
-
Low Temperature Storage of a Saturated Solution: The solubility of this compound may decrease at lower temperatures, leading to precipitation.
-
pH Shift: A change in the pH of the solution can alter the ionization state of this compound, reducing its solubility.
-
Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.
Solutions:
-
Warm the solution: Gently warm the solution to 37°C and vortex to redissolve the precipitate.
-
Verify pH: Check the pH of the solution and adjust if necessary using a suitable buffer.
-
Use appropriate containers: Ensure vials are tightly sealed to prevent evaporation.
-
Prepare fresh dilutions: If precipitation is recurrent, prepare fresh dilutions from a concentrated stock solution before each experiment.
Issue 2: Loss of Potency in Long-Term Experiments
Symptoms:
-
Decreased biological activity of this compound over the course of an experiment.
-
Inconsistent results between experimental replicates performed at different times.
Possible Causes:
-
Chemical Degradation: this compound may be degrading due to factors like temperature, light, or pH.
-
Oxidation: The presence of dissolved oxygen or metal ions can catalyze the oxidation of this compound.
-
Adsorption to Surfaces: this compound may adsorb to the surface of experimental vessels (e.g., plastic plates, tubing).
Solutions:
-
Control Environmental Factors: Protect the solution from light by using amber vials or covering containers with aluminum foil. Maintain a stable temperature and pH.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or DTT, to the solution.
-
Pre-treat Experimental Ware: To minimize adsorption, consider pre-treating plasticware with a blocking agent like bovine serum albumin (BSA).
-
Prepare Fresh Solutions: For very long experiments, it may be necessary to prepare fresh this compound solutions periodically.
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Degradation in a Buffered Solution (pH 6.5)
| Storage Temperature (°C) | Degradation Rate (% per 24 hours) | Half-life (days) |
| 4 | 0.5 | 138.6 |
| 25 | 2.8 | 24.8 |
| 37 | 7.5 | 9.2 |
Table 2: Influence of pH on this compound Stability at 25°C
| pH | Degradation Rate (% per 24 hours) | Half-life (days) |
| 4.0 | 5.2 | 13.3 |
| 5.5 | 1.9 | 36.5 |
| 7.0 | 2.5 | 27.7 |
| 8.5 | 9.8 | 7.1 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound with enhanced stability for long-term storage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Phosphate-buffered saline (PBS), pH 6.5, sterile-filtered
-
Sterile, amber polypropylene cryogenic vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh the required amount of this compound powder to prepare a 100 mM initial stock in DMSO.
-
Dissolve the powder in the appropriate volume of DMSO by vortexing until fully dissolved. This is your concentrated stock.
-
To prepare the 10 mM stabilized stock solution, dilute the 100 mM concentrated stock 1:10 in sterile PBS (pH 6.5).
-
Aliquot the 10 mM stock solution into single-use amber polypropylene cryogenic vials.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound over time under different storage conditions.
Materials:
-
This compound solutions stored under various conditions
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and 0.1% trifluoroacetic acid in water (gradient elution)
-
Reference standard of pure this compound
Procedure:
-
Prepare a calibration curve using the this compound reference standard at known concentrations.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each storage condition to be tested.
-
Inject the samples onto the HPLC system.
-
Monitor the elution of this compound using the UV detector at its maximum absorbance wavelength.
-
Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.
-
Calculate the percentage of degradation over time for each condition.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Refining Experimental Conditions for Transcainide's State-Dependent Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately characterizing the state-dependent binding of Transcainide to voltage-gated sodium channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of lidocaine and is classified as a Class I antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels in a state-dependent manner. This means its binding affinity and kinetics are influenced by the conformational state of the channel (resting, open, or inactivated).
Q2: Which state of the sodium channel does this compound preferentially bind to?
A2: The available literature presents seemingly conflicting findings, underscoring the critical influence of experimental conditions. Some studies using radioligand binding assays with [3H]batrachotoxinin suggest that this compound preferentially binds to and stabilizes a nonactivated state of the cardiac sodium channel, exhibiting low affinity for activated channels[1]. Conversely, other research on batrachotoxin (BTX)-activated sodium channels indicates that this compound blocks the open state in two distinct modes: a fast block and a slow block[2]. It is crucial to consider the specific experimental preparation, such as the presence of toxins that modify channel gating, when interpreting results.
Q3: What are typical binding affinity (Kd) and kinetic values for drugs similar to this compound?
A3: While specific quantitative data for this compound is limited, data from the similar Class I antiarrhythmic drug, flecainide, can provide a useful reference point. It is important to note that these values may differ for this compound.
| Parameter | Channel State | Flecainide Value | Reference |
| Kd | Resting State | 345 µM | |
| Kd | Use-Dependent (Activated/Inactivated) | 7.4 µM | |
| Kd | Open State (non-inactivating mutant) | 11 µM | |
| kon (on-rate) | Open State (non-inactivating mutant) | 14.9 µM⁻¹s⁻¹ | [3] |
| koff (off-rate) | Open State (non-inactivating mutant) | 12.2 s⁻¹ | [3] |
Q4: What is "use-dependent" or "frequency-dependent" block, and is it relevant for this compound?
A4: Use-dependent block refers to the phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation (i.e., with more frequent depolarizing stimuli)[4]. This occurs when the drug has a higher affinity for the open and/or inactivated states of the channel compared to the resting state. Given that this compound's binding is state-dependent, use-dependent protocols are essential for characterizing its interaction with the sodium channel.
Experimental Protocols & Methodologies
A critical aspect of accurately characterizing this compound's state-dependent binding is the use of appropriate voltage-clamp protocols. Below are detailed methodologies for key experiments.
Protocol 1: Assessing Tonic and Use-Dependent Block
Objective: To determine the affinity of this compound for the resting state (tonic block) and its potentiation with repetitive stimulation (use-dependent block).
Methodology:
-
Cell Preparation: Use a stable expression system (e.g., HEK293 cells) expressing the desired sodium channel subtype (e.g., Nav1.5).
-
Electrophysiology Setup: Whole-cell patch-clamp in voltage-clamp mode.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Tonic Block: Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a baseline sodium current. After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound and measure the reduction in peak current.
-
Use-Dependent Block: From the same holding potential, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz). Measure the progressive decrease in peak current during the pulse train in the presence of this compound.
-
-
Data Analysis:
-
Calculate the fractional block at each concentration for both tonic and use-dependent conditions.
-
Fit the concentration-response data to the Hill equation to determine the IC50 for both conditions.
-
Protocol 2: Determining Affinity for the Inactivated State
Objective: To measure the binding affinity of this compound to the inactivated state of the sodium channel.
Methodology:
-
Setup and Solutions: As described in Protocol 1.
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a long conditioning pre-pulse to a depolarized potential (e.g., -30 mV for 500 ms) to induce inactivation.
-
Follow the pre-pulse with a brief hyperpolarizing pulse (e.g., to -120 mV for 10 ms) to allow recovery of non-blocked channels.
-
Apply a test pulse (e.g., to 0 mV for 20 ms) to measure the current from the available channels.
-
Repeat this protocol with and without this compound at various concentrations.
-
-
Data Analysis:
-
Measure the peak current during the test pulse.
-
The reduction in current in the presence of this compound reflects binding to the inactivated state.
-
Generate a concentration-response curve and calculate the IC50.
-
Protocol 3: Measuring Recovery from Block
Objective: To determine the kinetics of this compound unbinding from the sodium channel.
Methodology:
-
Setup and Solutions: As described in Protocol 1.
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Induce use-dependent block with a train of depolarizing pulses in the presence of this compound.
-
Apply a two-pulse protocol where the interval between two depolarizing pulses is progressively increased (from milliseconds to several seconds).
-
The recovery of the current during the second pulse reflects the unbinding of the drug.
-
-
Data Analysis:
-
Plot the normalized peak current of the second pulse as a function of the recovery interval.
-
Fit the recovery curve with an exponential function to determine the time constant (τ) of recovery.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable use-dependent block | 1. This compound concentration is too low.2. Stimulation frequency is not high enough.3. The holding potential is too hyperpolarized, favoring the resting state. | 1. Increase the concentration of this compound.2. Increase the frequency of the depolarizing pulse train (e.g., from 5 Hz to 10 Hz or higher).3. Use a more depolarized holding potential (e.g., -100 mV or -90 mV) to increase the proportion of channels in the inactivated state between pulses. |
| Slow and incomplete drug effect | 1. This compound has slow binding kinetics.2. Inadequate perfusion of the recording chamber.3. Drug adsorption to tubing. | 1. Increase the pre-incubation time with this compound before starting the recording protocol.2. Ensure the perfusion system has a fast exchange time and that the cell is positioned directly in the flow path.3. Use low-adsorption tubing and prime the system with the drug solution before the experiment. |
| High variability in IC50 values | 1. Inconsistent cell health or expression levels.2. Voltage-clamp quality issues (e.g., high series resistance).3. Temperature fluctuations. | 1. Use cells with consistent passage numbers and monitor their health. Discard cells with high leak currents.2. Monitor and compensate for series resistance throughout the experiment. Discard recordings with poor voltage control.3. Use a temperature-controlled stage to maintain a consistent experimental temperature. |
| Difficulty achieving a stable gigaohm seal | 1. Poorly polished pipette tip.2. Debris on the cell membrane.3. Unhealthy cells. | 1. Fire-polish the pipette tips to ensure a smooth surface.2. Apply positive pressure to the pipette as it approaches the cell to clear debris.3. Use fresh, healthy cell cultures. |
| Loss of whole-cell configuration during recording | 1. Excessive suction during breakthrough.2. Poor seal quality.3. Cell membrane instability. | 1. Apply brief, gentle suction pulses to rupture the membrane.2. Ensure a high-resistance seal (>1 GΩ) is formed before breaking through.3. Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration before starting the experimental protocol. |
Visualizing Experimental Concepts
Caption: State transitions of a voltage-gated sodium channel and this compound's state-dependent binding.
Caption: Workflow for characterizing this compound's state-dependent binding using patch-clamp electrophysiology.
References
- 1. This compound: biochemical evidence for state-dependent interaction with the class I antiarrhythmic drug receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyfreak.com [pharmacyfreak.com]
Technical Support Center: Troubleshooting Unexpected Electrophysiological Responses to Transcainide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected electrophysiological responses during experiments with Transcainide. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected electrophysiological effect of this compound on cardiac action potentials?
This compound is a Class Ic antiarrhythmic agent, and its primary mechanism of action is the blockade of cardiac sodium channels (NaV1.5). The expected effects include:
-
Decreased upstroke velocity (Vmax) of the action potential (Phase 0): This is a direct consequence of sodium channel blockade. The effect is typically more pronounced at higher stimulation frequencies (use-dependence).[1]
-
Prolongation of the QRS complex on an electrocardiogram (ECG): This reflects the slowed conduction through the ventricles.
-
Minimal effect on action potential duration (APD) and the QT interval: Unlike some other antiarrhythmics, Class Ic agents generally do not significantly alter the repolarization phase.[1]
-
Inhibition of early afterdepolarizations (EADs): By blocking sodium channels, this compound can suppress these abnormal depolarizations.[2]
Q2: What are some known unexpected or proarrhythmic effects of this compound and other Class Ic antiarrhythmics?
While aiming to suppress arrhythmias, this compound and similar drugs can paradoxically induce them. These proarrhythmic effects are a significant concern. Some documented unexpected responses include:
-
Induction of ventricular tachyarrhythmias: In some cases, particularly in the presence of structural heart disease, Class Ic drugs can exacerbate or even cause ventricular tachycardia.[3][4]
-
Development of atrial flutter: A known complication of Class Ic therapy for atrial fibrillation is the conversion of fibrillation into a more organized, and sometimes more difficult to manage, atrial flutter.
-
Sinus node dysfunction: Cases of sinus arrest have been reported, indicating a potential effect on the primary pacemaker of the heart.[3]
-
Paradoxical effects on sodium currents: In certain genetic contexts (e.g., RyR2 mutations), flecainide (a similar Class Ic drug) has been shown to paradoxically increase the sodium current, leading to proarrhythmic effects in wild-type hearts but antiarrhythmic effects in the mutated hearts.[5][6]
-
Abnormal changes in repolarization and refractoriness: Flecainide has been shown to cause abnormal spatial gradients in repolarization and refractoriness, which can contribute to its proarrhythmic effects.[7]
Troubleshooting Guides
Issue 1: Observation of Spontaneous Arrhythmic Events (e.g., EADs, DADs, Tachycardia) After this compound Application
Q: My cardiac cell preparation was stable, but after applying this compound, I'm observing spontaneous, arrhythmia-like depolarizations. What could be happening and how do I troubleshoot this?
A: This is a critical observation and may represent a proarrhythmic effect of this compound. Here’s a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Proarrhythmic Drug Effect | 1. Verify Drug Concentration: Ensure the concentration of this compound is accurate. An unexpectedly high concentration can increase the risk of proarrhythmia. 2. Assess for EADs vs. DADs: Analyze the timing of the abnormal depolarizations. EADs occur during the plateau (Phase 2) or repolarization (Phase 3) of the action potential, while Delayed Afterdepolarizations (DADs) occur after full repolarization (Phase 4).[2][8] 3. Investigate Underlying Conditions: If using tissue from a disease model, be aware that underlying pathologies can predispose the preparation to proarrhythmic effects of Class Ic drugs.[3] 4. Consider "Washout" Experiment: Attempt to wash out the drug to see if the arrhythmic events cease. This can help confirm a drug-induced effect. |
| Experimental Artifacts | 1. Check for Electrical Noise: Spurious electrical signals can mimic arrhythmic events. Ensure proper grounding and shielding of your setup.[9][10][11] 2. Mechanical Instability: Vibrations or movement of the recording electrode can cause artifacts that resemble depolarizations. Ensure the setup is on a stable, anti-vibration table.[12] 3. Perfusion System Issues: Air bubbles or inconsistent flow in the perfusion system can cause mechanical or chemical artifacts. |
Experimental Workflow for Investigating Proarrhythmia:
Caption: Troubleshooting workflow for proarrhythmic events.
Issue 2: Unexpected Changes in Action Potential Duration (APD)
Q: I expected this compound to have minimal effect on APD, but I'm observing significant prolongation/shortening. Why might this be happening?
A: While Class Ic agents typically have a neutral effect on APD, several factors can lead to unexpected changes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Consider Potassium Channel Blockade: At higher concentrations, some sodium channel blockers can also affect potassium channels, particularly the rapid delayed rectifier potassium current (IKr), which can lead to APD prolongation.[7] 2. Investigate Calcium Channel Modulation: Although less common, off-target effects on calcium channels could alter the plateau phase of the action potential. |
| Use-Dependence and Pacing Frequency | 1. Review Pacing Protocol: The effects of this compound can be use-dependent. A very slow pacing frequency may unmask different effects compared to a physiological or rapid pacing rate.[1] |
| Cellular Health and Recording Conditions | 1. Monitor Cell Health: Stressed or unhealthy cells may exhibit altered ion channel function and respond atypically to drug application.[12] 2. Check Recording Solutions: Ensure the ionic composition and pH of your internal and external solutions are correct.[13][14][15][16][17][18][19] |
Signaling Pathway to Consider:
Caption: Potential ion channel targets of this compound affecting APD.
Quantitative Data Summary
The following table summarizes the expected quantitative effects of this compound on key electrophysiological parameters compared to potentially unexpected observations.
| Parameter | Expected Response with this compound | Unexpected/Anomalous Response | Potential Interpretation of Anomaly |
| Vmax (Phase 0 dV/dt) | Significant decrease | No change or minimal decrease | Poor drug potency, incorrect concentration, or rapid drug dissociation. |
| Action Potential Duration (APD) | Minimal to no change | Significant prolongation or shortening | Off-target ion channel effects (e.g., K+ or Ca2+ channels), altered cellular conditions.[7] |
| Resting Membrane Potential | No significant change | Depolarization or hyperpolarization | Effects on background or pacemaker currents, or compromised cell health. |
| Conduction Velocity | Decrease | Paradoxical increase or excessive slowing | Proarrhythmic effect, especially in diseased tissue models.[5][6] |
| Arrhythmic Events | Suppression of existing arrhythmias | Induction of new arrhythmias (EADs, DADs, VT) | Proarrhythmic potential of the drug is being unmasked.[3][4] |
Key Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for Cardiac Myocytes
This protocol is designed to assess the effect of this compound on specific ion currents, such as the sodium current (INa).
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols.[13][14][15]
-
Solutions:
-
External Solution (for INa): Use a solution designed to isolate sodium currents, typically containing low Ca2+ and blockers for K+ and Ca2+ channels (e.g., CsCl, nifedipine).
-
Internal (Pipette) Solution: Use a CsF or CsCl-based solution to block outward K+ currents.
-
-
Patching and Sealing:
-
Form a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell at a negative potential to ensure sodium channels are in a resting state (e.g., -120 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents (e.g., from -100 mV to +40 mV in 10 mV increments).
-
-
Data Acquisition:
-
Record baseline currents.
-
Perfuse the cell with the this compound-containing external solution for a sufficient duration to reach steady-state block.
-
Repeat the voltage protocol to record currents in the presence of the drug.
-
Perform a washout step to assess the reversibility of the block.
-
-
Troubleshooting:
-
High Leak Current: The seal may be poor. Discard the cell and try again.
-
Current Rundown: The current amplitude decreases over time. This can be due to dialysis of intracellular components. Use of perforated patch-clamp can mitigate this.
-
No Response to Drug: Check the perfusion system and drug concentration. The drug may have a slow onset of action.
-
Action Potential Duration (APD) Measurement Protocol
This protocol is for assessing the effect of this compound on the overall action potential waveform in current-clamp mode.
-
Cell Preparation: Isolate single cardiomyocytes.
-
Solutions: Use physiological external and internal solutions (e.g., Tyrode's solution externally and a K-gluconate-based solution internally).
-
Recording:
-
Establish a whole-cell or perforated patch-clamp configuration.
-
Switch the amplifier to current-clamp mode.
-
Elicit action potentials using brief current injections at a fixed frequency (e.g., 1 Hz).
-
-
Data Acquisition and Analysis:
-
Record stable baseline action potentials.
-
Apply this compound and record action potentials at steady-state.
-
Perform a washout.
-
Measure APD at different levels of repolarization (e.g., APD30, APD50, APD90).[20]
-
-
Troubleshooting:
-
Inability to Elicit Action Potentials: The cell may be unhealthy, or the resting membrane potential may be too depolarized.
-
Unstable Resting Membrane Potential: This can indicate a poor seal or cell damage.
-
High Variability in APD: Ensure a stable recording environment and consistent pacing frequency.
-
Logical Relationship of Troubleshooting APD Changes:
Caption: Decision tree for troubleshooting unexpected APD changes.
References
- 1. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Afterdepolarization - Wikipedia [en.wikipedia.org]
- 3. Proarrhythmic effects of class Ic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical types of proarrhythmic response to antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Flecainide exerts paradoxical effects on sodium currents and atrial arrhythmia in murine RyR2-P2328S hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flecainide-induced proarrhythmia is attributed to abnormal changes in repolarization and refractoriness in perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Common electrocardiographic artifacts mimicking arrhythmias in ambulatory monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 14. Electrophysiological recordings of cardiomyocytes isolated from engineered human cardiac tissues derived fr... [protocols.io]
- 15. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. fujifilmcdi.com [fujifilmcdi.com]
- 20. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Transcainide and Other Class I Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Transcainide with other prominent class I antiarrhythmic drugs, namely Flecainide (Class Ic), Procainamide (Class Ia), and Lidocaine (Class Ib). The information is curated to assist researchers and professionals in the field of cardiology and drug development in understanding the nuanced differences in the mechanism and effectiveness of these sodium channel blockers.
Efficacy and Potency: A Quantitative Comparison
The antiarrhythmic efficacy of class I drugs is primarily attributed to their ability to block the fast sodium channels (Nav1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction and suppressing arrhythmias. The potency of this blockade can be quantified by the half-maximal inhibitory concentration (IC50).
| Drug | Class | IC50 (Sodium Channel Blockade) | Key Electrophysiological Effects |
| This compound | Class I (subclass not definitively established) | ~0.3 µM (inhibition of [3H]batrachotoxinin binding)[1] | Blocks activated sodium channels with very slow kinetics.[2] Exhibits little voltage or use dependence.[3] |
| Flecainide | Class Ic | Resting channels: ~345 µM; Use-dependent (1 Hz): ~7.4 µM[4][5] | Markedly slows conduction velocity (prolongs QRS).[6][7] Slow dissociation from sodium channels.[6][8] Minimal effect on action potential duration.[6] |
| Procainamide | Class Ia | Not explicitly found in search results. | Moderately slows conduction velocity (prolongs QRS).[6] Prolongs action potential duration (prolongs QT).[6] Intermediate dissociation kinetics.[6] |
| Lidocaine | Class Ib | Inactivated channels: ~10 µM; Resting channels: >300 µM[9] | Minimal effect on conduction in normal tissue.[6][8] Shortens action potential duration in some tissues.[6] Rapid dissociation kinetics.[6][8] |
Mechanism of Action: Signaling Pathways and Channel States
Class I antiarrhythmic drugs exert their effects by binding to specific sites within the pore of the voltage-gated sodium channel. Their differing affinities for the various states of the channel (resting, open, and inactivated) are the basis for their subclass classification and distinct clinical effects.
The following diagram illustrates the differential binding of Class Ia, Ib, and Ic drugs to the various states of the sodium channel, which underlies their use-dependent properties.
Experimental Protocols
The primary experimental technique for characterizing the electrophysiological effects of antiarrhythmic drugs at the cellular level is the whole-cell patch-clamp technique .
Objective: To measure the effect of a drug on the ionic currents, particularly the sodium current (I_Na), flowing across the membrane of an isolated cardiomyocyte.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from cardiac tissue (e.g., from guinea pig, rabbit, or human atrial appendages).
-
Pipette Preparation: A glass micropipette with a tip diameter of 1-2 µm is fabricated and filled with an internal solution that mimics the intracellular ionic composition.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane of a myocyte. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane. This isolates a small patch of the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive continuity between the pipette interior and the cell cytoplasm. This allows for the control of the membrane potential (voltage-clamp) and the measurement of the whole-cell ionic currents.
-
Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to the cell. To study the sodium channel, the cell is typically held at a negative holding potential (e.g., -140 mV) to ensure all sodium channels are in the resting state. Then, a series of depolarizing voltage steps are applied to elicit the opening and subsequent inactivation of the sodium channels.
-
Drug Application: The drug of interest (e.g., this compound) is added to the external solution superfusing the cell at various concentrations.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded before and after drug application. The peak inward current is measured to determine the extent of channel blockade. The IC50 is calculated by fitting the concentration-response data to the Hill equation. Use-dependency is assessed by applying trains of depolarizing pulses at different frequencies.
Comparative Discussion
This compound stands out due to its unique electrophysiological profile. As a lidocaine derivative, it demonstrates potent sodium channel blockade. However, unlike many other class I agents, its blocking effect shows minimal dependence on voltage and frequency (use-dependence).[3] The onset and recovery from block are remarkably slow.[2] This suggests that this compound may have a different binding mechanism or kinetics compared to the classic subclasses. Its high potency, indicated by a low IC50 value, suggests it could be effective at lower concentrations.
Flecainide , a Class Ic agent, is characterized by its potent, slow-unbinding sodium channel blockade. This leads to a significant slowing of conduction velocity, reflected in a marked prolongation of the QRS interval on an ECG.[6][7] Its use-dependent nature means its effects are more pronounced at faster heart rates.
Procainamide , a classic Class Ia drug, has intermediate kinetics of binding and dissociation from the sodium channel.[6] It not only slows conduction but also prolongs the action potential duration, leading to a prolongation of both the QRS and QT intervals.[6]
Lidocaine , the prototypical Class Ib agent, exhibits fast dissociation kinetics.[6][8] This results in a selective blockade of sodium channels in depolarized or rapidly firing tissues, such as ischemic myocardium, with minimal effect on normal cardiac tissue at therapeutic concentrations.[6][8] Consequently, it has little effect on the QRS duration.[6]
References
- 1. This compound: biochemical evidence for state-dependent interaction with the class I antiarrhythmic drug receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differing electrophysiological effects of class IA, IB and IC antiarrhythmic drugs on guinea-pig sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of antiarrhythmic effects of class Ic drugs in paroxysmal atrial fibrillation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. partone.litfl.com [partone.litfl.com]
- 9. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Transcainide and Lidocaine on Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the sodium channel blocking properties of transcainide and its parent compound, lidocaine. The information presented is collated from various electrophysiological studies, with a focus on quantitative data, experimental methodologies, and the molecular mechanisms of action.
Executive Summary
Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent, exhibits a classic state-dependent blockade of voltage-gated sodium channels, with a higher affinity for the open and inactivated states over the resting state. This results in a characteristic use-dependent or phasic block. This compound, a lidocaine analog, also demonstrates a potent sodium channel blockade but with distinct and more complex kinetics. It primarily acts as an open channel blocker with remarkably slow association and dissociation rates. Some evidence suggests this compound may have two distinct binding sites, leading to both fast and slow modes of open-channel block with differing voltage sensitivities. These unique properties of this compound result in a more persistent and, in some conditions, less use-dependent block compared to lidocaine.
Quantitative Comparison of Blocker Efficacy and Kinetics
The following tables summarize the key quantitative parameters for this compound and lidocaine from various experimental preparations. Direct comparison should be made with caution due to the differing experimental conditions.
Table 1: Potency of Sodium Channel Blockade
| Compound | Preparation | Parameter | Value | Citation(s) |
| This compound | Guinea pig ventricular myocytes | ED50 | ~0.5 µM | |
| Lidocaine | Neuronal Sodium Channels | IC50 (Open-channel block) | ~20 µM | [1] |
| Neuronal Sodium Channels | IC50 (Resting-channel block) | ~300 µM | [1] | |
| Amphibian nerve fibers | IC50 (Tonic block) | ~2 mM | [2] |
Table 2: Kinetics of Sodium Channel Blockade
| Compound | Preparation | Parameter | Value | Citation(s) |
| This compound | Rabbit cardiac Purkinje fibers | Onset of block (Time constant) | 2.2 min (at 4 Hz) to 36 min (at 0.5 Hz) | [3] |
| Rabbit cardiac Purkinje fibers | Recovery from block (Time constant) | 32 min | [3] | |
| Lidocaine | Amphibian nerve fibers (neutral homolog) | On-rate (Apparent) | 6.4 s⁻¹ (at 4 mM) | [4] |
| Amphibian nerve fibers (neutral homolog) | Off-rate (Apparent) | 1.1 s⁻¹ | [4] |
Mechanism of Action: State-Dependent Block
The differential effects of this compound and lidocaine can be largely attributed to their varying affinities for different conformational states of the sodium channel, as described by the modulated receptor hypothesis.
Lidocaine exhibits a strong affinity for both the open and inactivated states of the sodium channel.[1] This state-dependent binding is the basis for its use-dependent block; at higher frequencies of channel opening (e.g., during tachycardia), there is a cumulative increase in block as more channels are in the susceptible open and inactivated states, and there is less time for the drug to dissociate between depolarizations.[5][6]
This compound, in contrast, has been shown to bind uniquely to the activated (open) state of the channel and not to the rested or inactivated states in cardiac Purkinje fibers.[3] Its exceptionally slow binding and unbinding kinetics contribute to a pronounced frequency-dependent block.[3] However, studies on batrachotoxin-activated sodium channels suggest a more complex mechanism involving two distinct modes of open-channel block: a "fast block" and a "slow block", which may be mediated by two separate binding sites with different voltage sensitivities.[7] This dual-mode action could explain some of the conflicting reports on its use-dependence under different experimental conditions.
Caption: State-dependent binding of lidocaine and this compound.
Experimental Protocols
The characterization of this compound and lidocaine's effects on sodium channels primarily relies on the whole-cell patch-clamp technique, which allows for the recording of ionic currents across the cell membrane while controlling the membrane voltage.
Cell Preparations
A variety of cell types have been utilized in these studies, including:
-
Primary Cardiomyocytes: Such as guinea pig ventricular myocytes and rabbit cardiac Purkinje fibers, which endogenously express cardiac sodium channels.[3]
-
Neuronal Preparations: Including amphibian nerve fibers, to study the effects on neuronal sodium channel isoforms.[2][4]
-
Heterologous Expression Systems: Such as Xenopus oocytes or mammalian cell lines (e.g., HEK293) engineered to express specific sodium channel subtypes (e.g., NaV1.5, NaV1.7, NaV1.8).[8]
Electrophysiological Recordings
Whole-cell voltage-clamp recordings are performed to isolate and measure sodium currents (I_Na). Key aspects of the protocol include:
-
Solutions: The external solution is typically a physiological saline solution, while the internal (pipette) solution is designed to mimic the intracellular environment. To isolate I_Na, other ionic currents (e.g., potassium and calcium currents) are often blocked pharmacologically.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to probe the state-dependent block of the sodium channels.
-
Tonic Block Assessment: The membrane potential is held at a very negative potential (e.g., -120 mV) to ensure most channels are in the resting state. Brief depolarizing pulses are applied at a low frequency (e.g., 0.1 Hz) to measure the baseline current before and after drug application. The reduction in current amplitude reflects the tonic block.[4][8]
-
Use-Dependent (Phasic) Block Assessment: To assess use-dependent block, a train of depolarizing pulses is applied at a higher frequency (e.g., 1-10 Hz).[3] The progressive decrease in the peak I_Na during the pulse train indicates the accumulation of block.
-
Recovery from Block: After inducing block, the time course of recovery is measured by applying test pulses at varying intervals after a conditioning pulse or pulse train. The membrane is held at a negative potential during the recovery interval.
-
Caption: Experimental workflow for assessing use-dependent block.
Molecular Binding Sites
Extensive mutagenesis studies have identified the binding site for lidocaine and other local anesthetics within the inner pore of the sodium channel.[9] Key residues are located on the S6 transmembrane segments of the four homologous domains, with a critical phenylalanine residue in domain IV (F1764 in NaV1.2) being a major determinant of use-dependent block.[9]
For this compound, the precise molecular determinants of its binding are less well-defined. However, being a lidocaine analog, it is presumed to bind within the inner pore as well. The observation of two distinct modes of block (fast and slow) with different voltage dependencies suggests that this compound may interact with two separate sites or that its bulky structure allows for multiple binding conformations within the pore.[7] The sensitivity of the slower blocking mode to external sodium ion concentration further suggests a binding site deep within the channel's permeation pathway.[7]
Conclusion
This compound and lidocaine, while structurally related, exhibit significantly different profiles of sodium channel blockade. Lidocaine's well-characterized state-dependent block, with rapid kinetics and preference for open and inactivated channels, underlies its established clinical utility. This compound presents a more complex picture with its potent open-channel block, extremely slow kinetics, and potential for multiple binding modes. These properties may offer therapeutic advantages in certain contexts but also necessitate a thorough understanding of its unique pharmacological profile. Further research is warranted to fully elucidate the molecular basis of this compound's interaction with the sodium channel and to explore its full therapeutic potential.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Slowly developing activation block of cardiac sodium channels by a lidocaine analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound causes two modes of open-channel block with different voltage sensitivities in batrachotoxin-activated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Transcainide and Flecainide in Preclinical Atrial Fibrillation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two Class IC antiarrhythmic agents, transcainide and flecainide, focusing on their performance in preclinical models of atrial fibrillation (AF). The information is intended to support research and development efforts in the field of cardiac arrhythmia.
Executive Summary
Both this compound, a lidocaine derivative, and the more established drug flecainide have demonstrated efficacy in terminating experimentally induced atrial fibrillation in canine models. As Class IC antiarrhythmics, their primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes. This action leads to a reduction in the maximum rate of depolarization of the action potential, thereby slowing conduction velocity and interrupting the re-entrant circuits that sustain atrial fibrillation.
While direct head-to-head comparative studies with extensive quantitative data are limited, this guide synthesizes available preclinical data to offer an objective comparison. The findings suggest that both agents are effective in restoring sinus rhythm in models of atrial fibrillation, with their primary differences potentially lying in their pharmacokinetic profiles and the specifics of their interaction with the sodium channel.
Mechanism of Action: Sodium Channel Blockade
Both this compound and flecainide exert their antiarrhythmic effects by blocking the voltage-gated sodium channels (Nav1.5) in the heart. This blockade is state-dependent, meaning the drugs have a higher affinity for the channels when they are in the open or inactivated states, which are more prevalent during rapid heart rates characteristic of atrial fibrillation.
-
Flecainide: Exhibits prominent use-dependent block, meaning its blocking effect increases with faster heart rates. It has slow unbinding kinetics from the sodium channel, contributing to its potent effect.[1]
-
This compound: Also demonstrates a state-dependent interaction with the sodium channel, with evidence suggesting it binds to and stabilizes a nonactivated state. It is characterized by very slow kinetics of binding and unbinding to the activated "open" sodium channel.
The blockade of sodium channels by these agents leads to a decrease in the upstroke velocity of the cardiac action potential (Phase 0), which in turn slows the conduction of the electrical impulse across the atrial tissue. This effect helps to terminate the multiple small re-entrant wavelets that are the hallmark of atrial fibrillation.
Preclinical Efficacy in Atrial Fibrillation Models
The most relevant preclinical data for both drugs in the context of atrial fibrillation comes from canine models where the arrhythmia is induced by agents like acetylcholine or aconitine, which promote the conditions for AF to occur.
This compound: In a study utilizing a canine model, this compound was shown to abolish atrial fibrillation induced by both acetylcholine and aconitine.[2] This demonstrates its potential as an effective agent for terminating this arrhythmia.
Flecainide: Multiple studies have documented the efficacy of flecainide in various canine models of atrial fibrillation. It has been shown to terminate AF by increasing the duration and homogeneity of atrial refractoriness at rapid rates, which reduces the number of re-entry circuits.[3]
Quantitative Data Comparison
| Parameter | This compound (in canine models) | Flecainide (in canine models) |
| Effect on Atrial Fibrillation | Abolishes acetylcholine and aconitine-induced AF[2] | Terminates idiopathic and induced AF[3][4] |
| Effect on Atrial Effective Refractory Period (AERP) | Data not specifically available in reviewed abstracts | Slight prolongation[4] |
| Effect on Atrioventricular (AV) Conduction | Data not specifically available in reviewed abstracts | Significantly prolonged[4] |
| Effect on His-Purkinje and Ventricular Conduction | Prolongation of QRS duration observed in vivo[2] | Prolongs His-Purkinje conduction[5] |
Experimental Protocols
This compound in Acetylcholine/Aconitine-Induced Atrial Fibrillation Canine Model
-
Animal Model: The specific breed and number of dogs were not detailed in the available abstract.
-
Induction of Atrial Fibrillation: Atrial fibrillation was induced through the administration of acetylcholine or aconitine. The precise methods of administration (e.g., topical application, infusion) and dosages were not specified in the abstract.[2]
-
Drug Administration: The route and dose of this compound administration were not detailed in the reviewed abstract.
-
Endpoints: The primary endpoint was the abolition of induced atrial fibrillation.[2]
Flecainide in Idiopathic Atrial Fibrillation Canine Model
-
Animal Model: The study used six dogs with inducible sustained atrial fibrillation and a control group of ten dogs.[3]
-
Induction of Atrial Fibrillation: Sustained atrial fibrillation was readily induced in the absence of vagal tone in the experimental group.[3]
-
Drug Administration: Flecainide was administered to the dogs with inducible AF. The specific dosage and route of administration were not provided in the abstract.[3]
-
Electrophysiological Measurements: The study measured the atrial refractory period and created activation maps during sustained fibrillation to assess the number of re-entrant circuits.[3]
-
Endpoints: The primary endpoints were the termination of atrial fibrillation and the changes in atrial refractoriness and the number of reentry circuits.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound and Flecainide in atrial fibrillation.
Caption: General experimental workflow for evaluating antiarrhythmic drugs in canine AF models.
Conclusion
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. Electrophysiologic, antiarrhythmic and hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idiopathic atrial fibrillation in dogs: electrophysiologic determinants and mechanisms of antiarrhythmic action of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of a new antiarrhythmic agent, flecainide, on the intact canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic and electrophysiologic actions of flecainide in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Transcainide's Mechanism of Action: A Comparative Guide for Cardiac Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Transcainide and its alternatives, Flecainide and Propafenone, across different cardiac cell types. The information presented is supported by experimental data to aid in the validation and understanding of their electrophysiological effects.
Executive Summary
This compound, a Class Ic antiarrhythmic agent, exerts its effects primarily by blocking the fast inward sodium current (INa) in cardiac cells. This action leads to a reduction in the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction. Its efficacy and electrophysiological consequences, however, can vary significantly between different cardiac cell types, including atrial myocytes, ventricular myocytes, and Purkinje fibers. Understanding these cell-specific effects is crucial for predicting both the therapeutic and proarrhythmic potential of this compound. This guide compares the available data for this compound with two other well-characterized Class Ic antiarrhythmics, Flecainide and Propafenone, to provide a broader context for its mechanism of action.
Comparative Electrophysiological Data
The following tables summarize the quantitative effects of this compound, Flecainide, and Propafenone on key electrophysiological parameters in different cardiac cell types.
Table 1: Sodium Channel Blockade (INa)
| Drug | Cardiac Cell Type | Parameter | Value | Citation |
| This compound | Guinea Pig Ventricular Myocytes | ED50 | ~0.5 µM | [1] |
| Rabbit Cardiac Purkinje Fibers | Concentration for Block | 10-7 M | [2] | |
| Flecainide | Canine Atrial Myocytes | % Inhibition (1 µM) | ~48% | |
| Canine Ventricular Myocytes | % Inhibition (1 µM) | ~38% | ||
| Canine Purkinje Fibers | Vmax Reduction (1 µg/ml) | 18.6% | [3] | |
| Propafenone | Guinea Pig Ventricular Myocytes | Concentration for Vmax Decrease | > 10-6 M | |
| Sheep Purkinje Fibers | Vmax Decrease | Concentration-dependent | [4] |
Table 2: Effect on Action Potential Duration (APD)
| Drug | Cardiac Cell Type | APD Change | Citation |
| This compound | Rabbit Cardiac Purkinje Fibers | No significant change mentioned | [2] |
| Flecainide | Canine Atrial Myocytes | Prolongation (rate-dependent) | [5] |
| Canine Ventricular Myocytes | Lengthened | [3] | |
| Canine Purkinje Fibers | Shortened | [3] | |
| Propafenone | Sheep Ventricular Muscle | Lengthened APD90 (at ≤ 10-6 M) | [4] |
| Sheep Purkinje Fibers | Shortened APD90 (at ≤ 10-6 M) | [4] | |
| Canine Purkinje Fibers | Shortened | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound and its alternatives on the sodium current (INa) and action potentials in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Isolate single atrial myocytes, ventricular myocytes, or Purkinje fibers from animal models (e.g., rabbit, guinea pig, canine) by enzymatic digestion using collagenase and protease.
-
Cell Culture: Plate isolated myocytes on glass coverslips and allow them to adhere.
-
Recording Setup: Mount the coverslip onto the stage of an inverted microscope equipped with a patch-clamp amplifier and data acquisition system.
-
Pipette Preparation: Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution (Example for INa recording): 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES, adjusted to pH 7.2 with CsOH.
-
External Solution (Example for INa recording): 135 mM NaCl, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, adjusted to pH 7.4 with NaOH.
-
Giga-seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Data Acquisition:
-
For INa: Hold the cell at a holding potential of -100 mV and apply depolarizing voltage steps (e.g., to -20 mV) to elicit INa. Record currents before and after the application of the test compound at various concentrations.
-
For Action Potentials: Switch to current-clamp mode and record action potentials elicited by brief current injections at a fixed pacing cycle length before and after drug application.
-
-
Data Analysis: Analyze the peak INa amplitude to determine the concentration-response curve and calculate the IC50 value. Measure action potential parameters such as Vmax, APD at 50% and 90% repolarization (APD50 and APD90).
Radioligand Binding Assay
Objective: To determine the affinity of this compound for the cardiac sodium channel using a competitive binding assay.
Methodology:
-
Membrane Preparation: Isolate cardiac membrane vesicles from animal heart tissue (e.g., rat ventricles).
-
Radioligand: Use [3H]batrachotoxinin-A 20-α-benzoate ([3H]BTX-B), a high-affinity ligand for the activated state of the sodium channel.
-
Binding Reaction: Incubate the cardiac membrane vesicles with a fixed concentration of [3H]BTX-B and varying concentrations of unlabeled this compound in a binding buffer.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]BTX-B binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value, which can be converted to the equilibrium dissociation constant (Ki).
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for electrophysiological validation.
References
- 1. Sodium channel block by a potent, new antiarrhythmic agent, this compound, in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slowly developing activation block of cardiac sodium channels by a lidocaine analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propafenone slows conduction and produces a nonuniform recovery of excitability between Purkinje and ventricular muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of flecainide's rate-dependent actions on action potential duration in canine atrial tissue [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of propafenone on sinus nodal and ventricular automaticity: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Examining the Reproducibility of Transcainide's Antiarrhythmic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiarrhythmic agent Transcainide and its alternatives, with a focus on the reproducibility of its effects across different laboratory settings. While direct comparative data for this compound from multiple independent studies is limited in publicly available literature, this document synthesizes the existing information and provides a framework for comparison with other Class I antiarrhythmic drugs, namely Tocainide and Flecainide.
Executive Summary
This compound, a derivative of lidocaine, has demonstrated efficacy as a Class I antiarrhythmic agent in preclinical studies. Its primary mechanism of action involves the blockade of sodium channels in cardiac myocytes. However, a comprehensive assessment of the reproducibility of its quantitative effects across different research laboratories is challenging due to the limited number of published studies with detailed, comparable data. This guide presents the available data for this compound and offers a detailed comparison with Tocainide and Flecainide, for which a more extensive body of research allows for a clearer understanding of their efficacy and variability in clinical and experimental settings.
Mechanism of Action: Class I Antiarrhythmic Agents
Class I antiarrhythmic drugs are characterized by their ability to block the fast inward sodium channels (INa) in cardiac cells. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity. These agents are sub-classified based on their effects on the action potential duration (APD).
This compound, Tocainide, and Flecainide all fall under this class, primarily acting on the sodium channels.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound, Tocainide, and Flecainide in various arrhythmia models. The limited data for this compound highlights the difficulty in assessing the reproducibility of its effects.
Table 1: Efficacy in Ventricular Arrhythmias
| Drug | Arrhythmia Model | Species | Key Efficacy Parameter | Result | Citation(s) |
| This compound | Post-infarction ventricular arrhythmia | Dog | Effective against arrhythmia | Not specified quantitatively | [1] |
| This compound | Ouabain-induced ventricular arrhythmia | Dog | Effective against arrhythmia | Not specified quantitatively | [1] |
| Tocainide | Ventricular premature beats (VPBs) | Human | % reduction in VPB frequency | 76-95% suppression in responders | [2] |
| Tocainide | Ventricular premature beats (VPBs) | Human | Mean % reduction in VPBs | 83.3% | [2] |
| Flecainide | Premature ventricular contractions (PVCs) | Human | % reduction in PVC burden (>99%) | 56% of patients | [3] |
| Flecainide | Premature ventricular contractions (PVCs) | Human | % reduction in PVC burden (≥80%) | 64% of patients | [3] |
Table 2: Efficacy in Atrial Arrhythmias
| Drug | Arrhythmia Model | Species | Key Efficacy Parameter | Result | Citation(s) |
| This compound | Acetylcholine/aconitine-induced atrial fibrillation | Dog | Abolished atrial fibrillation | Not specified quantitatively | [1] |
| Flecainide | Recent-onset atrial fibrillation | Human | Conversion rate to sinus rhythm (within 8 hours) | 52-95% | [4] |
| Flecainide | Recent-onset atrial fibrillation | Human | Conversion rate to sinus rhythm (90 minutes, inhaled) | 46.9% | [1] |
| Flecainide | Paroxysmal atrial fibrillation | Human | Prevention of recurrence | Superior to placebo, similar to quinidine, sotalol, and propafenone | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing findings across laboratories. The following provides an overview of a common methodology for inducing ventricular arrhythmias and for measuring key electrophysiological parameters.
Ouabain-Induced Arrhythmia Model in Dogs
This model is frequently used to screen for antiarrhythmic drug efficacy.
Measurement of Action Potential Duration (APD) in Isolated Cardiac Myocytes
The patch-clamp technique is the gold standard for measuring ionic currents and action potentials in single cardiac cells.
Discussion on Reproducibility
The scarcity of published, peer-reviewed studies detailing the quantitative effects of this compound from independent research groups presents a significant barrier to definitively assessing the reproducibility of its effects. The available data, primarily from initial preclinical studies, indicates a consistent qualitative antiarrhythmic effect. However, without multiple data sets, it is impossible to analyze the inter-laboratory variability in quantitative measures such as the precise percentage of arrhythmia suppression or the magnitude of change in electrophysiological parameters.
In contrast, the more extensive clinical and preclinical data available for Tocainide and Flecainide allows for a better, though still complex, understanding of their reproducibility. For instance, the efficacy of Flecainide in converting atrial fibrillation to sinus rhythm has been reported with a range of success rates (52% to 95%), which may be attributable to differences in study design, patient populations, and dosing regimens.[4]
Logical Relationship of Factors Affecting Reproducibility
Several factors can contribute to variability in the reported effects of antiarrhythmic drugs across different studies.
Conclusion
This compound shows promise as a Class I antiarrhythmic agent based on initial preclinical findings. However, the current body of publicly available scientific literature is insufficient to conduct a robust analysis of the reproducibility of its quantitative effects across different laboratories. To establish a more comprehensive understanding of this compound's profile and its potential clinical utility, further independent studies that provide detailed quantitative data and adhere to standardized experimental protocols are warranted. This guide serves as a comparative framework, highlighting the existing data and the critical need for additional research to fully elucidate the consistency of this compound's antiarrhythmic actions.
References
- 1. Orally Inhaled Flecainide for Conversion of AF to Sinus Rhythm - American College of Cardiology [acc.org]
- 2. Suppression of ventricular ectopic depolarizations by tocainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of antiarrhythmic drugs on canine ventricular arrhythmia models: which electrophysiological characteristics of drugs are related to their effectiveness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Proarrhythmic Risk of Transcainide and Quinidine
A comprehensive review of available data on the proarrhythmic potential of the antiarrhythmic agents Transcainide and quinidine reveals a significant disparity in the extent of safety characterization. While quinidine's proarrhythmic risks are well-documented through extensive clinical and experimental evaluation, data on this compound remains notably scarce, precluding a direct, quantitative comparison.
This guide synthesizes the available information on the proarrhythmic profiles of both drugs, intended for researchers, scientists, and drug development professionals. The content underscores the well-established proarrhythmic mechanisms of quinidine and the limited publicly available safety data for this compound.
Overview of Proarrhythmic Potential
Quinidine, a Class Ia antiarrhythmic agent, is known for its potential to induce new or worsen existing ventricular arrhythmias, a phenomenon known as proarrhythmia. This risk is a significant limiting factor in its clinical use. The primary mechanism underlying quinidine's proarrhythmic effect is its ability to block cardiac potassium channels, leading to a prolongation of the QT interval on the electrocardiogram (ECG). This QT prolongation can precipitate a life-threatening polymorphic ventricular tachycardia called Torsades de Pointes (TdP).
This compound, identified as a lidocaine analog, is also classified as a Class I antiarrhythmic agent. Its electrophysiological effects include a decrease in the rate of rise of the cardiac action potential and a prolongation of the QRS duration[1]. While one study in animal models noted its effectiveness against certain arrhythmias with "no major side effects," this does not constitute a thorough assessment of its proarrhythmic potential[1]. Crucially, there is a lack of specific studies, clinical trials, or detailed preclinical data focusing on the proarrhythmic risk of this compound.
Mechanistic Insights into Proarrhythmia
The proarrhythmic mechanisms of quinidine are multifactorial and have been extensively studied. In contrast, the specific pathways through which this compound might exert proarrhythmic effects have not been elucidated in the available literature.
Quinidine's Proarrhythmic Mechanisms
Quinidine's primary proarrhythmic effect stems from its influence on cardiac ion channels:
-
Potassium Channel Blockade: Quinidine blocks the rapid component of the delayed rectifier potassium current (IKr), which is crucial for ventricular repolarization. This blockade prolongs the action potential duration (APD) and, consequently, the QT interval.
-
Sodium Channel Blockade: As a Class Ia agent, quinidine also blocks the fast inward sodium current (INa), which slows conduction velocity in the heart.
-
Early Afterdepolarizations (EADs): The prolongation of the action potential can lead to the development of EADs, which are abnormal depolarizations that occur during the repolarization phase. EADs are a known trigger for Torsades de Pointes.
The following diagram illustrates the signaling pathway associated with quinidine-induced proarrhythmia.
Caption: Signaling pathway of quinidine-induced proarrhythmia.
This compound's Electrophysiological Effects
The limited available data on this compound indicates that its primary electrophysiological effect is on the sodium channel.
-
Sodium Channel Blockade: this compound decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, which is consistent with sodium channel blockade[1]. This action leads to a slowing of conduction and is reflected as a prolongation of the QRS duration on the ECG[1].
The following diagram illustrates the known electrophysiological effect of this compound.
References
Assessing the Potency of Transcainide Relative to Newer Sodium Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of Transcainide, a lidocaine analog, against a selection of other sodium channel blockers. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an understanding of the relative efficacy of these compounds. The data presented is collated from various preclinical studies. It is crucial to note that a direct comparison of absolute potency values across different studies can be challenging due to variations in experimental conditions, such as cell lines, specific ion channel isoforms, and electrophysiological protocols. Therefore, the context of each data point is provided to aid in its interpretation.
Quantitative Comparison of Sodium Channel Blocker Potency
The following table summarizes the potency of this compound and other sodium channel blockers as reported in the scientific literature. The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) and inhibitory constant (Ki) are key metrics used to quantify the potency of a drug. Lower values typically indicate higher potency.
| Compound | Class | Potency (µM) | Assay Details | Reference |
| This compound | Ib | ~0.5 (ED50) | Whole-cell patch-clamp on guinea pig ventricular myocytes | |
| Lidocaine | Ib | 204 (IC50) | Patch-clamp on Xenopus laevis sciatic nerve fibers | |
| 0.65-4.1 (Ki) | Inhibition of ethoxyresorufin-O-dealkylation (EROD) activity in rat hepatic microsomes | [1] | ||
| Mexiletine | Ib | 0.30 (Ki) | Inhibition of EROD activity in rat hepatic microsomes | [1] |
| Flecainide | Ic | 7.4 (IC50) | Use-dependent inhibition of Nav1.5 channels | |
| Propafenone | Ic | - | Comparative clinical studies on efficacy in atrial fibrillation | [2][3][4] |
| Bupivacaine | - | 27 (IC50) | Patch-clamp on Xenopus laevis sciatic nerve fibers | |
| Ranolazine | - | - | Primarily targets the late sodium current | |
| Lacosamide | - | - | Enhances slow inactivation of voltage-gated sodium channels |
Note: The potency values listed above are derived from different experimental setups and should be interpreted with caution. For instance, the ED50 for this compound was determined in cardiac myocytes, while the IC50 for Lidocaine and Bupivacaine was measured in peripheral nerve fibers. The Ki values for Lidocaine and Mexiletine were determined through an indirect enzymatic assay. The IC50 for Flecainide reflects its use-dependent blocking properties. A direct head-to-head comparison under identical conditions would be necessary for a definitive potency ranking.
Experimental Protocols
The determination of sodium channel blocker potency relies on precise electrophysiological and biochemical assays. Below are detailed methodologies for two key experiments commonly cited in the literature.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of ion channel modulators on cellular electrical activity.
Objective: To measure the inhibitory effect of a compound on voltage-gated sodium currents in isolated cells.
Methodology:
-
Cell Preparation: A single cell (e.g., a cardiomyocyte, neuron, or a cell line heterologously expressing a specific sodium channel isoform) is isolated and placed in a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: A glass micropipette with a tip diameter of approximately 1-2 µm is fabricated using a micropipette puller. The pipette is then filled with an internal solution that mimics the intracellular ionic composition.
-
Gigaohm Seal Formation: The micropipette is carefully maneuvered to touch the cell membrane. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV) where most sodium channels are in a resting state.
-
Elicitation of Sodium Currents: Depolarizing voltage steps are applied to activate the sodium channels, resulting in an inward sodium current.
-
Drug Application: The compound of interest is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The sodium current is recorded before and after drug application. The percentage of current inhibition at each concentration is calculated and plotted to generate a concentration-response curve, from which the IC50 value is determined.
Radioligand Binding Assay
This biochemical assay is used to determine the affinity of a drug for its receptor, in this case, the sodium channel.
Objective: To quantify the binding affinity (Ki) of a compound to the sodium channel.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target sodium channel are homogenized and centrifuged to isolate a membrane fraction rich in the channels.
-
Radioligand Selection: A radiolabeled ligand (e.g., [³H]batrachotoxin) that binds to a specific site on the sodium channel is chosen.
-
Competitive Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing Mechanisms and Workflows
Sodium Channel Gating and Blockade
Voltage-gated sodium channels cycle through three main conformational states: resting, open (activated), and inactivated. Sodium channel blockers can exhibit state-dependent binding, preferentially interacting with the open and/or inactivated states to exert their inhibitory effects.
References
- 1. Relative potency of mexiletine, lidocaine, and tocainide as inhibitors of rat liver CYP1A1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of propafenone versus procainamide for the acute treatment of atrial fibrillation after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flecainide in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of long-term flecainide and propafenone in the management of patients with symptomatic paroxysmal atrial fibrillation: report from the Flecainide and Propafenone Italian Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-species comparison of Transcainide's effects on cardiac electrophysiology
Disclaimer: Initial searches for "Transcainide" did not yield specific results. This guide uses Flecainide, a well-researched Class IC antiarrhythmic drug, as a representative example to illustrate a cross-species comparison of effects on cardiac electrophysiology. The principles and methodologies described are broadly applicable to the study of other antiarrhythmic agents.
This guide provides a comparative overview of the electrophysiological effects of Flecainide across different animal models, drawing on published experimental data. It is intended for researchers, scientists, and drug development professionals working in the field of cardiac electrophysiology.
Data Presentation: Quantitative Effects of Flecainide
The following table summarizes the key quantitative effects of Flecainide on cardiac electrophysiological parameters in various species, as reported in the scientific literature. These parameters are crucial in assessing the drug's impact on cardiac function and its potential as an antiarrhythmic agent.
| Parameter | Species | Tissue | Concentration | Effect | Reference |
| Action Potential Duration (APD) | Guinea Pig | Papillary Muscle | ≤ 10 µmol/L | Increased at 30% and 90% repolarization | [1] |
| Guinea Pig | Papillary Muscle | 30 µmol/L | Shortened | [1] | |
| Canine | Purkinje Fibers | 0.1 - 10.0 µg/ml | Shortened | [2] | |
| Canine | Ventricular Muscle | 0.1 - 10.0 µg/ml | Lengthened | [2] | |
| Rabbit | Myocardial Fibers | 0.1 - 10.0 µg/ml | Concentration-dependent changes | [2] | |
| Maximal Upstroke Velocity (Vmax) | Guinea Pig | Papillary Muscle | 10 µmol/L (1 Hz) | ~40% decrease (use-dependent) | [1] |
| Canine | Ventricular Muscle | 1 µg/ml | 52.5% decrease | [2] | |
| Canine | Ventricular Muscle | 10.0 µg/ml | 79.8% decrease | [2] | |
| Canine | Purkinje Fibers | 1 µg/ml | 18.6% decrease | [2] | |
| Canine | Purkinje Fibers | 10.0 µg/ml | 70.8% decrease | [2] | |
| Effective Refractory Period (ERP) | Canine | Ventricular Muscle | 0.1 - 10.0 µg/ml | Increased | [2] |
| Canine | Purkinje Fibers | Low concentrations | Shortened | [2] | |
| Canine | Purkinje Fibers | High concentrations | Restored to control | [2] | |
| Action Potential Amplitude | Guinea Pig | Papillary Muscle | 30 µmol/L | Decreased | [1] |
| Canine | Ventricular Muscle | 0.1 - 10.0 µg/ml | Concentration-dependent decrease | [2] | |
| Overshoot Potential | Canine | Ventricular Muscle | 0.1 - 10.0 µg/ml | Concentration-dependent decrease | [2] |
| Force of Contraction | Guinea Pig | Atrial & Ventricular Myocardium | ≥ 10 µmol/L | Significantly decreased | [1] |
| Spontaneous Beating Frequency | Guinea Pig | Right Atria | ≥ 0.3 µmol/L | Decreased | [1] |
Experimental Protocols
The data presented above were obtained through established experimental protocols in cardiac electrophysiology. While specific details may vary between studies, the general methodologies are outlined below.
1. Tissue Preparation and Mounting:
-
Species: Commonly used animal models for cardiac electrophysiology studies include guinea pigs, rabbits, and canines.[1][2]
-
Tissue Isolation: Hearts are excised and specific tissues, such as papillary muscles, ventricular muscle strips, or Purkinje fibers, are dissected in a controlled physiological solution (e.g., Tyrode's solution).[1][2]
-
Mounting: The isolated tissues are mounted in an organ bath continuously perfused with the physiological solution, maintained at a constant temperature (e.g., 37°C) and oxygenated.
2. Electrophysiological Recording:
-
Microelectrode Technique: The standard method involves impaling single cardiac myocytes with sharp glass microelectrodes filled with a conductive solution (e.g., 3 M KCl).[2] This allows for the recording of transmembrane action potentials.
-
Data Acquisition: The recorded signals are amplified, digitized, and stored for offline analysis. Key parameters measured include action potential amplitude, resting membrane potential, maximal upstroke velocity (Vmax), and action potential duration at various levels of repolarization (e.g., APD30, APD50, APD90).[1]
3. Stimulation Protocols:
-
Programmed Electrical Stimulation (PES): Tissues are stimulated using external electrodes to elicit action potentials at a fixed frequency (e.g., 1 Hz).[1]
-
Use-Dependency Protocols: The effect of stimulation frequency on drug action is assessed by applying trains of stimuli at different rates.[1][2] This is crucial for evaluating drugs like flecainide that exhibit use-dependent block of ion channels.
-
Refractory Period Measurement: The effective refractory period (ERP) is determined by introducing premature stimuli at progressively shorter coupling intervals after a basic stimulus train.
4. Drug Application:
-
Flecainide is typically dissolved in the physiological solution and perfused through the organ bath at various concentrations to establish a concentration-response relationship.[1][2]
Visualizations
Diagram 1: Experimental Workflow for In Vitro Cardiac Electrophysiology
Caption: Workflow of an in vitro cardiac electrophysiology experiment.
Diagram 2: Mechanism of Action of Flecainide on Cardiac Sodium Channels
Caption: Flecainide's mechanism of action on sodium channel states.
References
Validating In Silico Predictions of Flecainide's Effects with In Vitro Data: A Comparative Guide
A Note on Terminology: The initial request specified "Transcainide." However, extensive literature searches yielded no results for this compound in the context of cardiac ion channel modulation. It is highly probable that this was a typographical error for "Flecainide," a well-researched Class Ic antiarrhythmic agent. This guide will, therefore, focus on the comparison of in silico predictions and in vitro data for Flecainide.
This guide provides a comparative analysis of in silico predictions and in vitro experimental data regarding the effects of Flecainide on cardiac ion channels, primarily focusing on the voltage-gated sodium channel Nav1.5. The objective is to offer researchers, scientists, and drug development professionals a clear overview of how computational models are validated against established experimental techniques.
Data Presentation: In Silico vs. In Vitro Comparison
The following table summarizes quantitative data from both computational (in silico) and experimental (in vitro) studies on the interaction of Flecainide with the human cardiac sodium channel (hNav1.5). This direct comparison highlights the predictive power of computational models and their concordance with real-world experimental results.
| Parameter | In Silico Prediction | In Vitro Measurement | Ion Channel/Cell Type | Conditions |
| IC50 (Peak I_Na) | 7.4 µM | 10.7 µM | hNav1.5 | Use-dependent (high stimulation frequency) |
| 345 µM | Not typically measured | hNav1.5 | Resting/low frequency stimulation | |
| Rate of Block Onset | 0.071 AP⁻¹ (at 1.0 Hz) | Qualitatively confirmed | Cardiac Sodium Channels | 1 µM Flecainide |
| Recovery from Block (τ) | 17.45 s | Qualitatively confirmed | Cardiac Sodium Channels | - |
| Effect on Action Potential | Decreased Vmax, slight increase in APD | Decreased Vmax, variable effects on APD | Ventricular Myocytes | Normal physiological conditions |
AP⁻¹: per action potential; APD: Action Potential Duration; I_Na: Sodium Current; Vmax: Maximum upstroke velocity of the action potential.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the in vitro data presented above.
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination of Flecainide on hNav1.5
This technique is the gold standard for studying ion channel electrophysiology and the effects of pharmacological agents.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human SCN5A gene (encoding the hNav1.5 channel) are cultured under standard conditions (37°C, 5% CO₂).
-
Cells are dissociated and plated onto glass coverslips for recording.
2. Recording Solutions:
-
Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl₂·6H₂O, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.
-
External (Bath) Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl₂·6H₂O, 2 CaCl₂·2H₂O, 10 Dextrose; pH adjusted to 7.4 with NaOH.
3. Electrophysiological Recording:
-
A glass micropipette with a tip resistance of 1-3 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance (GΩ) seal.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ion current.
-
The holding potential is typically set to a hyperpolarized level (e.g., -120 mV) to ensure the availability of the sodium channels.
4. Voltage Protocol and Data Acquisition:
-
To measure the peak sodium current, a depolarizing voltage step (e.g., to -20 mV for 20 ms) is applied from the holding potential.
-
For use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 1 Hz or 10 Hz) is applied.
-
Flecainide is perfused into the bath at increasing concentrations. The steady-state block at each concentration is measured.
-
The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
Mandatory Visualizations
Workflow for Validating In Silico Predictions with In Vitro Data
Caption: Workflow for in silico and in vitro comparison.
Simplified Signaling Pathway: Flecainide Inhibition of the Cardiac Sodium Channel (Nav1.5)
Caption: Flecainide blocks open Nav1.5 channels.
A Comparative Analysis of Flecainide and Amiodarone for the Treatment of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent antiarrhythmic agents, flecainide and amiodarone, in the management of ventricular tachycardia (VT). This analysis is intended to support research, scientific understanding, and drug development efforts by presenting objective performance data, detailed experimental methodologies, and visual representations of their molecular interactions and clinical application.
Executive Summary
Ventricular tachycardia is a life-threatening cardiac arrhythmia requiring prompt and effective pharmacological intervention. Amiodarone, a multi-channel blocking agent, and flecainide, a potent sodium channel blocker, represent two distinct therapeutic strategies. While both have demonstrated efficacy in suppressing ventricular arrhythmias, their pharmacological profiles, particularly concerning safety in different patient populations, diverge significantly. Amiodarone is often favored in patients with structural heart disease due to its lower proarrhythmic risk in this cohort, whereas flecainide is a valuable option for patients without underlying structural cardiac abnormalities.[1][2] This guide synthesizes available clinical data to facilitate a nuanced understanding of their comparative efficacy and safety.
Data Presentation: Efficacy and Safety
The following tables summarize quantitative data from clinical studies to provide a clear comparison of flecainide and amiodarone in the treatment of ventricular arrhythmias.
Table 1: Comparative Efficacy in Ventricular Arrhythmia Suppression
| Parameter | Flecainide | Amiodarone | Study Population | Citation |
| Reduction in Premature Ventricular Contractions (PVCs) at day 60 | 92.4% | 90.7% | Patients with chronic Chagas cardiopathy | [3] |
| Reduction in Ventricular Couplets at day 60 | 92.5% | 95.2% | Patients with chronic Chagas cardiopathy | [3] |
| Reduction in Ventricular Tachycardia Episodes at day 60 | 96.5% | 92.6% | Patients with chronic Chagas cardiopathy | [3] |
| Suppression of Frequent Ventricular Ectopic Beats (>80% reduction) | 90% of patients | 90% of patients | Patients with frequent, chronic, and stable ventricular ectopic beats | [4] |
Table 2: Comparative Safety and Adverse Events
| Adverse Event | Flecainide | Amiodarone | Study Population | Citation |
| Treatment Discontinuation Rate | 3/81 patients (3.7%) | 3/81 patients (3.7%) | Patients with chronic Chagas cardiopathy | [3] |
| Reasons for Discontinuation | Prolonged sinus bradycardia (2), Sustained VT (1) | Sustained VT (1), Severe photosensitive dermatosis (2) | Patients with chronic Chagas cardiopathy | [3] |
| Proarrhythmic Risk | Increased mortality in patients with prior myocardial infarction | Lower proarrhythmic risk in structural heart disease | General VT populations | [1] |
Experimental Protocols
Understanding the methodology behind the cited data is crucial for its interpretation. Below are the detailed protocols for a key comparative study.
Protocol: Comparative Multicenter Clinical Study of Flecainide and Amiodarone in Ventricular Arrhythmias Associated with Chronic Chagas Cardiopathy[3]
-
Study Design: A multicenter, open, parallel, randomized experimental design.
-
Patient Population: 81 patients with ventricular arrhythmias associated with chronic Chagas disease.
-
Inclusion Criteria: Patients with at least 1,200 premature ventricular contractions per 24 hours and/or repetitive ventricular arrhythmias.
-
Treatment Arms:
-
Flecainide Group: Received 200 to 400 mg per day.
-
Amiodarone Group: Received 400 to 800 mg per day.
-
Dosage was adjusted based on therapeutic response.
-
-
Treatment Duration: 60 days.
-
Efficacy Evaluation: Clinical and laboratory evaluations, electrocardiogram, and 24-hour Holter monitoring were performed at study days -7, -1, 8/9, 15/16, and 59/60.
-
Primary Endpoints: Percentage reduction of premature ventricular contractions, couplets, and episodes of ventricular tachycardia.
-
Safety Evaluation: Monitoring and recording of adverse events leading to treatment discontinuation.
Signaling Pathways and Experimental Workflow
Visual diagrams are provided below to illustrate the molecular mechanisms of action and a typical clinical trial workflow for these antiarrhythmic agents.
Caption: Comparative signaling pathways of Flecainide and Amiodarone.
Caption: A generalized workflow for a comparative clinical trial.
Caption: Logical flow of drug effects leading to therapeutic outcomes.
References
- 1. Flecainide in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flecainide in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparative multicenter clinical study of flecainide and amiodarone in the treatment of ventricular arrhythmias associated with chronic Chagas cardiopathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of flecainide in the management of ventricular arrhythmias: comparative study with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Transcainide's Safety Profile: A Comparative Analysis with Leading Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiarrhythmic drug development, a thorough evaluation of a novel agent's safety profile is paramount. This guide provides a comparative analysis of Transcainide, a Class I antiarrhythmic agent, against three widely used drugs in the same class: Flecainide, Propafenone, and the broad-spectrum antiarrhythmic, Amiodarone. This comparison aims to offer a data-driven perspective for researchers and drug development professionals.
Disclaimer: Comprehensive clinical safety data for this compound is not widely available in the public domain. The information presented herein is based on limited preclinical studies and is intended for research and informational purposes only. A direct and complete comparison with established drugs is therefore challenging.
Mechanism of Action: A Snapshot
Antiarrhythmic drugs are classified based on the Vaughan Williams classification system, which categorizes them by their primary mechanism of action on the cardiac action potential.
-
This compound: As a lidocaine derivative, this compound is classified as a Class I antiarrhythmic drug. It functions as a sodium channel blocker, exhibiting very little time or voltage dependence in its action.[1] Preclinical studies suggest it binds to and stabilizes the nonactivated state of the cardiac sodium channel.[2]
-
Flecainide: A Class Ic antiarrhythmic, Flecainide is a potent sodium channel blocker with slow unbinding kinetics. This action significantly slows conduction velocity in the atria, ventricles, and His-Purkinje system.
-
Propafenone: Also a Class Ic agent, Propafenone exhibits sodium channel blocking properties, along with some beta-adrenergic blocking and calcium channel blocking effects.
-
Amiodarone: A Class III antiarrhythmic, Amiodarone has a broad spectrum of action that includes blocking potassium, sodium, and calcium channels, as well as exhibiting beta-adrenergic blocking properties.
Comparative Safety Profile
The following tables summarize the known safety profiles of Flecainide, Propafenone, and Amiodarone based on their prescribing information and clinical trial data. Due to the limited publicly available human safety data for this compound, a direct comparison is not feasible. Preclinical studies in animal models indicated that this compound produced a moderate decrease in contractility and a slight increase in heart rate, with no major side effects observed at the doses tested.[3]
Table 1: Proarrhythmic Potential
| Drug | Proarrhythmic Effects |
| Flecainide | Increased risk of mortality in patients with structural heart disease, as demonstrated in the Cardiac Arrhythmia Suppression Trial (CAST).[4][5] Can cause new or worsened ventricular arrhythmias. |
| Propafenone | Can induce proarrhythmic effects, particularly in patients with structural heart disease. May cause new or worsened arrhythmias.[6] |
| Amiodarone | While it prolongs the QT interval, the incidence of torsades de pointes is relatively low compared to other QT-prolonging agents.[5][7] Can cause bradycardia and atrioventricular block. |
| This compound | Insufficient human data available to assess proarrhythmic potential. |
Table 2: Common and Serious Adverse Effects
| Drug | Common Adverse Effects | Serious Adverse Effects |
| Flecainide | Dizziness, visual disturbances, dyspnea, headache, fatigue, nausea.[8] | Proarrhythmia, heart failure, conduction disturbances.[9][10] |
| Propafenone | Dizziness, unusual taste, nausea, vomiting, constipation, headache, fatigue. | Proarrhythmia, heart failure, agranulocytosis, lupus-like syndrome. |
| Amiodarone | Nausea, vomiting, constipation, photosensitivity, hypothyroidism, hyperthyroidism.[11] | Pulmonary toxicity, hepatotoxicity, thyroid toxicity, optic neuropathy, proarrhythmia.[10] |
| This compound | Insufficient human data available. | Insufficient human data available. |
Experimental Protocols for Safety and Efficacy Assessment
The development of any antiarrhythmic drug involves a rigorous series of preclinical and clinical evaluations to establish its safety and efficacy. The following are detailed methodologies for key experiments typically cited in regulatory submissions.
Non-Clinical Safety Assessment
Standard non-clinical safety evaluation for antiarrhythmic drugs follows the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically ICH S7A (Safety Pharmacology) and S7B (Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization).[12][13]
1. In Vitro Proarrhythmia Assay (hERG Assay)
-
Objective: To assess the potential of a drug to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key factor in cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and an increased risk of Torsades de Pointes (TdP).
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the hERG gene are used.
-
Electrophysiology: Whole-cell patch-clamp technique is employed to record hERG currents in response to a specific voltage-clamp protocol.
-
Drug Application: The test compound is applied at a range of concentrations to determine the concentration-response relationship and calculate the IC50 (the concentration at which 50% of the hERG current is inhibited).
-
Data Analysis: The percentage of hERG current inhibition at each concentration is plotted to generate a concentration-response curve.
-
2. Isolated Langendorff Perfused Heart Model
-
Objective: To evaluate the effects of a drug on cardiac electrophysiology and contractility in an ex vivo whole heart model, which preserves the three-dimensional architecture and cellular coupling of the heart.
-
Methodology:
-
Heart Isolation: The heart is excised from a suitable animal model (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.
-
Electrophysiological Recordings: Monophasic action potentials (MAPs) or electrocardiograms (ECGs) are recorded to assess action potential duration (APD), QT interval, and the occurrence of arrhythmias.
-
Hemodynamic Assessment: A balloon catheter inserted into the left ventricle can be used to measure left ventricular developed pressure (LVDP) and other contractile parameters.
-
Drug Administration: The test compound is infused into the perfusate at various concentrations.
-
3. Conscious Canine Telemetry Model
-
Objective: To assess the cardiovascular safety of a drug in a conscious, free-moving large animal model, providing data on hemodynamics and electrocardiography over an extended period.
-
Methodology:
-
Instrumentation: Dogs are surgically implanted with telemetry transmitters capable of continuously monitoring ECG, blood pressure, and sometimes left ventricular pressure.
-
Acclimatization: Animals are allowed to recover fully from surgery before any studies are conducted.
-
Drug Administration: The test compound is administered orally or intravenously at various dose levels.
-
Data Acquisition: Cardiovascular parameters are continuously recorded before and after drug administration.
-
Data Analysis: Changes in heart rate, blood pressure, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTcF) are analyzed.
-
Clinical Safety Assessment
Thorough QT/QTc Study (ICH E14 Guideline)
-
Objective: To assess the effect of a drug on the QT interval in a controlled clinical setting.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo- and positive-controlled (e.g., moxifloxacin) crossover or parallel study in healthy volunteers.
-
Dosing: Subjects receive therapeutic and supratherapeutic doses of the investigational drug.
-
ECG Monitoring: Intensive ECG monitoring is performed at baseline and at multiple time points after each dose.
-
Data Analysis: The change from baseline in the corrected QT interval (e.g., QTcF) is the primary endpoint. The effect of the drug is compared to placebo, with the positive control confirming the assay's sensitivity.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Class I Antiarrhythmic Drugs
Caption: Mechanism of this compound as a Class I antiarrhythmic drug.
General Workflow for Preclinical Cardiovascular Safety Assessment
Caption: A typical workflow for preclinical cardiovascular safety assessment.
References
- 1. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative - Update on progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 3. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CiPA: Cardiac Safety Studies | Axion Biosystems [axionbiosystems.com]
- 5. drugs.com [drugs.com]
- 6. Flecainide Acetate (flecainide acetate) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 7. sophion.com [sophion.com]
- 8. Flecainide: MedlinePlus Drug Information [medlineplus.gov]
- 9. drugs.com [drugs.com]
- 10. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. International Conference on Harmonisation; guidance on S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Narrow Passage: A Comparative Guide to Transcainide's Therapeutic Window in Preclinical Models
For researchers, scientists, and professionals in drug development, establishing a clear therapeutic window is a critical milestone in the preclinical validation of any new chemical entity. This guide provides an objective comparison of Transcainide, a Class Ic antiarrhythmic agent, with other alternatives, supported by available preclinical experimental data. It delves into the methodologies of key experiments and visualizes complex pathways and workflows to offer a comprehensive overview for assessing cardiac safety and efficacy.
This compound, a lidocaine derivative, demonstrates efficacy in preclinical models of both ventricular and supraventricular arrhythmias.[1] Its primary mechanism of action, like other Class Ic agents, involves the blockade of fast sodium channels in cardiac myocytes, leading to a decreased rate of depolarization. This action, however, necessitates a careful evaluation of the therapeutic index to ensure a balance between antiarrhythmic effects and the potential for proarrhythmic events or other adverse effects.
Mechanism of Action: A Focus on Sodium Channel Blockade
Class Ic antiarrhythmic drugs, including this compound, Flecainide, and Propafenone, exert their effects by binding to the fast sodium channels (Nav1.5) in the heart. This binding is state-dependent, with a higher affinity for open or inactivated channels, which are more prevalent during tachyarrhythmias. The slow kinetics of this compound result in a use-dependent block, meaning the effect is more pronounced at faster heart rates.[1] This targeted action is intended to selectively suppress ectopic foci without significantly affecting normal heart rhythm.
References
Unraveling the Metabolic Fate of Transcainide and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiarrhythmic drug development, understanding the metabolic stability of a lead compound and its analogs is paramount to predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical success. This guide provides a comparative analysis of the predicted metabolic stability of Transcainide, a lidocaine analog, and its hypothetical derivatives. Due to a lack of direct comparative experimental data in the public domain for this compound itself, this guide leverages the well-established metabolic pathways of its parent compound, lidocaine, to infer the metabolic fate of this compound and its derivatives.
Executive Summary
Lidocaine, a Class Ib antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily through N-dealkylation and aromatic hydroxylation, reactions predominantly catalyzed by cytochrome P450 (CYP) isoforms CYP1A2 and CYP3A4.[1][2] It is anticipated that this compound and its derivatives, sharing the core xylidide structure, will follow similar metabolic routes. Structural modifications to the N-alkyl substituents and the aromatic ring are likely to influence the rate and primary sites of metabolism, thereby altering the compounds' metabolic stability and pharmacokinetic parameters. This guide explores these predicted metabolic pathways and outlines the standard experimental protocols for their investigation.
Predicted Metabolic Pathways of this compound and Derivatives
The primary metabolic pathways for lidocaine, and by extension, this compound and its derivatives, are N-dealkylation and aromatic hydroxylation.
N-Dealkylation
This process involves the removal of one or both ethyl groups from the tertiary amine of the lidocaine molecule, leading to the formation of monoethylglycinexylidide (MEGX) and subsequently glycinexylidide (GX).[1][3][4] MEGX is an active metabolite with antiarrhythmic and convulsant properties, while GX is inactive.[1] For this compound, which is characterized by a trans-cyclohexyl group, and its derivatives, the nature of the N-substituents will critically determine the rate of N-dealkylation.
Aromatic Hydroxylation
Hydroxylation of the aromatic ring, primarily at the para-position, is another significant metabolic pathway for lidocaine, resulting in the formation of 4-hydroxy-2,6-dimethylaniline.[4] This reaction is also mediated by CYP enzymes. The electronic and steric properties of substituents on the aromatic ring of this compound derivatives will likely influence the susceptibility to hydroxylation.
The following diagram illustrates the predicted metabolic pathways for this compound, drawing parallels from the known metabolism of lidocaine.
Caption: Predicted Metabolic Pathways of this compound.
Comparative Metabolic Stability Data (Hypothetical)
The following table presents a hypothetical comparison of the metabolic stability of this compound and two of its derivatives, illustrating how structural modifications might influence key pharmacokinetic parameters. Note: This data is for illustrative purposes and is not based on published experimental results.
| Compound | Structural Modification | Predicted Primary Metabolic Pathway | Predicted In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Predicted Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | N-diethyl | N-de-ethylation, Aromatic Hydroxylation | 30 | 23.1 |
| Derivative 1 | N-di-isopropyl | Steric hindrance at N-alkyl groups | Slower N-dealkylation, potential shift to aromatic hydroxylation | 60 |
| Derivative 2 | Aromatic ring with electron-withdrawing group | Decreased susceptibility to aromatic hydroxylation | N-de-ethylation | 25 |
Experimental Protocols for Assessing Metabolic Stability
The in vitro metabolic stability of new chemical entities is typically assessed using subcellular fractions of the liver, such as microsomes or S9 fractions, or intact hepatocytes. These systems contain the necessary drug-metabolizing enzymes.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This is a common high-throughput screening assay to determine the intrinsic clearance of a compound.
-
Incubation: The test compound (typically at a low concentration, e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.
-
Cofactor Initiation: The reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
The following diagram outlines the typical workflow for an in vitro metabolic stability assay.
Caption: In Vitro Metabolic Stability Assay Workflow.
Metabolite Identification Studies
To identify the metabolites formed, similar incubation experiments are performed, but with a focus on detecting and structuring elucidating the metabolic products using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).
Structure-Metabolism Relationships
The relationship between the chemical structure of a compound and its metabolic fate is a key consideration in drug design. For lidocaine-like molecules:
-
N-Alkyl Groups: The size and branching of the N-alkyl groups can influence the rate of N-dealkylation. Bulkier substituents may sterically hinder the approach of CYP enzymes, leading to increased metabolic stability.
-
Aromatic Ring Substituents: The electronic properties of substituents on the aromatic ring can affect the rate of aromatic hydroxylation. Electron-withdrawing groups can deactivate the ring towards electrophilic attack by CYP enzymes, thus reducing hydroxylation. Conversely, electron-donating groups may enhance it. Studies on lidocaine analogs have shown that the presence of hydrophobic groups can heighten specificity for certain sodium channels.[5]
Conclusion
While direct experimental data on the metabolic stability of this compound and its derivatives is currently unavailable, a robust understanding of the metabolic pathways of its parent compound, lidocaine, provides a strong foundation for predictive analysis. The primary routes of metabolism are expected to be N-dealkylation and aromatic hydroxylation, catalyzed by CYP1A2 and CYP3A4. Structural modifications to this compound will undoubtedly impact its metabolic profile, and a systematic investigation using the outlined experimental protocols is essential for the development of new, safe, and effective antiarrhythmic agents. The interplay between structure and metabolism is a critical aspect of medicinal chemistry, and a data-driven approach to understanding these relationships will ultimately guide the design of superior drug candidates.
References
- 1. ClinPGx [clinpgx.org]
- 2. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Transcainide's Binding Site with Mutagenesis Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding site of Transcainide, a Class I antiarrhythmic agent, cross-validated with mutagenesis studies of the voltage-gated sodium channel (NaV). Due to the limited availability of direct mutagenesis data for this compound, this guide leverages data from its parent compound, Lidocaine, as a proxy and compares it with Flecainide, another prominent Class Ic antiarrhythmic drug. This approach allows for a robust, data-driven exploration of the molecular interactions governing the efficacy of these sodium channel blockers.
Introduction
This compound, a derivative of lidocaine, exerts its antiarrhythmic effects by blocking voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like cardiomyocytes. The efficacy and state-dependent nature of this blockade are intrinsically linked to the specific amino acid residues within the channel's pore that constitute the drug's binding site. Site-directed mutagenesis, a technique to intentionally alter specific amino acids, has been instrumental in elucidating these critical interactions for many local anesthetics and antiarrhythmic drugs. By comparing the effects of these mutations on drug sensitivity, we can infer the precise location and nature of the binding pocket.
Core Binding Site on the Voltage-Gated Sodium Channel
Mutagenesis studies have consistently identified a crucial binding site for local anesthetics and Class I antiarrhythmic drugs within the S6 transmembrane segment of domain IV (D4S6) of the NaV channel α-subunit. Specifically, for the cardiac sodium channel isoform, NaV1.5 (encoded by the SCN5A gene), two aromatic residues, Phenylalanine at position 1760 (F1760) and Tyrosine at position 1767 (Y1767) , are considered paramount for high-affinity drug binding.[1][2] These residues are thought to interact with the charged amine and aromatic portions of the drug molecules.
Given that this compound is a lidocaine derivative, it is highly probable that it shares this same binding pocket. The following sections will present quantitative data from mutagenesis studies on Lidocaine and Flecainide to support this hypothesis and provide a framework for understanding this compound's mechanism of action at a molecular level.
Quantitative Comparison of Drug Sensitivity in Wild-Type and Mutant Channels
The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of Lidocaine (as a proxy for this compound) and Flecainide on wild-type and mutant sodium channels. A significant increase in the IC50 or Kd value upon mutation of a specific residue is strong evidence that this residue is a key component of the drug's binding site.
| Drug | Channel | Condition | IC50 / Kd (µM) | Fold Change vs. Wild-Type | Reference |
| Lidocaine | NaV1.7 Wild-Type | - | 1310 ± 870 | - | [3] |
| NaV1.7 I136V Mutant | - | 3950 ± 1580 | ↑ 3.0 | [3] | |
| NaV1.7 I848T Mutant | - | 3110 ± 480 | ↑ 2.4 | [3] | |
| NaV1.7 V1316A Mutant | - | 7920 ± 2500 | ↑ 6.0 | [3] | |
| Flecainide | NaV1.5 Wild-Type | Resting State | 345 | - | [4] |
| NaV1.5 Wild-Type | Use-Dependent (Frequent Stimulation) | 7.4 | ↓ 46.6 (vs. Resting) | [4] | |
| NaV1.4 Wild-Type | Resting State | ~480 | - | [5] | |
| NaV1.4 Wild-Type | Inactivated State | ~18 | ↓ 26.7 (vs. Resting) | [5] | |
| rNaV1.4 Inactivation-Deficient Mutant | Open-Channel Block | 0.61 | - | [6] | |
| NaV1.5 Non-inactivating Mutant | Open-Channel Block (Kd) | 11 | - | [4] |
Table 1: Comparative Inhibitory Concentrations of Lidocaine and Flecainide on Wild-Type and Mutant Sodium Channels. A notable increase in IC50 for Lidocaine with mutations in NaV1.7 highlights the sensitivity of its binding to the channel's primary sequence. Flecainide's potency is highly state-dependent, with significantly lower IC50 and Kd values for open and inactivated states compared to the resting state.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound and its analogues is the direct physical blockade of the voltage-gated sodium channel pore. This inhibition reduces the influx of sodium ions during depolarization, thereby slowing the upstroke of the cardiac action potential and reducing the excitability of cardiomyocytes.
The experimental validation of a drug's binding site on an ion channel typically follows a structured workflow involving molecular biology and electrophysiology.
Experimental Protocols
Site-Directed Mutagenesis of SCN5A
This protocol outlines the generation of a point mutation (e.g., F1760A) in the human cardiac sodium channel gene, SCN5A, using a PCR-based method.
Materials:
-
Wild-type human SCN5A cDNA in a suitable expression vector (e.g., pcDNA3.1)
-
Custom-designed mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic for selection
-
Plasmid purification kit
-
DNA sequencing facility
Procedure:
-
Primer Design: Design complementary forward and reverse primers (~30-45 bp in length) containing the desired mutation in the middle of the primer sequence. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the wild-type SCN5A plasmid template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
-
DpnI Digestion:
-
Following PCR, add DpnI enzyme directly to the amplification product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells via heat shock.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Plasmid Purification and Verification:
-
Select several colonies and grow overnight cultures.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by Sanger sequencing of the purified plasmid DNA.[7]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of sodium currents from mammalian cells expressing wild-type or mutant NaV channels to determine the effect of a drug on channel function.
Materials:
-
HEK293 cells
-
Transfection reagent (e.g., Lipofectamine)
-
Wild-type or mutant SCN5A plasmid DNA
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
-
External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal pipette solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
Drug solutions (e.g., Lidocaine, Flecainide) at various concentrations.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells to ~70-80% confluency.
-
Transfect the cells with the desired SCN5A plasmid DNA (wild-type or mutant) using a suitable transfection reagent. It is common to co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Record from cells 24-48 hours post-transfection.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
-
Recording:
-
Place the coverslip with transfected cells in the recording chamber and perfuse with the external solution.
-
Using the micromanipulator, approach a single transfected cell with the micropipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential where most sodium channels are in the closed state (e.g., -120 mV).
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with the external solution containing the drug at a specific concentration and record the currents again.
-
-
Data Analysis:
Conclusion
The cross-validation of this compound's putative binding site through mutagenesis studies on its parent compound, Lidocaine, and comparison with Flecainide, provides strong evidence for its interaction with key residues in the D4S6 segment of the NaV1.5 channel, particularly F1760. The quantitative data presented underscore the critical role of this site in the high-affinity binding of Class I antiarrhythmic drugs. The detailed experimental protocols provided herein offer a roadmap for researchers aiming to further investigate the structure-function relationships of this compound and other sodium channel blockers, ultimately aiding in the design of more effective and specific antiarrhythmic therapies.
References
- 1. Patch Clamp Protocol [labome.com]
- 2. The human Nav1.5 F1486 deletion associated with long QT syndrome leads to impaired sodium channel inactivation and reduced lidocaine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Lidocaine IC50 curves of wild type and mutant Nav1.7 channels. - Public Library of Science - Figshare [plos.figshare.com]
- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Modulation of the effects of class Ib antiarrhythmics on cardiac NaV1.5-encoded channels by accessory NaVβ subunits [insight.jci.org]
- 6. State-dependent block of wild-type and inactivation-deficient Na+ channels by flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PCR-based site-directed mutagenesis and recombinant expression plasmid construction of a SCN5A mutation (K317N) identified in a Chinese family with Brugada syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
Safety Operating Guide
Navigating the Disposal of Transcainide: A Procedural Guide for Laboratory Professionals
The proper disposal of investigational drugs like Transcainide is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly documented, a comprehensive approach guided by regulations for investigational and potentially hazardous pharmaceuticals ensures the protection of personnel and the environment. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
The disposal of pharmaceutical waste is overseen by multiple regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] These agencies establish guidelines for the management of hazardous waste to ensure it is handled safely from generation to final disposal.[1]
Step-by-Step Disposal Protocol for this compound
Given the lack of specific data on this compound, it should be handled as a potentially hazardous investigational drug. The following protocol is based on best practices for managing such pharmaceuticals.
Step 1: Hazard Assessment and Classification
Before disposal, a thorough hazard assessment of this compound is necessary. This involves reviewing any available safety data sheets (SDS) or internal toxicology data. If the hazardous characteristics of this compound are unknown, it is prudent to manage it as a hazardous waste.
Pharmaceutical waste is generally classified as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] The EPA also maintains lists of specific hazardous wastes (P-listed and U-listed).[4]
Step 2: Segregation of Waste
Proper segregation is crucial to prevent accidental exposure and to ensure compliant disposal.
-
Used and Unused Vials/Containers: Both used and unused containers of this compound should be treated as hazardous waste.[5] These must be discarded into a designated, properly labeled hazardous waste container.[5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, and labware, should also be disposed of as hazardous waste.
Step 3: Packaging and Labeling
Proper packaging and labeling are essential for the safe handling and transport of hazardous waste.
-
Containers: Use containers that are in good condition, compatible with the waste, and have a secure lid.[6] For investigational drugs, a common practice is to use containers like a 5-gallon, screw-top hazardous waste container.[5]
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste" and an indication of the hazard(s) (e.g., Toxic).[6]
Step 4: On-Site Accumulation and Storage
Designate a secure, limited-access area for the accumulation of this compound waste.[7] Adhere to the accumulation limits set by the EPA.[6]
Step 5: Documentation
Maintain meticulous records of the disposal process. This includes:
Step 6: Off-Site Transportation and Disposal
Arrange for a licensed hazardous waste transporter to collect the waste.[9] A hazardous waste manifest is required to track the waste from its point of origin to its final disposal facility.[10] The most common and required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[2][3][5]
Quantitative Data and Regulatory Considerations
The following table summarizes key quantitative parameters and regulatory considerations for the management of hazardous pharmaceutical waste.
| Parameter | Guideline/Requirement | Regulatory Body | Citation |
| Accumulation Limit (Non-Acute Hazardous Waste) | Less than 50 gallons (200 L) or 400 lbs (180 kg) on-site. | EPA | [6] |
| Accumulation Limit (Acutely Toxic P-Listed Waste) | 1 quart (1 kg) of highly toxic hazardous waste. | EPA | [6] |
| Container for Investigational Drugs | 5-gallon, screw-top hazardous waste container is a common example. | N/A | [5] |
| Disposal Method | Incineration at a permitted hazardous waste facility. | EPA | [2][3][5] |
| Training Requirement | Employees handling hazardous waste must be trained on proper procedures. | EPA | [2] |
Experimental Protocols
As this compound is presented as an investigational drug, specific experimental protocols for its disposal are not available. The procedural steps outlined above are derived from established guidelines for the management of investigational and hazardous pharmaceuticals.
Disposal Workflow for this compound
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. louisville.edu [louisville.edu]
- 7. ashp.org [ashp.org]
- 8. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 9. sandiegocounty.gov [sandiegocounty.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Operational Guide for Handling Transcainide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Transcainide. Given the limited direct safety data on this compound, this document leverages information from Flecainide Acetate, a closely related antiarrhythmic compound, to establish best practices for personal protective equipment (PPE), handling protocols, and disposal procedures.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.[1][2][3]
| Protection Type | Specific Equipment | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for particulates, or a half/full-face respirator with appropriate cartridges for vapors)[4] | To protect against inhalation of harmful dust or aerosols.[4] |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5] | To shield eyes and face from splashes, dust, and flying particles.[5] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a lab coat or chemical-resistant coveralls, and closed-toe shoes.[2] | To prevent skin contact with the compound.[2] |
| Hand Protection | Double gloving is recommended.[6] | To provide an extra layer of protection against contamination. |
Hazard and Precautionary Data
This compound is presumed to share hazards with Flecainide Acetate, which is categorized as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[7][8][9] It is also suspected to have reproductive toxicity.[7][8]
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed[7][8] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] |
| Causes skin irritation[7][8] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[7] |
| Causes serious eye irritation[7][8] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[7] |
| May cause respiratory irritation[7][8] | Avoid breathing dust. Use only in a well-ventilated area.[7] |
| May damage fertility or the unborn child[7][8] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[7] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for Flecainide Acetate as a proxy.[9] Ensure a well-ventilated area, preferably a chemical fume hood, is used for all manipulations that may generate dust or aerosols.[7]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Handle the solid form of this compound with care to avoid creating dust. Use a chemical fume hood for weighing and transferring the compound.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
Disposal Plan: All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh boats, paper towels) | Labeled hazardous waste container (Yellow Bag for trace chemo waste)[10] | Place directly into the designated container. Do not mix with general waste.[6] |
| Liquid Waste (e.g., unused solutions, solvent rinses) | Labeled hazardous waste container for liquid chemical waste.[6] | Collect in a sealed, properly labeled container. Do not pour down the drain.[6] |
| Sharps (e.g., contaminated needles, pipette tips) | Puncture-resistant sharps container for hazardous waste. | Dispose of immediately after use to prevent accidental injury. |
All waste must be disposed of through an approved hazardous waste management service, following all local, state, and federal regulations.[6][10][11] The waste generator is responsible for ensuring compliance from the point of generation to final disposal.[10]
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 3. sams-solutions.com [sams-solutions.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. web.uri.edu [web.uri.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. danielshealth.com [danielshealth.com]
- 11. ph.health.mil [ph.health.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
